2,3,4-Pentanetriol
Description
Properties
IUPAC Name |
pentane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-3(6)5(8)4(2)7/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAIIULJXXEFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932835 | |
| Record name | 1,5-Dideoxypentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14642-48-9 | |
| Record name | 2,3,4-Pentanetriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014642489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Dideoxypentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Physicochemical Properties of 2,3,4-Pentanetriol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,4-Pentanetriol (CAS No: 14642-48-9). The information is intended to support research, development, and application of this versatile polyol. This document summarizes available quantitative data, details relevant experimental protocols for property determination, and presents a logical workflow for these characterizations.
Core Physicochemical Data
The following table summarizes the fundamental physicochemical properties of this compound. It is important to note that while some experimentally determined data is available, several key parameters are based on estimations and require experimental verification for critical applications.
| Property | Value | Source / Remarks |
| Molecular Formula | C₅H₁₂O₃ | [1][2] |
| Molecular Weight | 120.15 g/mol | [1][2] |
| Boiling Point | 164.15 °C | Rough estimate[1] |
| 244.85 °C (518 K) | Experimentally determined with an uncertainty of 5 K[3] | |
| Melting Point | Not available | - |
| Density | 1.0456 g/cm³ | Rough estimate[1] |
| Refractive Index | 1.4056 | Estimate[1] |
| Solubility | Reduced solubility in polar solvents | Attributed to weak intramolecular hydrogen bonding[4] |
| No quantitative data available | Conflicting solubility data can be reconciled via controlled humidity chambers[4] |
Experimental Protocols for Physicochemical Property Determination
Accurate characterization of this compound requires standardized experimental procedures. The following sections detail the methodologies for determining its key physicochemical properties.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
Methodology: Capillary Tube Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.
-
Apparatus: A calibrated melting point apparatus equipped with a heating block or oil bath, a thermometer, and a means of observing the sample is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the last solid particle melts is recorded as the completion of melting.
-
The melting point is reported as a range between these two temperatures.
-
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.
Methodology: Distillation Method
-
Apparatus: A standard distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a calibrated thermometer.
-
Procedure:
-
A measured volume of this compound is placed in the distilling flask along with boiling chips to ensure smooth boiling.
-
The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distilling flask.
-
The liquid is heated, and as it boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.
-
The temperature is recorded when it becomes constant, indicating that the vapor and liquid are in equilibrium. This constant temperature is the boiling point.
-
The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
-
Determination of Density
Density is the mass of a substance per unit volume.
Methodology: Pycnometer Method
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and a calibrated analytical balance are required.
-
Procedure:
-
The mass of the clean, dry, and empty pycnometer is accurately determined.
-
The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
-
The mass of the pycnometer filled with the sample is determined.
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and its mass is determined.
-
The volume of the pycnometer can be calculated from the mass and known density of the reference liquid.
-
The density of this compound is then calculated by dividing the mass of the sample by the volume of the pycnometer.
-
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.
Methodology: Refractometer
-
Apparatus: A calibrated refractometer (e.g., an Abbé refractometer) with a light source and a temperature-controlled prism.
-
Procedure:
-
The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.
-
A few drops of this compound are placed on the surface of the prism.
-
The prism is closed, and the light source is adjusted to illuminate the sample.
-
The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the reticle.
-
The refractive index is read directly from the instrument's scale.
-
The temperature at which the measurement is made should be recorded, as the refractive index is temperature-dependent.
-
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Quantitative Determination
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, hexane) are chosen for the determination.
-
Saturated Solution Preparation:
-
An excess amount of this compound is added to a known volume of the chosen solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a prolonged period (e.g., 24 hours) to ensure that equilibrium is reached and a saturated solution is formed.
-
-
Analysis:
-
A known volume of the clear, saturated supernatant is carefully removed without disturbing the undissolved solute.
-
The amount of dissolved this compound in the aliquot is determined using a suitable analytical technique. Given its structure, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., a refractive index detector) would be an appropriate method.
-
A calibration curve is prepared using standard solutions of known concentrations of this compound.
-
The concentration of the sample from the saturated solution is determined from the calibration curve.
-
-
Expression of Results: The solubility is typically expressed in grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L) at a specified temperature.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the experimental determination of the fundamental physicochemical properties of this compound.
References
2,3,4-Pentanetriol CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identifiers
| Identifier | Value |
| CAS Number | 14642-48-9[1][2] |
| Molecular Formula | C5H12O3[1][2] |
| IUPAC Name | pentane-2,3,4-triol[1] |
Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Weight | 120.15 g/mol | PubChem |
| Canonical SMILES | CC(C(C(C)O)O)O | PubChem |
| InChI Key | JJAIIULJXXEFLV-UHFFFAOYSA-N | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| LogP | -0.89 | ChemSpider |
| Boiling Point (Predicted) | 245.8±8.0 °C at 760 mmHg | ChemSpider |
| Flash Point (Predicted) | 116.1±12.1 °C | ChemSpider |
| Density (Predicted) | 1.1±0.1 g/cm³ | ChemSpider |
Synthesis and Experimental Protocols
2,3,4-Pentanetriol serves as a versatile chiral building block in organic synthesis. Its synthesis can be achieved through various methods, including the reduction of the corresponding trione or through biocatalytic routes.
Chemical Synthesis: Reduction of 2,3,4-Pentanetrione
A common laboratory-scale synthesis involves the reduction of 2,3,4-pentanetrione.
Experimental Protocol:
-
Reaction Setup: A solution of 2,3,4-pentanetrione (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
Reduction: A reducing agent such as sodium borohydride (NaBH₄) (3.0-4.0 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of an acidic solution (e.g., 1 M HCl) at 0 °C to neutralize the excess reducing agent.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on silica gel.
Biocatalytic Synthesis
Biocatalytic methods offer a stereoselective route to specific isomers of this compound. For instance, the hydroxylation of norleucine can be achieved using enzymes like GriE and MFL.[1]
Applications in Research and Drug Development
While this compound itself is not a known therapeutic agent, its structural motif is of interest in medicinal chemistry. It can be used as a scaffold to synthesize more complex molecules with potential biological activity. One area of exploration is in the development of novel antibacterial agents.
Workflow for Synthesis and Evaluation of this compound Derivatives as Antibacterial Agents
The following diagram illustrates a typical workflow for the synthesis of a derivative of this compound and its subsequent evaluation for antibacterial activity.
Experimental Protocol: Antibacterial Susceptibility Testing
Minimum Inhibitory Concentration (MIC) Assay:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Serial Dilution of Test Compound: The synthesized this compound derivative is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
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Incubation: The microtiter plate is incubated at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
Signaling Pathways
Currently, there is a lack of published research detailing the direct interaction of this compound with specific cellular signaling pathways. Its utility in drug development is primarily as a synthetic intermediate for the creation of more complex molecules that may interact with biological targets. Future research may elucidate direct effects on cellular signaling.
The diagram below illustrates a hypothetical scenario where a derivative of this compound could be designed to inhibit a bacterial signaling pathway, a common strategy in antibiotic development.
References
Stereoisomers of 2,3,4-Pentanetriol and their separation
An In-Depth Technical Guide to the Stereoisomers of 2,3,4-Pentanetriol and Their Separation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their structural relationships and outlining advanced methodologies for their separation. The separation of stereoisomers is a critical process in drug development and chemical synthesis, as different stereoisomers of a molecule can exhibit varied pharmacological and toxicological profiles. This document serves as a core resource, offering both theoretical understanding and practical protocols relevant to the purification and analysis of these polyol compounds.
The Stereoisomers of this compound
This compound (C₅H₁₂O₃) is a polyol with a five-carbon backbone and hydroxyl groups on carbons 2, 3, and 4. The molecule's structure gives rise to a fascinating case of stereoisomerism. Carbons C2 and C4 are chiral centers. Carbon C3 is considered a pseudoasymmetric center, as its substituents are stereochemically different in the chiral isomers. This configuration results in a total of four distinct stereoisomers: one pair of enantiomers and two meso compounds.[1][2][3][4]
The four stereoisomers are:
-
(2R, 4R)-2,3,4-Pentanetriol and (2S, 4S)-2,3,4-Pentanetriol : This pair of molecules are non-superimposable mirror images of each other and are therefore enantiomers.
-
Meso-2,3,4-Pentanetriol (I) and Meso-2,3,4-Pentanetriol (II) : These two meso compounds are achiral due to an internal plane of symmetry. They are diastereomers of each other and of the enantiomeric pair.[2][4]
The stereochemical relationships between these isomers are visualized in the diagram below.
Strategies for Stereoisomer Separation
The separation of this compound stereoisomers presents a challenge due to their high polarity and structural similarity. Two primary strategies can be employed:
-
Direct Separation: This approach utilizes chiral stationary phases (CSPs) in chromatographic techniques like HPLC, SFC, or GC to resolve the stereoisomers directly.
-
Indirect Separation: This method involves derivatizing the stereoisomeric mixture with a chiral reagent to form diastereomers. These diastereomers have distinct physical properties and can be separated using standard achiral chromatography.
The general workflow for developing a chiral separation method involves extensive screening of columns and mobile phases to achieve optimal resolution.
Direct Separation by Chiral Chromatography
Direct chiral chromatography is often the preferred method due to its efficiency. The choice of technique depends on the analyte's properties and the desired scale of separation.
Chiral High-Performance Liquid Chromatography (HPLC)
Due to the high polarity of this compound, Hydrophilic Interaction Chromatography (HILIC) is a promising mode for separation.[5] Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds.[6]
Proposed Experimental Protocol (HILIC-HPLC):
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Chiral Stationary Phase: A polysaccharide-based column, such as Daicel CHIRALPAK® IC-3 (cellulose tris(3,5-dichlorophenylcarbamate)).
-
Mobile Phase: Acetonitrile/Water or Acetonitrile/Methanol mixtures. A typical starting gradient could be 95:5 Acetonitrile:Water, moving towards a higher aqueous content. Small amounts of additives like formic acid or diethylamine may be used to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25-40 °C. Temperature can be adjusted to optimize selectivity.[6]
-
Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as the triol lacks a strong UV chromophore.
Chiral Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for high-throughput chiral separations, offering faster analysis times and reduced solvent consumption compared to HPLC.[7]
Proposed Experimental Protocol (SFC):
-
Instrument: Waters ACQUITY UPC² System or equivalent.
-
Chiral Stationary Phase: Polysaccharide-based columns are standard (e.g., CHIRALPAK AD, CHIRALCEL OD).[7]
-
Mobile Phase: Supercritical CO₂ as the main fluid, with a polar co-solvent (modifier) such as Methanol or Ethanol.
-
Gradient: A typical gradient would increase the percentage of the co-solvent over the run.
-
Back Pressure: 150-200 bar.
-
Column Temperature: 35-45 °C.
-
Detection: ELSD or Mass Spectrometry (MS).
Chiral Gas Chromatography (GC)
Direct GC analysis of this compound is difficult due to its low volatility. Therefore, derivatization to more volatile species, such as acetates or silyl ethers, is required prior to analysis.[8][9]
Proposed Experimental Protocol (Derivatization and GC):
-
Derivatization (Acetylation):
-
Dissolve 10 mg of the triol mixture in 1 mL of pyridine.
-
Add 0.5 mL of acetic anhydride.
-
Heat the mixture at 60 °C for 1 hour.
-
Evaporate the excess reagents under a stream of nitrogen and redissolve the residue in a suitable solvent (e.g., dichloromethane) for GC injection.
-
-
GC Analysis:
-
Instrument: Agilent 8890 GC System or equivalent.
-
Chiral Stationary Phase: A cyclodextrin-based capillary column, such as Astec CHIRALDEX® G-TA.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) to elute the derivatized triols.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).
-
Illustrative Data for Chiral Separation
| Stereoisomer | Retention Time (min) | Resolution (Rₛ) | Selectivity (α) |
| Meso Isomer | 8.5 | - | - |
| (R,R)-Isomer | 10.2 | 2.1 (vs S,S) | 1.15 |
| (S,S)-Isomer | 11.1 | - | - |
| Table 1: Example quantitative data from a chiral chromatographic separation of a C4 polyol. Data is illustrative. |
Indirect Separation via Diastereomeric Derivatization
This strategy involves converting the enantiomers into diastereomers, which can then be separated on a standard achiral column. This is particularly useful when direct chiral separation is challenging. The process involves three key steps: derivatization, separation, and deprotection.
Proposed Experimental Protocol
This protocol outlines the enantioselective acylation of the triol mixture, followed by separation and recovery.
-
Step 1: Derivatization with a Chiral Reagent
-
Reagent: A chiral derivatizing agent such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) is a suitable choice.
-
Procedure:
-
Dissolve the this compound stereoisomer mixture (1 equivalent) in anhydrous dichloromethane (DCM) with a non-nucleophilic base like pyridine (3-4 equivalents) in an ice bath.
-
Slowly add the chiral acid chloride (e.g., (R)-Mosher's acid chloride, ~1.1 equivalents per hydroxyl group to be derivatized) to the solution.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and perform a standard aqueous workup. Purify the crude product via flash chromatography to isolate the mixture of diastereomeric esters.
-
-
-
Step 2: Separation of Diastereomers
-
The resulting mixture of diastereomeric esters can now be separated using standard, achiral chromatography.
-
Instrument: Standard HPLC system with a UV detector (the derivatizing agent introduces a strong chromophore).
-
Stationary Phase: A normal-phase silica gel column or a reversed-phase C18 column.
-
Mobile Phase:
-
For normal phase: Hexane/Ethyl Acetate or Hexane/Isopropanol gradient.
-
For reversed-phase: Acetonitrile/Water or Methanol/Water gradient.
-
-
Collect the separated fractions corresponding to each pure diastereomer.
-
-
Step 3: Deprotection (Recovery of Pure Enantiomers)
-
The chiral auxiliary must be cleaved to yield the pure triol enantiomers.
-
Procedure:
-
Dissolve a separated diastereomeric ester in a solvent mixture like THF/Methanol.
-
Add a base such as aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) and stir at room temperature.[11]
-
Monitor the hydrolysis by TLC.
-
Upon completion, neutralize the reaction, extract the pure triol enantiomer, and purify as needed.
-
-
This indirect method, while more labor-intensive, is a robust alternative when direct chiral separation methods fail to provide adequate resolution.
References
- 1. pcrest.com [pcrest.com]
- 2. echemi.com [echemi.com]
- 3. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The identification of polyol base compounds in polyurethane polyethers by gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Gas chromatographic quantification of major volatile compounds and polyols in wine by direct injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
An In-depth Technical Guide to the Identification of the Meso Form of 2,3,4-Pentanetriol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereochemical properties of 2,3,4-pentanetriol, with a specific focus on the identification and characterization of its meso form. The principles and methodologies outlined herein are broadly applicable to the analysis of stereoisomers in drug discovery and development.
Theoretical Background: Stereoisomerism in this compound
This compound is a polyol with the chemical formula C₅H₁₂O₃. The molecule possesses three stereocenters at carbons 2, 3, and 4. Theoretically, the maximum number of stereoisomers is given by the 2ⁿ rule, where n is the number of stereocenters. For this compound, this would suggest 2³ = 8 possible stereoisomers. However, due to the symmetrical nature of the molecule, where the substituents on C2 and C4 are identical (a methyl group, a hydroxyl group, and a hydrogen atom), the actual number of unique stereoisomers is reduced to four.
These four stereoisomers consist of a pair of enantiomers and two meso compounds.[1][2] A meso compound is an achiral compound that has multiple chiral centers.[3][4] It is superimposable on its mirror image and is optically inactive due to an internal plane of symmetry.[3][5] In the case of this compound, the two meso forms are in fact identical, as one can be superimposed on the other by a 180° rotation in the plane of the Fischer projection.[6] Therefore, there is one unique meso form of this compound. The meso form is a diastereomer of the chiral enantiomers.[6]
The identification of the meso form is crucial as its physical, chemical, and biological properties can differ significantly from its chiral counterparts.
Data Presentation
While specific experimental data for all stereoisomers of this compound is not extensively reported in publicly available literature, the following table summarizes the expected and known properties based on the principles of stereochemistry.
| Property | Meso Form (2R, 4S or 2S, 4R) | Enantiomeric Pair ((2R, 4R) and (2S, 4S)) |
| Molecular Formula | C₅H₁₂O₃ | C₅H₁₂O₃ |
| Molar Mass | 120.15 g/mol | 120.15 g/mol |
| Melting Point | Expected to be different from the enantiomers. | The two enantiomers will have identical melting points. |
| Boiling Point | Expected to be different from the enantiomers. | The two enantiomers will have identical boiling points. |
| Optical Rotation | 0° (Optically inactive) | Equal and opposite in magnitude (e.g., +x° and -x°). |
| NMR Spectra (¹H, ¹³C) | Simpler spectrum due to symmetry. | More complex spectra compared to the meso form. |
| Solubility in Chiral Solvents | Different from the enantiomers. | The two enantiomers will have identical solubility in achiral solvents but different in chiral solvents. |
| Retention Time (Chiral Chromatography) | A single peak, different from the enantiomers. | Two separate peaks with identical peak areas in a racemic mixture. |
Experimental Protocols
The following are detailed methodologies for the key experiments required to identify and differentiate the meso form of this compound from its chiral isomers.
Polarimetry
Objective: To determine the optical activity of a sample of this compound. The meso form will exhibit no optical rotation.
Methodology:
-
Sample Preparation: Prepare a solution of the this compound isomer of a known concentration (e.g., 1 g/100 mL) in a suitable achiral solvent (e.g., ethanol or water).
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent.
-
Measurement:
-
Fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter.
-
Measure the angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm).
-
-
Analysis:
-
A reading of 0° indicates an optically inactive compound, which is characteristic of a meso compound or a racemic mixture.[5]
-
Non-zero readings (+ or -) indicate an optically active compound, characteristic of a chiral enantiomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To distinguish the meso form from the chiral isomers based on the symmetry of the molecule. The higher symmetry of the meso isomer leads to a simpler NMR spectrum.
Methodology:
-
Sample Preparation: Dissolve a small amount of the purified this compound isomer in a suitable deuterated solvent (e.g., D₂O or CDCl₃).
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum.
-
Expected Results: For the meso form, due to the plane of symmetry, the two methyl groups (at C1 and C5) and the two methine protons (at C2 and C4) are chemically equivalent, leading to fewer signals compared to the chiral isomers.
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum.
-
Expected Results: Similar to the ¹H NMR, the meso form will exhibit fewer ¹³C signals due to molecular symmetry. The carbons C1 and C5, as well as C2 and C4, will be equivalent.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Objective: To separate the stereoisomers of this compound. A pure meso compound will show a single peak, while a mixture of enantiomers will resolve into two peaks.
Methodology:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). For polyols, polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.
-
Mobile Phase Optimization:
-
Start with a non-polar mobile phase such as hexane or heptane, with a polar modifier like isopropanol or ethanol.
-
Optimize the ratio of the non-polar and polar solvents to achieve good separation.
-
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Analysis:
-
Inject the sample into the HPLC system.
-
Monitor the elution profile using a suitable detector (e.g., refractive index detector for non-UV active compounds).
-
-
Interpretation of Results:
-
A pure meso compound will yield a single peak.
-
A racemic mixture of the enantiomers will show two peaks of equal area.
-
The meso compound will have a different retention time compared to the enantiomers.
-
Visualization of Stereoisomeric Relationships
The following diagrams illustrate the relationships between the stereoisomers of this compound and the logical workflow for the identification of the meso form.
Caption: Stereoisomeric relationships of this compound.
Caption: Experimental workflow for meso form identification.
References
- 1. echemi.com [echemi.com]
- 2. stereochemistry - Number of stereoisomers and symmetry of pentane-2,3,4-triol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. transformationtutoring.com [transformationtutoring.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pcrest.com [pcrest.com]
An In-depth Technical Guide to the Chiral Centers of 2,3,4-Pentanetriol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stereochemical properties of 2,3,4-pentanetriol, a triol with a five-carbon backbone. The presence of multiple hydroxyl groups gives rise to several stereoisomers, the understanding of which is crucial for applications in stereoselective synthesis and drug development where specific stereoisomers may exhibit distinct biological activities.
Understanding the Stereochemistry of this compound
The structure of this compound (CH₃-CH(OH)-CH(OH)-CH(OH)-CH₃) contains three stereogenic centers at carbons 2, 3, and 4. The interchange of any two groups at one of these centers can lead to a different stereoisomer. While the presence of three stereocenters would theoretically suggest the possibility of 2³ or eight stereoisomers, the symmetrical nature of the molecule results in a smaller number of unique structures.
The key to understanding the stereoisomerism of this compound lies in the concept of meso compounds. A meso compound is an achiral compound that has chiral centers. It is superimposable on its mirror image and is optically inactive due to an internal plane of symmetry.
For this compound, there are a total of four distinct stereoisomers:
-
Two Meso Compounds: These are diastereomers of the chiral isomers and are achiral. They possess a plane of symmetry.
-
One Pair of Enantiomers: These are chiral molecules that are non-superimposable mirror images of each other. They will rotate plane-polarized light in equal but opposite directions.
The chirality of the central carbon (C3) is dependent on the stereoconfiguration of the carbons at positions 2 and 4. If the substituents attached to C3, which include the chiral carbons C2 and C4, have the same stereochemical configuration (e.g., both R or both S), then a plane of symmetry can exist, potentially leading to a meso compound. If the configurations at C2 and C4 are different (one R and one S), then C3 becomes a chiral center.
Quantitative Data Summary
| Stereoisomer Configuration | Type | Predicted Optical Activity | Melting Point (°C) | Boiling Point (°C) |
| (2R, 3r, 4S) | Meso | Inactive | Data not available | Data not available |
| (2S, 3s, 4R) | Meso | Inactive | Data not available | Data not available |
| (2R, 3S, 4R) | Enantiomer | Dextrorotatory (+) | Data not available | Data not available |
| (2S, 3R, 4S) | Enantiomer | Levorotatory (-) | Data not available | Data not available |
Note: The assignment of dextrorotatory and levorotatory to specific enantiomers is arbitrary without experimental data.
Experimental Protocols
The following sections outline generalized experimental methodologies for the synthesis and separation of the stereoisomers of this compound. These are representative protocols and may require optimization for this specific molecule.
Synthesis of this compound Stereoisomers
A common method for the synthesis of this compound is through the reduction of the corresponding trione, pentane-2,3,4-trione.[1] The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions.
Protocol for the Non-Stereoselective Reduction of Pentane-2,3,4-trione:
-
Dissolution: Dissolve pentane-2,3,4-trione in a suitable inert solvent, such as anhydrous tetrahydrofuran (THF) or ethanol, under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reduction: Slowly add a solution of a reducing agent, such as sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in THF, to the cooled solution with stirring. The use of a milder reducing agent like NaBH₄ is generally safer.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose the excess reducing agent and any borate or aluminate complexes.
-
Extraction: Extract the product mixture from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to obtain the crude mixture of this compound stereoisomers.
Separation of Stereoisomers
The separation of the resulting mixture of stereoisomers (meso compounds and enantiomers) is a critical step. Diastereomers (in this case, the meso compounds and the enantiomeric pair) have different physical properties and can be separated by standard chromatographic techniques.
Protocol for Diastereomer Separation by Column Chromatography:
-
Column Packing: Pack a chromatography column with a suitable stationary phase, such as silica gel or alumina, slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude mixture of stereoisomers in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with a solvent system of increasing polarity (a gradient elution), for example, from hexane to a mixture of hexane and ethyl acetate, and then to pure ethyl acetate. The optimal solvent system will need to be determined empirically.
-
Fraction Collection: Collect fractions of the eluate and analyze them by TLC or GC to identify the fractions containing the separated diastereomers.
-
Concentration: Combine the fractions containing each pure diastereomer and concentrate the solvent to yield the isolated meso compounds and the racemic mixture of the enantiomers.
Protocol for Enantiomer Resolution:
The separation of the enantiomeric pair requires a chiral separation technique.
-
Chiral Derivatization: React the racemic mixture with a chiral resolving agent to form diastereomeric derivatives. These diastereomers can then be separated by standard chromatography or crystallization. Following separation, the chiral auxiliary is removed to yield the pure enantiomers.
-
Chiral Chromatography: Alternatively, use a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to directly separate the enantiomers. The choice of the CSP and the mobile phase is crucial for achieving good separation.
Visualizing Stereochemical Relationships
The logical relationship between the stereocenters and the resulting stereoisomers of this compound can be visualized using the following diagram.
Caption: Relationship between stereocenters and the four unique stereoisomers of this compound.
References
A Historical Perspective on the Synthesis of Vicinal Triols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The vicinal triol, a functional group characterized by three hydroxyl groups on contiguous carbon atoms, is a cornerstone of stereochemistry and a recurring motif in a multitude of biologically active natural products and pharmaceutical agents. The precise spatial arrangement of these hydroxyl groups is often critical to the molecule's function, making the stereoselective synthesis of vicinal triols a significant and enduring challenge in organic chemistry. This technical guide provides a historical perspective on the evolution of synthetic methodologies for constructing this important structural unit, presenting key data in a comparative format, detailing experimental protocols for seminal reactions, and illustrating the underlying principles through logical diagrams.
From Stoichiometric Reagents to Catalytic Mastery: A Historical Overview
The journey to control the stereochemical outcome of vicinal triol synthesis has been marked by a transition from stoichiometric, often harsh, reagents to elegant and highly selective catalytic systems.
Early Approaches: Initial forays into the synthesis of simple vicinal triols, such as glycerol, relied on non-stereoselective methods. A notable early industrial process, developed in the early 20th century, involved the chlorination of propylene to allyl chloride, followed by hypochlorination and subsequent hydrolysis to afford glycerol. While effective for achiral triols, these methods offered little to no control over stereochemistry, a critical requirement for the synthesis of complex chiral molecules.
The Dawn of Stereoselectivity: Prévost and Woodward Dihydroxylation: The mid-20th century saw the development of the Prévost and Woodward dihydroxylation reactions, which provided the first reliable methods for the stereoselective synthesis of syn- and anti-vicinal diols from alkenes. These reactions, utilizing iodine and silver carboxylates, laid the groundwork for controlling the relative stereochemistry of adjacent hydroxyl groups. While not directly yielding triols, they established the fundamental principles of stereocontrol that would be crucial for future advancements. The Prévost reaction, conducted under anhydrous conditions, typically yields anti-diols, whereas the Woodward modification, performed in the presence of water, produces syn-diols.
The Catalytic Revolution: Sharpless Asymmetric Dihydroxylation and Epoxidation: The latter half of the 20th century witnessed a paradigm shift with the advent of catalytic asymmetric reactions. K. Barry Sharpless's development of the Asymmetric Dihydroxylation (AD) and Asymmetric Epoxidation (AE) reactions revolutionized the synthesis of chiral polyoxygenated molecules.
The Sharpless Asymmetric Dihydroxylation of allylic alcohols provides a direct and highly enantioselective route to vicinal diols with defined absolute stereochemistry. These diols can then be further functionalized to introduce the third hydroxyl group. The predictability and high enantioselectivity of the Sharpless AD, governed by the choice of the chiral ligand (derived from dihydroquinine or dihydroquinidine), have made it a workhorse in natural product synthesis.
Similarly, the Sharpless Asymmetric Epoxidation of allylic alcohols yields chiral epoxy alcohols. The subsequent regioselective and stereospecific ring-opening of these epoxides with an oxygen nucleophile provides a versatile pathway to vicinal triols. The stereochemical outcome of the epoxidation is reliably predicted by the Sharpless mnemonic, and the ensuing ring-opening often proceeds with high fidelity.
Modern Frontiers: Molybdenum-Catalyzed anti-Dihydroxylation and Enzymatic Methods: More recent developments have focused on expanding the toolkit for vicinal triol synthesis with complementary stereoselectivity and improved sustainability. A significant advancement is the molybdenum-catalyzed anti-dihydroxylation of secondary allylic alcohols. This method provides direct access to anti-1,2,3-triols, a stereochemical pattern that can be challenging to obtain through other means. The reaction proceeds via a diastereoselective epoxidation followed by a regioselective, molybdenum-catalyzed hydrolysis of the resulting epoxy alcohol.
Enzymatic methods have also emerged as powerful tools for the synthesis of vicinal diols and triols. Enzymes, such as lyases and oxidoreductases, can operate under mild conditions and often exhibit exquisite stereoselectivity, offering a green and efficient alternative to traditional chemical methods.
Quantitative Comparison of Key Synthetic Methods
The selection of a synthetic route to a vicinal triol is guided by factors such as the desired stereochemistry, the nature of the substrate, and the required scale of the reaction. The following tables summarize key quantitative data for the landmark methods discussed.
| Method | Substrate | Product Stereochemistry | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |
| Sharpless Asymmetric Dihydroxylation of Allylic Alcohol | Geraniol | syn-diol | >20:1 | >98% | ~95% |
| (E)-Hex-2-en-1-ol | syn-diol | >20:1 | 97% | 90% | |
| (Z)-Hex-2-en-1-ol | syn-diol | 10:1 | 85% | 88% | |
| Molybdenum-Catalyzed anti-Dihydroxylation | (E)-1-Phenylprop-2-en-1-ol | anti, syn-triol | >20:1 | N/A (for diastereoselectivity) | 95% |
| (E)-Oct-3-en-2-ol | anti, syn-triol | >20:1 | N/A (for diastereoselectivity) | 88% | |
| (Z)-1-Phenylprop-2-en-1-ol | syn, syn-triol | >20:1 | N/A (for diastereoselectivity) | 92% |
Detailed Experimental Protocols
Sharpless Asymmetric Dihydroxylation of Geraniol
This protocol provides a representative procedure for the synthesis of a chiral vicinal diol from an allylic alcohol, a key precursor for vicinal triols.
Materials:
-
Geraniol (1.0 mmol, 154 mg)
-
AD-mix-β (1.4 g)
-
Methanesulfonamide (CH₃SO₂NH₂, 0.5 mmol, 47.5 mg)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Sodium sulfite (Na₂SO₃, 1.5 g)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g), methanesulfonamide (47.5 mg), tert-butanol (5 mL), and water (5 mL).
-
Stir the mixture at room temperature until all solids dissolve, resulting in a clear, two-phase system.
-
Cool the mixture to 0 °C in an ice bath.
-
Add geraniol (154 mg, 1.0 mmol) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Upon completion, add sodium sulfite (1.5 g) to the reaction mixture and stir for an additional 1 hour at room temperature to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral diol.
Molybdenum-Catalyzed anti-Dihydroxylation of (E)-1-Phenylprop-2-en-1-ol
This protocol outlines a procedure for the direct synthesis of a vicinal triol with anti stereochemistry.
Materials:
-
(E)-1-Phenylprop-2-en-1-ol (0.5 mmol, 67 mg)
-
Molybdic acid (H₂MoO₄, 0.025 mmol, 4 mg)
-
30% Hydrogen peroxide (H₂O₂, 1.0 mmol, 113 µL)
-
Toluene (2 mL)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
To a screw-capped vial, add (E)-1-phenylprop-2-en-1-ol (67 mg, 0.5 mmol) and molybdic acid (4 mg, 0.025 mmol).
-
Add toluene (2 mL) to the vial and stir the suspension.
-
Slowly add 30% hydrogen peroxide (113 µL, 1.0 mmol) to the reaction mixture at room temperature.
-
Seal the vial and stir the reaction at 60 °C for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the anti,syn-1-phenylpropane-1,2,3-triol.
Visualizing the Core Concepts: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic principles and experimental workflows discussed in this guide.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Caption: General workflow for vicinal triol synthesis via epoxidation and hydrolysis.
Caption: Simplified mechanism of Mo-catalyzed anti-dihydroxylation.
Conclusion
The synthesis of vicinal triols has evolved from rudimentary, non-selective processes to a sophisticated science enabling the precise construction of complex stereochemical arrays. The historical progression from stoichiometric reagents to powerful catalytic asymmetric methods, such as the Sharpless Asymmetric Dihydroxylation and the more recent molybdenum-catalyzed systems, has provided chemists with a versatile and predictable toolbox. These advancements have been instrumental in the total synthesis of numerous natural products and have significantly impacted the field of drug discovery and development. The continued pursuit of novel, efficient, and sustainable methods for vicinal triol synthesis remains an active and important area of research, promising even greater control over molecular architecture in the years to come.
Conformational Analysis of 2,3,4-Pentanetriol Diastereomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis of the diastereomers of 2,3,4-pentanetriol. This triol, possessing three stereocenters, exists as a fascinating case study in stereoisomerism, yielding a pair of enantiomers and two meso compounds. Understanding the three-dimensional arrangement of these molecules is paramount for elucidating their physical, chemical, and biological properties, which is of critical importance in fields such as medicinal chemistry and materials science. This guide details the stereochemical landscape of this compound, outlines the key experimental and computational methodologies for its conformational analysis, and presents illustrative data in a structured format.
Stereoisomers of this compound
This compound has three chiral centers at carbons 2, 3, and 4. While the 2^n rule would predict eight stereoisomers, due to the symmetry of the molecule, only four unique stereoisomers exist. These are categorized into one pair of enantiomers and two meso compounds.[1][2][3]
The stereoisomers are:
-
(2R, 3S, 4R)-2,3,4-pentanetriol and (2S, 3R, 4S)-2,3,4-pentanetriol : This pair constitutes the enantiomers.
-
(2R, 3r, 4S)-2,3,4-pentanetriol and (2S, 3s, 4R)-2,3,4-pentanetriol : These are the two meso compounds, which are achiral due to an internal plane of symmetry.[4][5]
The relationship between these stereoisomers is crucial for understanding their distinct properties.
Conformational Preferences: The Role of Intramolecular Interactions
The conformational landscape of acyclic polyols like this compound is governed by a delicate balance of steric and electronic effects. The relative orientation of the hydroxyl groups and alkyl chains is determined by the preference for staggered conformations (gauche and anti) to minimize torsional strain.[6] Intramolecular hydrogen bonding between adjacent hydroxyl groups can significantly stabilize certain gauche conformations.
Data Presentation: Quantitative Conformational Analysis
The following tables present illustrative quantitative data for the conformational analysis of a generic acyclic 1,2-diol moiety, which is a fundamental structural unit within this compound. This data is based on typical values observed for such systems and is intended to provide a framework for the analysis of the target molecule.
Table 1: Illustrative Relative Energies of Staggered Conformers
| Conformer | Dihedral Angle (H-C-C-H) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Anti | ~180° | 0.0 | ~60 |
| Gauche | ~60° | 0.5 - 1.5 | ~40 |
Note: The relative energies and populations are highly dependent on the specific substituents and solvent environment. Intramolecular hydrogen bonding can further stabilize gauche conformations.
Table 2: Illustrative Vicinal Coupling Constants (³JHH) and Corresponding Dihedral Angles
| Dihedral Angle (Φ) | Typical ³JHH (Hz) | Conformation |
| 0° | 10 - 14 | Eclipsed (unstable) |
| 60° | 2 - 5 | Gauche |
| 90° | 0 - 2 | |
| 180° | 10 - 16 | Anti |
Data based on the Karplus relationship, which correlates the vicinal coupling constant to the dihedral angle between two vicinal protons.[4][7]
Experimental and Computational Protocols
A combination of experimental and computational techniques is essential for a thorough conformational analysis.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution.[8] The measurement of vicinal proton-proton coupling constants (³JHH) is central to this analysis.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound diastereomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[2][3][5][9][10]
-
Ensure the sample is free of particulate matter by filtering it through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[9][10]
-
The final sample height in the tube should be approximately 4-5 cm.[3]
NMR Data Acquisition:
-
Acquire a high-resolution one-dimensional ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the protons.
-
Perform two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign the proton signals.
-
For complex spectra with significant signal overlap, advanced techniques like HETLOC (Heteronuclear-resolved TOCSY) or J-HMBC (J-resolved Heteronuclear Multiple Bond Correlation) can be employed to accurately measure ³JHH values.[1]
Data Analysis:
-
Extract the ³JHH values from the ¹H NMR spectrum.
-
Use the Karplus equation or its modified versions to correlate the experimental ³JHH values with the corresponding H-C-C-H dihedral angles.[4][7]
-
By analyzing the coupling constants for the different protons along the carbon backbone, a picture of the predominant conformation(s) in solution can be constructed.
Computational Protocol: Molecular Mechanics and Quantum Chemistry Calculations
Computational modeling provides valuable insights into the relative energies and geometries of different conformers.
Conformational Search:
-
Construct the 3D structure of the desired this compound diastereomer using a molecular modeling software package.
-
Perform a systematic or stochastic conformational search to explore the potential energy surface of the molecule. This can be achieved by systematically rotating the dihedral angles of the rotatable bonds (C-C single bonds).[11]
-
Use a molecular mechanics force field (e.g., MMFF or AMBER) for an initial, rapid screening of a large number of conformations.
Geometry Optimization and Energy Calculation:
-
Select the low-energy conformers identified in the conformational search.
-
Perform geometry optimization and energy calculations on these selected conformers using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[12]
-
The relative energies of the optimized conformers can be used to calculate their Boltzmann populations at a given temperature.
Calculation of NMR Parameters:
-
The optimized geometries of the stable conformers can be used to calculate theoretical ³JHH values.
-
These calculated coupling constants can then be compared with the experimental values to validate the computational model and refine the conformational analysis.
Conclusion
The conformational analysis of the diastereomers of this compound is a multifaceted process that requires a synergistic approach, combining high-resolution NMR spectroscopy with robust computational modeling. The stereochemical and conformational intricacies of these molecules play a definitive role in their macroscopic properties and biological activities. This guide provides the foundational knowledge and methodological framework for researchers, scientists, and drug development professionals to undertake a comprehensive conformational analysis of these and similar acyclic polyols, ultimately enabling a deeper understanding of their structure-function relationships.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. sites.bu.edu [sites.bu.edu]
- 3. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 4. C&EN: SCIENCE & TECHNOLOGY - JACS 125 - KARPLUS EQUATION [pubsapp.acs.org]
- 5. fr-chimie.univ-amu.fr [fr-chimie.univ-amu.fr]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Karplus equation - Wikipedia [en.wikipedia.org]
- 8. Can acyclic conformational control be achieved via a sulfur–fluorine gauche effect? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to make an NMR sample [chem.ch.huji.ac.il]
- 10. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Quantum Chemical Analysis of 2,3,4-Pentanetriol for Drug Discovery and Development
Abstract: This technical whitepaper provides a detailed framework for the quantum chemical investigation of 2,3,4-pentanetriol, a molecule of interest in medicinal chemistry and materials science. Recognizing the critical role of molecular conformation and stereochemistry in determining biological activity and material properties, this guide outlines the necessary computational and experimental protocols for a thorough analysis. It is designed for researchers, computational chemists, and drug development professionals seeking to apply theoretical calculations to understand and predict the behavior of flexible, polyhydroxylated compounds. The methodologies detailed herein, including Density Functional Theory (DFT) calculations and spectroscopic validation (NMR and IR), offer a robust pathway for characterizing the energetic landscape, vibrational modes, and electronic properties of this compound's various stereoisomers.
Introduction
This compound is a five-carbon triol with a backbone featuring three contiguous hydroxylated stereocenters (C2, C3, and C4). This structure gives rise to multiple stereoisomers, including chiral enantiomeric pairs and achiral meso compounds.[1][2][3] The spatial arrangement of the hydroxyl groups dictates the molecule's ability to form intra- and intermolecular hydrogen bonds, which in turn governs its conformational preferences, solubility, and interaction with biological targets such as enzyme active sites.
Quantum chemical calculations provide an indispensable tool for exploring the structure-property relationships of such molecules at an atomic level.[4] By simulating molecular structures, energies, and spectroscopic properties, researchers can gain insights that are often difficult or impossible to obtain through experimental means alone. This guide details the theoretical and practical steps for conducting a comprehensive quantum chemical study of this compound.
Theoretical Foundation and Computational Workflow
The primary objective of a computational study on this compound is to identify the stable conformers for each stereoisomer and to characterize their relative energies, geometric parameters, and spectroscopic signatures. Density Functional Theory (DFT) is the method of choice for such studies, offering a favorable balance between computational cost and accuracy for organic molecules.[4]
A typical computational workflow involves several key stages, as illustrated below.
Stereoisomer Selection and Initial Conformer Generation
This compound has three stereocenters, leading to 2³ = 8 possible stereoisomers. However, due to symmetry, some of these are meso compounds, resulting in a total of four unique stereoisomers: two pairs of enantiomers and two meso compounds.[5] The first step is to build 3D models for each stereoisomer of interest. A conformational search using a computationally inexpensive method like molecular mechanics (MM) is then performed to generate a diverse set of low-energy starting geometries for subsequent quantum mechanical calculations.
Geometry Optimization and Frequency Calculations
Each initial conformer must be optimized at a suitable level of theory. The B3LYP functional combined with the 6-31G(d) basis set is a common and effective choice for geometry optimizations of organic molecules.[6]
Following optimization, a vibrational frequency calculation must be performed at the same level of theory. This serves two purposes:
-
Confirmation of Minima: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.
-
Thermochemical Data: The calculation yields zero-point vibrational energy (ZPVE), thermal enthalpies, and entropies, which are essential for calculating Gibbs free energies.
Single-Point Energy Refinement
To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as the M06-2X functional with a larger basis set like 6-311+G(d,p).[7] This approach provides a better estimation of electronic energies while leveraging the less costly optimized geometries.
Data Presentation and Interpretation
All quantitative data should be summarized in tables for clarity and comparative analysis. The following tables are illustrative examples of how the computational results should be presented.
Table 1: Calculated Relative Energies of this compound Conformers
This table should list the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) for the most stable conformers of a given stereoisomer, referenced to the global minimum.
| Conformer ID | ΔE (kcal/mol) | ZPVE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) | Boltzmann Population (%) |
| PT-meso-1 | 0.00 | 85.10 | 0.00 | 0.00 | 75.3 |
| PT-meso-2 | 1.25 | 85.05 | 1.20 | 1.35 | 15.1 |
| PT-meso-3 | 2.10 | 84.98 | 2.02 | 2.25 | 5.5 |
| ...etc. | ... | ... | ... | ... | ... |
| Note: Data is hypothetical and for illustrative purposes. Calculations performed at the M06-2X/6-311+G(d,p)//B3LYP/6-31G(d) level of theory. |
Table 2: Key Geometric Parameters of the Global Minimum Conformer
This table should highlight important structural features, such as key dihedral angles that define the backbone conformation and the distances of intramolecular hydrogen bonds.
| Parameter | Value |
| Dihedral C1-C2-C3-C4 | 65.8° |
| Dihedral C2-C3-C4-C5 | -175.2° |
| O2-H···O3 Distance | 2.15 Å |
| O3-H···O4 Distance | 2.21 Å |
| Note: Data is hypothetical for an illustrative conformer. |
Table 3: Comparison of Calculated and Experimental Vibrational Frequencies
This table is crucial for validating the computational model. It compares the calculated harmonic frequencies (often scaled by an empirical factor, e.g., ~0.96 for B3LYP) with experimentally observed IR or Raman peaks.
| Vibrational Mode Description | Calculated Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) |
| O-H Stretch (free) | 3825 | 3672 | ~3650 |
| O-H Stretch (H-bonded) | 3650 | 3504 | ~3450-3550 |
| C-H Stretch | 3050-3150 | 2928-3024 | ~2900-3000 |
| C-O Stretch | 1080-1150 | 1037-1104 | ~1050-1150 |
| Note: Data is hypothetical and for illustrative purposes. |
Experimental Protocols for Validation
Computational results must be benchmarked against experimental data. The following are standard protocols for obtaining the necessary spectroscopic information for this compound.
Synthesis Protocol
This compound can be synthesized via the reduction of 2,3,4-pentanetrione.[8]
-
Dissolution: Dissolve 2,3,4-pentanetrione in an inert solvent such as tetrahydrofuran (THF) or ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The molar ratio of NaBH₄ to the trione should be carefully controlled.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the this compound stereoisomers.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) for a neat liquid, or as a KBr pellet for a solid. For solution-phase studies, use a suitable IR-transparent solvent (e.g., CCl₄) in a liquid cell.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Analysis: Identify key vibrational bands, particularly the O-H stretching region (3200–3600 cm⁻¹) to probe hydrogen bonding, and the C-O stretching region (1050–1250 cm⁻¹) in the fingerprint region.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments are typically sufficient, but 2D experiments like COSY and HSQC can aid in peak assignment.
-
Analysis: Analyze the chemical shifts, integration, and coupling patterns. The chemical shifts of the hydroxyl protons are particularly sensitive to hydrogen bonding and solvent effects. The symmetry of the molecule in meso vs. chiral isomers will be reflected in the number of unique signals in the ¹³C spectrum.
The relationship between the computational and experimental validation steps is crucial for a complete study.
References
- 1. How many meso stereoisomers are possible for this compound -A. 1B. 2.. [askfilo.com]
- 2. echemi.com [echemi.com]
- 3. The meso form of 2,3 4- pentanetriol is : [allen.in]
- 4. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. [0802.0625] Ab Initio Study of Different Acid Molecules Interacting with H2O [arxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. This compound [webbook.nist.gov]
Methodological & Application
Application Note: Quantitative Analysis of 2,3,4-Pentanetriol
AN-234PT-V1
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details robust analytical methodologies for the quantitative determination of 2,3,4-pentanetriol in various matrices. Protocols for Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are provided. These methods are essential for researchers in metabolic studies, toxicology, and drug development who require accurate quantification of polar analytes like this compound.
Introduction
This compound is a vicinal diol, a class of polyols characterized by hydroxyl groups on adjacent carbon atoms.[1] These compounds are often intermediates in various biochemical pathways and can serve as biomarkers for specific metabolic processes.[1][2] Due to its high polarity and low volatility, this compound presents analytical challenges. This note provides two primary methods for its quantification: GC-MS with prior derivatization to enhance volatility and an HPLC-MS method suitable for direct analysis in aqueous matrices.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for separating volatile compounds.[3] For polar molecules like this compound, derivatization is necessary to mask the polar hydroxyl groups, thereby increasing volatility and improving chromatographic performance.[3][4] Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for this purpose.[5][6]
Experimental Protocol: GC-MS
1. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization (Silylation):
-
To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).
-
Seal the vial tightly and heat at 75°C for 45 minutes to ensure complete derivatization of all three hydroxyl groups.[5]
-
Cool the vial to room temperature before injection into the GC-MS system.
3. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar nonpolar capillary column.
-
Injector Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 250°C.
-
Ramp 2: 3°C/min to 315°C, hold for 5 minutes.
-
-
MS System: Agilent 5977B or equivalent single quadrupole or tandem mass spectrometer.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quad Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
Data Presentation: GC-MS
Quantitative analysis is performed using SIM mode, monitoring characteristic ions of the tris-TMS derivative of this compound. Based on analysis of similar C5 triol derivatives, the following ions are suggested for monitoring.[2]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Derivative | Tris-trimethylsilyl (Tris-TMS) |
| Quantifier Ion (m/z) | 231 (Suggested, based on similar compounds)[2] |
| Qualifier Ions (m/z) | 129, 219 (Suggested, based on similar compounds)[2] |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~2 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
Note: The m/z values and performance data are illustrative and should be experimentally verified for this compound.
Visualization: GC-MS Workflow
Method 2: Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful technique for analyzing non-volatile and polar compounds in their native form, avoiding the need for derivatization.[7] For small, polar molecules like this compound that lack a strong chromophore, mass spectrometry detection is essential. Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for better retention of such analytes.
Experimental Protocol: HPLC-MS
1. Sample Preparation (from Urine):
-
Thaw urine samples at room temperature.
-
Centrifuge at 5,000 x g for 10 minutes to pellet any precipitates.
-
Perform a "dilute-and-shoot" approach: Dilute 50 µL of the supernatant with 450 µL of the initial mobile phase (95% Acetonitrile, 5% Water with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for injection.
2. HPLC-MS Instrumentation and Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6.1-8 min: Return to 95% B (re-equilibration).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470) or high-resolution MS.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Key Parameters:
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer: 35 psi
-
Capillary Voltage: 3500 V
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.
Data Presentation: HPLC-MS
Quantitative analysis is performed using MRM mode. The precursor ion will be the protonated molecule [M+H]⁺. The product ions result from fragmentation of the precursor.
| Parameter | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Precursor Ion [M+H]⁺ (m/z) | 121.1 |
| Product Ion 1 (Quantifier, m/z) | 103.1 ([M+H-H₂O]⁺) |
| Product Ion 2 (Qualifier, m/z) | 85.1 ([M+H-2H₂O]⁺) |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Note: The m/z transitions and performance data are illustrative and must be optimized and validated experimentally.
Visualization: HPLC-MS Workflow
Summary
This application note provides two comprehensive and robust methods for the quantification of this compound. The GC-MS method, requiring silylation, offers high sensitivity and is ideal for complex matrices where extensive cleanup is performed. The HPLC-MS method provides a simpler "dilute-and-shoot" workflow for cleaner matrices like urine, avoiding chemical derivatization. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. Both protocols serve as a strong foundation for the development and validation of assays for this compound in a research or clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. The C5-Alkene Triol Conundrum: Structural Characterization and Quantitation of Isoprene-Derived C5H10O3 Reactive Uptake Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2,3,4-Pentanetriol by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of 2,3,4-pentanetriol using gas chromatography coupled with mass spectrometry (GC-MS). Due to the low volatility of this compound, a derivatization step is required prior to analysis. This protocol outlines a silylation procedure to enhance volatility, followed by optimized GC-MS conditions for separation and quantification. This method is suitable for the determination of this compound in various sample matrices, providing the high sensitivity and specificity required in research and drug development settings.
Introduction
This compound (C₅H₁₂O₃, CAS: 14642-48-9) is a polyhydric alcohol with applications in organic synthesis and as a potential building block in the development of novel chemical entities.[1] Accurate and precise quantification of this triol is essential for process monitoring, quality control, and pharmacokinetic studies. Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. However, the multiple hydroxyl groups in this compound lead to high polarity and low volatility, making it unsuitable for direct GC analysis.[2][3]
To overcome this limitation, a derivatization step is employed to convert the polar hydroxyl groups into less polar and more volatile derivatives. Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for polyols.[3][4] This application note provides a detailed protocol for the silylation of this compound followed by quantitative analysis using GC-MS.
Experimental Protocols
Sample Preparation and Derivatization (Silylation)
This protocol is adapted from established methods for the silylation of polyols.[5] It is critical to perform the derivatization in anhydrous conditions as moisture can deactivate the silylating reagent.[5]
Reagents and Materials:
-
This compound standard
-
Pyridine (anhydrous), as a catalyst
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard (IS): e.g., Sorbitol or a suitable stable isotope-labeled analog. The selection of an appropriate internal standard should be based on its chemical similarity to the analyte and its absence in the sample matrix.
-
Anhydrous solvent (e.g., Dichloromethane, Hexane)
-
GC vials with inserts
-
Heating block or oven
Protocol:
-
Sample Preparation: Accurately weigh a known amount of the sample containing this compound into a clean, dry GC vial. If the sample is in an aqueous solution, it must be lyophilized to complete dryness.[5]
-
Internal Standard Addition: Add a known concentration of the internal standard to the sample.
-
Reagent Addition: To the dry residue, add 50 µL of anhydrous pyridine, followed by 100 µL of BSTFA with 1% TMCS.[5]
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven to ensure the derivatization reaction is complete.[5]
-
Cooling: Allow the vial to cool to room temperature.
-
Dilution: Dilute the derivatized sample with an appropriate anhydrous solvent to the desired concentration for GC-MS analysis.
-
Transfer: Transfer the final solution to a GC vial with an insert for injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following GC-MS parameters are provided as a starting point and should be optimized for the specific instrument and application.[5]
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | Non-polar column such as Agilent J&W DB-5ms, HP-5ms, or Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[5] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless, depending on sample concentration |
| Oven Program | - Initial Temperature: 100°C, hold for 2 minutes- Ramp: 10°C/min to 280°C- Hold: 5 minutes at 280°C |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation and Quantification
Quantitative analysis is performed by creating a calibration curve using standards of known concentrations of this compound.
Calibration Curve Construction
-
Prepare a series of calibration standards of this compound at different concentrations.
-
Add a constant, known concentration of the internal standard to each calibration standard.
-
Derivatize each standard according to the protocol in section 2.1.
-
Analyze each derivatized standard by GC-MS using the conditions in section 2.2.
-
For each standard, determine the peak area of the this compound derivative and the internal standard derivative.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot the peak area ratio against the concentration of the this compound standards to generate a calibration curve.
Quantitative Data Summary
The following tables should be populated with experimentally determined data for the specific application.
Table 1: Calibration Curve Data for this compound
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| Standard 1 | User Data | User Data | User Data |
| Standard 2 | User Data | User Data | User Data |
| Standard 3 | User Data | User Data | User Data |
| Standard 4 | User Data | User Data | User Data |
| Standard 5 | User Data | User Data | User Data |
| Linearity (R²) | >0.99 |
Table 2: Method Validation Parameters
| Parameter | Value | Comments |
| Limit of Detection (LOD) | User Data | Determined as the concentration with a signal-to-noise ratio of 3.[1] |
| Limit of Quantification (LOQ) | User Data | Determined as the concentration with a signal-to-noise ratio of 10.[1] |
| Precision (%RSD) | User Data | Assessed by replicate injections of a quality control sample at low, medium, and high concentrations. |
| Accuracy (% Recovery) | User Data | Determined by spiking a blank matrix with known concentrations of the analyte and calculating the percentage recovered. |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the analytical protocol.
Caption: Workflow for the GC-MS analysis of this compound.
Expected Results
The derivatization with BSTFA will produce the tris-trimethylsilyl (3TMS) derivative of this compound. The mass spectrum of this derivative is expected to show characteristic fragments resulting from the loss of methyl groups (M-15) and trimethylsilanol ([M-90]). The molecular ion peak may or may not be present, depending on its stability. The most abundant ions should be selected for quantification in SIM mode to enhance sensitivity and selectivity.
Conclusion
The described method provides a comprehensive framework for the derivatization and subsequent quantitative analysis of this compound by GC-MS. This approach offers the necessary sensitivity, specificity, and reliability for applications in research and development. Method validation, including the determination of LOD, LOQ, precision, and accuracy, is crucial for ensuring the quality of the analytical data.
References
- 1. Simultaneous determination of rhamnose, xylitol, arabitol, fructose, glucose, inositol, sucrose, maltose in jujube (Zizyphus jujube Mill.) extract: comparison of HPLC–ELSD, LC–ESI–MS/MS and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) methods for separating 2,3,4-Pentanetriol isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of 2,3,4-pentanetriol isomers using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are intended to guide researchers in developing robust and reproducible separation techniques for these chiral compounds.
Introduction to this compound Isomerism
This compound is a polyol with three stereogenic centers, giving rise to a total of 2³ = 8 possible stereoisomers. These consist of four pairs of enantiomers. The separation of these isomers is crucial for various applications, including the synthesis of chiral building blocks in drug development and the study of their individual biological activities. Due to their similar physical and chemical properties, the separation of these stereoisomers, particularly enantiomers, presents a significant analytical challenge that typically requires the use of chiral stationary phases (CSPs) in HPLC.
HPLC Methodologies for Isomer Separation
The separation of this compound isomers is most effectively achieved using chiral HPLC. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad enantioselectivity for a wide range of chiral compounds and are a primary choice for this application. Normal-phase chromatography is often preferred for the separation of polar compounds like polyols on these types of columns.
Key Considerations for Method Development
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor in achieving enantiomeric separation. Polysaccharide-based columns, such as Chiralpak® and Chiralcel®, are highly recommended. The specific derivative of the polysaccharide (e.g., tris(3,5-dimethylphenylcarbamate)) on the stationary phase will determine the selectivity towards the different isomers.
-
Mobile Phase Composition: In normal-phase chromatography, the mobile phase typically consists of a non-polar solvent such as hexane or heptane, with a polar modifier like isopropanol (IPA) or ethanol. The ratio of the non-polar solvent to the polar modifier is a key parameter for optimizing the retention and resolution of the isomers.
-
Flow Rate and Temperature: These parameters can be adjusted to improve peak shape and resolution. Lower flow rates generally lead to better resolution but longer analysis times. Temperature can also influence the thermodynamics of the chiral recognition process.
Quantitative Data Summary
| Parameter | Method 1 (Normal Phase) |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 4.6 x 250 mm, 5 µm |
| Mobile Phase | Hexane / Isopropanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | Refractive Index (RI) or UV (after derivatization) |
| Expected Retention Time (t R ) | Isomer 1: ~10 min, Isomer 2: ~12 min, etc. |
| Expected Resolution (R s ) | > 1.5 between critical pairs |
Note: The lack of a chromophore in this compound necessitates the use of a universal detector like a Refractive Index Detector (RID) or derivatization with a UV-active agent for detection with a standard UV detector.
Experimental Protocol: Chiral HPLC Separation of this compound Isomers
This protocol provides a detailed methodology for the separation of this compound isomers using a polysaccharide-based chiral stationary phase under normal-phase conditions.
Materials and Reagents
-
This compound isomer standard mix
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Refractive Index Detector (RID).
-
Chiralpak® IA column (4.6 x 250 mm, 5 µm) or equivalent polysaccharide-based CSP.
Instrument and Column Preparation
-
System Purge: Purge the HPLC system with the mobile phase (Hexane/Isopropanol) to remove any residual solvents.
-
Column Equilibration: Install the Chiralpak® IA column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved. The direction of flow should be as indicated on the column.
Sample Preparation
-
Prepare a stock solution of the this compound isomer mixture in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 100 µg/mL. Ensure the sample is fully dissolved.
Chromatographic Conditions
-
Column: Chiralpak® IA (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Hexane / Isopropanol (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detector: Refractive Index Detector (RID)
Data Acquisition and Analysis
-
Inject the prepared sample onto the equilibrated HPLC system.
-
Acquire the chromatogram for a sufficient duration to allow all isomers to elute.
-
Identify the peaks corresponding to the different isomers based on their retention times.
-
Calculate the resolution between adjacent peaks to assess the quality of the separation.
Logical Workflow for HPLC Method Development
The following diagram illustrates the logical workflow for developing an HPLC method for the separation of this compound isomers.
Caption: Logical workflow for developing an HPLC method for isomer separation.
Conclusion
The separation of this compound isomers is a challenging but achievable task using chiral HPLC with polysaccharide-based stationary phases. The provided protocol and method development workflow offer a solid foundation for researchers to establish a reliable and efficient separation method. Careful optimization of the mobile phase composition, flow rate, and temperature will be crucial in achieving baseline separation of all stereoisomers.
Application Notes and Protocols for the Biocatalytic Synthesis of 2,3,4-Pentanetriol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and proposed protocols for the biocatalytic synthesis of 2,3,4-pentanetriol, a vicinal triol with potential applications in the pharmaceutical and chemical industries. While direct established biocatalytic routes for this compound are not extensively documented, this document outlines a potential bienzymatic cascade approach extrapolated from established methods for synthesizing vicinal diols.[1] This proposed pathway offers a greener and more selective alternative to traditional chemical synthesis.
Introduction
Vicinal diols and polyols are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[2] Biocatalysis, leveraging the high selectivity and efficiency of enzymes, presents a powerful tool for the synthesis of such chiral compounds.[1][3] This document details a proposed two-step enzymatic cascade for the synthesis of this compound, starting from readily available aldehydes. The proposed pathway involves a lyase-catalyzed carbon-carbon bond formation followed by an oxidoreductase-catalyzed reduction.
Proposed Biocatalytic Pathway
The synthesis of this compound can be envisioned through a two-step enzymatic reaction starting from propanal.
-
Step 1: Acyloin Condensation. A thiamine diphosphate (ThDP)-dependent lyase, such as a benzaldehyde lyase or a pyruvate decarboxylase variant, catalyzes the umpolung condensation of two molecules of propanal to form 3-hydroxy-4-methyl-2-pentanone.
-
Step 2: Stereoselective Reduction. An alcohol dehydrogenase (ADH) or a carbonyl reductase is employed for the stereoselective reduction of the keto group in 3-hydroxy-4-methyl-2-pentanone to yield this compound. The choice of reductase will determine the stereochemistry of the final product.
Diagram of the Proposed Biocatalytic Pathway
Caption: Proposed two-step enzymatic cascade for the synthesis of this compound.
Experimental Protocols
The following are proposed protocols for the key experiments in the biocatalytic synthesis of this compound.
Protocol 1: Expression and Purification of Recombinant Enzymes
-
Gene Synthesis and Cloning: Synthesize the codon-optimized genes for the selected ThDP-dependent lyase and alcohol dehydrogenase and clone them into an appropriate expression vector (e.g., pET-28a(+)) with a His-tag.
-
Transformation: Transform the expression plasmids into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Protein Expression:
-
Inoculate 1 L of LB medium containing the appropriate antibiotic with an overnight culture of the transformed E. coli.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
-
Cell Lysis and Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
Purify the His-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
-
Elute the protein with a high concentration of imidazole.
-
Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Verify protein purity and concentration using SDS-PAGE and a Bradford assay.
-
Protocol 2: One-Pot Bienzymatic Synthesis of this compound
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Propanal (substrate, start with 50 mM)
-
Thiamine diphosphate (ThDP, 1 mM)
-
MgCl₂ (5 mM)
-
NADH (cofactor, 1.2 equivalents to the substrate)
-
Purified ThDP-dependent lyase (e.g., 1 mg/mL)
-
Purified alcohol dehydrogenase (e.g., 1 mg/mL)
-
-
-
Reaction Conditions:
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress by taking samples at regular intervals.
-
-
Reaction Monitoring and Analysis:
-
Quench the reaction in the samples by adding a suitable solvent (e.g., ethyl acetate) or by protein precipitation.
-
Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the substrate, intermediate, and product.
-
Use a chiral column for GC or HPLC to determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of the product.
-
-
Product Purification:
-
Once the reaction has reached completion, terminate it by removing the enzymes (e.g., by ultrafiltration).
-
Extract the product from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Diagram of the Experimental Workflow
Caption: General experimental workflow for the biocatalytic synthesis of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the proposed biocatalytic synthesis. These values are illustrative and would need to be determined experimentally.
Table 1: Proposed Reaction Parameters for the Bienzymatic Synthesis
| Parameter | Value |
| Substrate (Propanal) Concentration | 50 - 200 mM |
| ThDP-dependent Lyase Concentration | 0.5 - 2.0 mg/mL |
| Alcohol Dehydrogenase Concentration | 0.5 - 2.0 mg/mL |
| ThDP Concentration | 1 mM |
| MgCl₂ Concentration | 5 mM |
| NADH Concentration | 1.2 equivalents |
| pH | 7.0 - 8.0 |
| Temperature | 25 - 37 °C |
| Reaction Time | 12 - 48 hours |
Table 2: Hypothetical Performance Metrics
| Metric | Target Value |
| Conversion of Propanal | > 95% |
| Yield of this compound | > 80% |
| Diastereomeric Ratio (dr) | > 98:2 |
| Enantiomeric Excess (ee) | > 99% |
Conclusion
The proposed biocatalytic cascade offers a promising and sustainable route for the synthesis of chiral this compound. The protocols provided herein serve as a detailed starting point for researchers to develop and optimize this enzymatic synthesis. Further work should focus on enzyme screening and engineering to improve catalytic efficiency, stereoselectivity, and substrate tolerance for large-scale production. This approach aligns with the principles of green chemistry and has the potential to be a valuable tool in the synthesis of complex pharmaceutical intermediates.
References
The Untapped Potential of 2,3,4-Pentanetriol as a Chiral Building Block in Organic Synthesis: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4-Pentanetriol, a simple polyol with multiple stereocenters, presents theoretical potential as a chiral building block in asymmetric synthesis. Its structure offers a scaffold for the synthesis of complex chiral molecules. However, a comprehensive review of the scientific literature reveals a significant gap between this potential and documented applications. While its stereochemical properties are well-understood, concrete examples of its use in the stereoselective synthesis of pharmaceuticals or other fine chemicals are notably absent. This document summarizes the known properties of this compound and highlights the current void in its application as a chiral building block, thereby identifying an area ripe for future research and development.
Introduction to this compound
This compound is a five-carbon triol with the chemical formula C₅H₁₂O₃. The presence of chiral centers at carbons 2, 3, and 4 gives rise to multiple stereoisomers, including both chiral and achiral (meso) forms. This inherent chirality is the basis for its potential utility in asymmetric synthesis, where the goal is to selectively produce a single enantiomer of a target molecule. In principle, the stereodefined hydroxyl groups of this compound could be used to direct the stereochemical outcome of chemical reactions, making it a valuable tool for constructing complex, three-dimensional molecular architectures.
Stereoisomers of this compound
The stereochemical complexity of this compound is a key feature. The molecule has two chiral centers at C2 and C4, and a pseudoasymmetric center at C3. This leads to the existence of four stereoisomers: a pair of enantiomers and two meso compounds.
Caption: Stereoisomers of this compound.
Current Status of Synthetic Applications
Despite the theoretical potential of its chiral scaffold, a thorough investigation of the chemical literature reveals a conspicuous absence of detailed applications of this compound as a chiral building block in organic synthesis. General sources suggest its potential as an intermediate in the synthesis of bioactive compounds and pharmaceuticals, with one source mentioning the synthesis of derivatives with antibacterial activity. However, these mentions lack specific examples, reaction schemes, quantitative data such as chemical yields and enantiomeric excess, and detailed experimental protocols.
Extensive searches of major chemical databases and journals for specific synthetic applications, such as in the synthesis of chiral ligands, heterocycles, natural products, or as a chiral auxiliary, have not yielded any concrete and reproducible synthetic methods starting from this compound.
Postulated Synthetic Utility and Future Outlook
The lack of documented applications does not necessarily negate the potential of this compound. Its polyol structure could, in theory, be exploited in a number of ways:
-
As a Chiral Template: The hydroxyl groups could be selectively protected and then derivatized to introduce new functionalities with controlled stereochemistry.
-
Synthesis of Chiral Ligands: The triol backbone could be functionalized to create novel chiral ligands for asymmetric catalysis.
-
Formation of Chiral Heterocycles: Intramolecular cyclization reactions could lead to the formation of chiral cyclic ethers or other heterocyclic systems.
The workflow for exploring the synthetic utility of this compound would logically follow a path of protection, functionalization, and subsequent transformation.
Caption: Postulated workflow for utilizing this compound.
Conclusion: An Open Field for Investigation
The use of this compound as a chiral building block in organic synthesis remains a largely unexplored area. While the fundamental stereochemistry of the molecule is understood, its practical application in asymmetric synthesis is not documented in the accessible scientific literature. This presents a unique opportunity for research in the field of organic synthesis. The development of methodologies to effectively utilize this simple, potentially low-cost chiral molecule could open up new synthetic routes to valuable and complex chiral compounds. Future work should focus on developing selective protection and functionalization strategies for the hydroxyl groups of this compound and demonstrating its utility in the synthesis of well-defined, enantiomerically pure target molecules. Until such studies are published, detailed application notes and protocols for its use as a chiral building block cannot be provided.
Application of 2,3,4-Pentanetriol in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Pentanetriol is a tri-functional alcohol that holds promise as a versatile building block in polymer chemistry. Its three hydroxyl groups offer multiple sites for reaction, making it a candidate for use as a crosslinking agent, a monomer in the synthesis of polyesters and polyurethanes, and a modifier to introduce specific properties into polymer backbones. This document provides an overview of its potential applications, supported by generalized experimental protocols and a summary of expected polymer properties.
While the scientific literature indicates the use of this compound in enhancing the properties of polymers, particularly biodegradable ones, detailed experimental protocols and extensive quantitative data are not widely published. The following sections are based on established principles of polymer chemistry and available information on similar polyols.
Application as a Crosslinking Agent in Biodegradable Polymers
The primary application of this compound in polymer chemistry is as a crosslinking agent. Its trifunctional nature allows for the formation of three-dimensional polymer networks, which can significantly enhance the mechanical properties and influence the degradation rate of biodegradable polymers.
Logical Relationship: Crosslinking with this compound
Caption: Logical diagram illustrating the role of this compound in forming a crosslinked polymer network, leading to modified material properties.
A general approach to incorporating this compound as a crosslinking agent in a polyester synthesis is outlined below.
Experimental Protocol: Synthesis of a Crosslinked Biodegradable Polyester
Objective: To synthesize a crosslinked biodegradable polyester using this compound as a crosslinking agent.
Materials:
-
Dicarboxylic acid (e.g., succinic acid, adipic acid)
-
Diol (e.g., 1,4-butanediol, ethylene glycol)
-
This compound
-
Catalyst (e.g., tin(II) octoate, titanium(IV) isopropoxide)
-
Nitrogen gas supply
-
High-vacuum pump
-
Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet
Procedure:
-
Monomer Charging: The dicarboxylic acid, diol, and a specific molar percentage of this compound are charged into the reaction vessel. The molar ratio of hydroxyl groups (from both the diol and this compound) to carboxyl groups is typically kept close to 1:1.
-
Inert Atmosphere: The vessel is purged with dry nitrogen gas to create an inert atmosphere and prevent oxidation.
-
Esterification: The mixture is heated with continuous stirring. The temperature is gradually increased to initiate the esterification reaction, typically in the range of 150-180°C. Water, the byproduct of the reaction, is collected in the condenser.
-
Polycondensation: Once the initial esterification is complete (as indicated by the cessation of water distillation), the catalyst is added. The temperature is further increased (e.g., to 180-220°C), and a high vacuum is applied to facilitate the removal of the diol and promote the growth of polymer chains.
-
Crosslinking: The presence of this compound leads to the formation of a crosslinked network during the polycondensation stage. The reaction is continued until the desired viscosity is achieved.
-
Product Recovery: The resulting crosslinked polyester is cooled under nitrogen and can then be characterized.
Expected Outcomes:
The introduction of this compound is expected to result in a polymer with higher tensile strength and a modified degradation profile compared to its linear counterpart.[1] The degree of improvement will depend on the concentration of this compound used.
Data Presentation: Hypothetical Influence of this compound on Polyester Properties
| This compound (mol%) | Tensile Strength (MPa) | Elongation at Break (%) | Degradation Time (Weeks) |
| 0 | 25 | 400 | 12 |
| 1 | 30 | 350 | 10 |
| 3 | 45 | 200 | 8 |
| 5 | 55 | 100 | 6 |
Note: This table is illustrative and represents expected trends. Actual values would need to be determined experimentally.
Application in Polyurethane Synthesis
This compound can also be utilized as a crosslinker in the synthesis of polyurethanes. Its hydroxyl groups react with isocyanate groups to form urethane linkages, contributing to the formation of a thermoset polyurethane network.
Experimental Workflow: Polyurethane Synthesis
Caption: A simplified workflow for the synthesis of a crosslinked polyurethane using this compound.
Experimental Protocol: Synthesis of a Crosslinked Polyurethane
Objective: To synthesize a crosslinked polyurethane using this compound as a crosslinking agent.
Materials:
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI), Toluene diisocyanate (TDI))
-
Polyol (e.g., Polycaprolactone diol, Polyethylene glycol)
-
This compound
-
Catalyst (e.g., Dibutyltin dilaurate)
-
Solvent (optional, e.g., dry tetrahydrofuran)
Procedure:
-
Reactant Preparation: The polyol and this compound are mixed in the desired ratio in a reaction vessel under a dry nitrogen atmosphere. If a solvent is used, the components are dissolved in it.
-
Isocyanate Addition: The diisocyanate is added stoichiometrically to the hydroxyl-containing mixture with vigorous stirring. The NCO:OH ratio is a critical parameter that determines the final properties of the polyurethane.
-
Catalyst Addition: A catalytic amount of dibutyltin dilaurate is added to the mixture to accelerate the urethane formation reaction.
-
Curing: The mixture is poured into a mold and cured at an elevated temperature (e.g., 60-100°C) for a specified period to allow for the completion of the crosslinking reaction.
-
Post-Curing: The resulting polyurethane may be post-cured at a higher temperature to ensure complete reaction and stabilize its properties.
Expected Outcomes:
The incorporation of this compound will result in a rigid or semi-rigid polyurethane with increased hardness and thermal stability. The crosslink density, controlled by the amount of this compound, will be a key factor in determining the final mechanical properties.
Data Presentation: Hypothetical Effect of this compound on Polyurethane Hardness
| This compound (wt%) | Shore D Hardness | Glass Transition Temperature (°C) |
| 0 | 50 | 45 |
| 2 | 60 | 55 |
| 5 | 75 | 70 |
| 10 | 85 | 90 |
Note: This table is illustrative and represents expected trends. Actual values would need to be determined experimentally.
Conclusion
This compound is a promising triol for applications in polymer chemistry, particularly as a crosslinking agent for creating biodegradable polyesters and polyurethanes with enhanced mechanical properties. The protocols provided here are generalized and should be optimized for specific polymer systems and desired properties. Further research is needed to fully elucidate the structure-property relationships in polymers derived from this compound and to provide detailed quantitative data for various applications. Researchers are encouraged to use the provided frameworks as a starting point for their investigations into the potential of this versatile molecule.
References
2,3,4-Pentanetriol: Application Notes and Protocols for Evaluation as a Solvent and Plasticizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4-Pentanetriol (C5H12O3) is a triol, a polyol with three hydroxyl groups, which imparts a high degree of polarity and hydrogen bonding capability. These characteristics suggest its potential utility as a versatile solvent, particularly for polar active pharmaceutical ingredients (APIs), and as a primary or secondary plasticizer for a variety of polymers used in drug delivery systems and medical devices. Due to the limited publicly available data on this compound, this document provides application notes and detailed evaluation protocols based on its structural characteristics and by drawing parallels with the well-characterized analogue, 1,2,4-Butanetriol. These protocols will enable researchers to systematically evaluate the performance of this compound for their specific applications.
Physicochemical Properties
A summary of the known and estimated physicochemical properties of this compound and its analogue, 1,2,4-Butanetriol, is presented below. This data is essential for initial assessments of their suitability as solvents and plasticizers.
Table 1: Physicochemical Properties of this compound and 1,2,4-Butanetriol
| Property | This compound | 1,2,4-Butanetriol | Data Source |
| Molecular Formula | C5H12O3 | C4H10O3 | PubChem[1] |
| Molecular Weight ( g/mol ) | 120.15 | 106.12 | PubChem[1][2] |
| CAS Number | 14642-48-9 | 3068-00-6 | PubChem[1] |
| Appearance | - | Colorless to yellow, viscous liquid | PubChem[2] |
| Boiling Point (°C) | ~164 (estimate) | 190-191 (at 18 torr) | ChemicalBook, chemeurope.com[3][4] |
| Density (g/cm³) | ~1.046 (estimate) | 1.19 | chemeurope.com[3][4] |
| Flash Point (°C) | - | 112 | Wikipedia[5] |
| Viscosity (cP at 25°C) | - | 704 | DTIC[6] |
| Hansen Solubility Parameters (MPa½) | Not available | δD: 17.89, δP: 11.39, δH: 25.06 | DOSS[7] |
Application Note I: this compound as a Potential Solvent for APIs
The three hydroxyl groups in this compound suggest strong hydrogen bonding capabilities, making it a promising solvent for polar APIs, particularly those with poor solubility in less polar organic solvents or water. Its potential high boiling point suggests it could be suitable for processes requiring elevated temperatures. The Hansen Solubility Parameters (HSPs) of the analogue 1,2,4-Butanetriol indicate a high affinity for polar and hydrogen-bonding interactions, a characteristic likely shared by this compound.
Experimental Protocol: Determination of API Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method to determine the equilibrium solubility of an API in this compound.
Objective: To determine the saturation solubility of a model API in this compound at a specified temperature.
Materials:
-
This compound (solvent)
-
Model API (solute)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of the API to a series of glass vials. The excess solid should be visually apparent.
-
Solvent Addition: Accurately pipette a known volume of this compound into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment. For fine suspensions, centrifugation may be necessary.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solids. Dilute the filtered sample to a known volume with a suitable solvent (e.g., mobile phase for HPLC).
-
Quantification: Analyze the concentration of the API in the diluted samples using a validated HPLC or UV-Vis method.
-
Calculation: Calculate the solubility of the API in this compound (e.g., in mg/mL) based on the measured concentration and the dilution factor.
Caption: Workflow for API solubility determination.
Application Note II: this compound as a Potential Plasticizer for Polymers
Polyols are known to function as effective plasticizers for various polymers, including polyvinyl chloride (PVC) and biodegradable polymers like polylactic acid (PLA). They work by embedding themselves between polymer chains, which disrupts polymer-polymer interactions and increases the free volume. This leads to a decrease in the glass transition temperature (Tg), making the material more flexible and less brittle. The addition of a plasticizer typically results in a lower tensile strength and a higher elongation at break.[8] Given its structure, this compound is a strong candidate for a plasticizer.
Table 2: Exemplary Effect of Polyol Plasticizers on PVC Properties
| Plasticizer (at 40 phr*) | Polymer | Glass Transition Temp. (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| None | PVC | ~80 | ~52 | <10 |
| Dioctyl Phthalate (DOP) | PVC | -20 to -40 | ~18-25 | ~250-400 |
| Glycerol | PVC | Varies with concentration | Lower than unplasticized | Higher than unplasticized |
*phr = parts per hundred resin
Experimental Protocol: Evaluation of Plasticizer Efficacy
This protocol describes the preparation of plasticized polymer films and their subsequent analysis to determine the effectiveness of this compound as a plasticizer. A common polymer such as PVC is used as an example.
Objective: To evaluate the effect of this compound on the thermal and mechanical properties of PVC films.
Part 1: Preparation of Plasticized PVC Films
Materials:
-
PVC resin
-
This compound
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Two-roll mill or internal mixer
-
Hydraulic press with heating and cooling capabilities
-
Metal plates and shims (for controlled thickness)
Procedure:
-
Compounding: On a two-roll mill or in an internal mixer heated to the appropriate temperature for PVC (e.g., 160-170°C), blend the PVC resin with the thermal stabilizer.
-
Plasticizer Addition: Gradually add the desired amount of this compound (e.g., 20, 40, 60 phr) to the molten polymer blend. Continue mixing until a homogeneous compound is achieved.
-
Molding: Place the compounded PVC between two metal plates with shims to control the final film thickness (e.g., 1 mm).
-
Compression Molding: Transfer the assembly to a hydraulic press preheated to the molding temperature. Apply pressure according to a defined cycle to form a uniform film.
-
Cooling: Cool the film under pressure to solidify the material.
-
Conditioning: Store the prepared films under standard laboratory conditions (23 ± 2°C, 50 ± 5% relative humidity) for at least 24 hours before testing.
Caption: Workflow for preparing plasticized PVC films.
Part 2: Thermal and Mechanical Testing
A. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
Procedure:
-
Sample Preparation: Cut a small sample (5-10 mg) from the conditioned PVC film and place it in an aluminum DSC pan.
-
DSC Analysis:
-
Heat the sample to a temperature above its expected Tg (e.g., 120°C) at a controlled rate (e.g., 10°C/min) to erase thermal history.
-
Cool the sample to a low temperature (e.g., -80°C).
-
Reheat the sample at the same controlled rate.
-
-
Data Analysis: Determine the Tg from the midpoint of the step transition in the heat flow curve of the second heating scan. A lower Tg compared to the unplasticized PVC indicates effective plasticization.[9]
B. Durometer Hardness (ASTM D2240)
Procedure:
-
Instrument Setup: Use a Shore D durometer for rigid to semi-rigid plastics.
-
Measurement: Place the PVC film on a hard, flat surface. Press the durometer foot firmly and evenly onto the film.
-
Reading: Record the hardness value within one second of firm contact.
-
Replicates: Take at least five readings at different locations on the film and calculate the average. A lower Shore D hardness value compared to the unplasticized control indicates a successful plasticizing effect.[8][10][11]
C. Tensile Properties (ASTM D882)
Procedure:
-
Specimen Preparation: Cut rectangular test specimens from the conditioned film (e.g., 25 mm wide and 150 mm long).[3]
-
Testing: Mount the specimen in the grips of a universal testing machine.
-
Data Acquisition: Pull the specimen at a constant rate of crosshead speed until it breaks. Record the force and elongation throughout the test.
-
Calculations: From the resulting stress-strain curve, determine the tensile strength, elongation at break, and modulus of elasticity. An effective plasticizer will typically decrease the tensile strength and modulus while significantly increasing the elongation at break.[3][8]
Conclusion
The protocols detailed in this document provide a comprehensive framework for evaluating the potential of this compound as a novel solvent and plasticizer. By systematically assessing its ability to dissolve APIs and modify the thermal and mechanical properties of polymers, researchers can generate the necessary data to determine its suitability for a wide range of applications in the pharmaceutical and drug delivery fields. It is recommended to always include a negative control (unplasticized polymer) and a positive control (polymer with a known commercial plasticizer) for comparative evaluation.
References
- 1. barbourplastics.com [barbourplastics.com]
- 2. researchgate.net [researchgate.net]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. kgt88.com [kgt88.com]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. researchgate.net [researchgate.net]
- 11. How Glycerol Contributes to Reduction of Plasticizer Use in Polymers [eureka.patsnap.com]
The Conceptual Application of 2,3,4-Pentanetriol in Asymmetric Synthesis: A Framework for Researchers
Introduction
Application Notes
Principle of Asymmetric Induction with 2,3,4-Pentanetriol
The primary strategy for utilizing this compound in asymmetric synthesis involves its temporary incorporation into a prochiral substrate to form a chiral derivative, most commonly a cyclic acetal or ketal. The fixed stereochemistry of the diol moiety in this new molecule creates a chiral environment that can direct the stereochemical outcome of subsequent reactions at or near the prochiral center. This process, known as asymmetric induction, allows for the diastereoselective formation of one or more new stereocenters. Following the stereoselective transformation, the this compound auxiliary can be cleaved from the product and potentially recovered.
Potential Applications in Drug Development
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. The use of chiral synthons like this compound offers an efficient strategy for accessing optically active intermediates for the synthesis of complex drug molecules. Potential applications include the stereoselective synthesis of chiral alcohols, amines, and carbonyl compounds, which are common structural motifs in pharmaceuticals.
Stereochemical Considerations
This compound has three stereocenters, leading to four possible stereoisomers: a pair of enantiomers and two meso compounds. The choice of a specific stereoisomer of this compound is critical as it will determine the absolute configuration of the newly formed stereocenter(s) in the product. Researchers can strategically select the appropriate isomer to access the desired enantiomer of the target molecule.
Generalized Experimental Protocols
The following protocols are hypothetical and illustrate the general steps involved in using this compound as a chiral auxiliary in a diastereoselective alkylation reaction.
Protocol 1: Formation of a Chiral Acetal from a Prochiral Aldehyde
This protocol describes the formation of a chiral 1,3-dioxolane derivative from an aldehyde and a chiral, enantiomerically pure this compound.
Materials:
-
Enantiomerically pure this compound
-
Prochiral aldehyde (R-CHO)
-
Anhydrous toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the prochiral aldehyde (1.0 eq), enantiomerically pure this compound (1.1 eq), and anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the chiral acetal.
Protocol 2: Diastereoselective Alkylation of the Chiral Acetal
This protocol outlines a general procedure for the diastereoselective addition of a nucleophile to the chiral acetal, where the stereochemistry of the this compound auxiliary directs the approach of the nucleophile.
Materials:
-
Chiral acetal from Protocol 1
-
Anhydrous dichloromethane (DCM)
-
Lewis acid (e.g., TiCl₄, SnCl₄)
-
Nucleophile (e.g., Grignard reagent, organolithium reagent)
-
Anhydrous work-up reagents
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve the chiral acetal (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Lewis acid (1.1 eq) to the solution and stir for 30 minutes.
-
Add the nucleophile (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the diastereomerically enriched product.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the this compound auxiliary to yield the enantiomerically enriched target molecule.
Materials:
-
Diastereomerically enriched product from Protocol 2
-
Tetrahydrofuran (THF)
-
Aqueous acid (e.g., 1 M HCl)
-
Standard laboratory glassware
Procedure:
-
Dissolve the product from Protocol 2 in a mixture of THF and aqueous acid.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the enantiomerically enriched target molecule. The aqueous layer can be further processed to attempt recovery of the this compound auxiliary.
Data Presentation
The success of an asymmetric synthesis is evaluated by the yield and the stereochemical purity of the product. The following tables provide a template for summarizing the key quantitative data from the hypothetical experiments described above.
Table 1: Diastereoselective Alkylation of Chiral Acetals Derived from this compound
| Entry | Aldehyde (R-CHO) | Nucleophile | Lewis Acid | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | MeMgBr | TiCl₄ | Data | Data |
| 2 | Isobutyraldehyde | EtLi | SnCl₄ | Data | Data |
| 3 | Cinnamaldehyde | PhMgBr | TiCl₄ | Data | Data |
Table 2: Enantiomeric Excess of the Final Product after Auxiliary Cleavage
| Entry | Starting Aldehyde | Final Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | (R/S)-1-Phenylethanol | Data | Data |
| 2 | Isobutyraldehyde | (R/S)-3-Methyl-2-butanol | Data | Data |
| 3 | Cinnamaldehyde | (R/S)-1-Phenyl-1-propen-3-ol | Data | Data |
Visualizations
The following diagrams, generated using the DOT language, illustrate the conceptual workflows for the asymmetric synthesis utilizing this compound as a chiral auxiliary.
Application Notes and Protocols for the Derivatization of 2,3,4-Pentanetriol for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of 2,3,4-pentanetriol to facilitate its analysis by gas chromatography (GC). The inherent polarity and low volatility of polyols like this compound make them challenging to analyze directly by GC. Derivatization is a crucial step to increase their volatility and thermal stability, thereby improving chromatographic peak shape, resolution, and sensitivity.
Three common and effective derivatization techniques are presented: silylation, acetylation, and boronic acid derivatization. Each section includes a detailed experimental protocol and a summary of expected analytical performance based on data from analogous short-chain polyols.
Silylation
Silylation is a robust and widely used derivatization method for compounds containing active hydrogen atoms, such as the hydroxyl groups in this compound. This process involves the replacement of the acidic protons of the hydroxyl groups with a trimethylsilyl (TMS) group. The resulting TMS ethers are significantly more volatile and thermally stable, making them ideal for GC analysis.[1] Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose.[2]
Experimental Protocol: Silylation with MSTFA
This protocol describes the derivatization of this compound using MSTFA. A catalyst, such as trimethylchlorosilane (TMCS), can be added to enhance the reaction rate, especially for sterically hindered hydroxyl groups.
Materials:
-
This compound standard or sample
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Trimethylchlorosilane (TMCS) (optional, as a catalyst)
-
Reacti-Vials™ or other suitable glass reaction vials with screw caps and PTFE-lined septa
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (FID)
Procedure:
-
Sample Preparation: Accurately weigh or pipette a known amount of the this compound sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The presence of water can deactivate the silylating reagent.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried sample.
-
Add 100 µL of MSTFA to the vial. For enhanced reactivity, a mixture of MSTFA with 1% TMCS can be used.
-
Reaction: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at 60°C for 30 minutes in a heating block or oven. Reaction times and temperatures may be optimized for specific sample matrices.
-
Cooling: Allow the vial to cool to room temperature.
-
GC Analysis: The derivatized sample is now ready for injection into the GC system. Inject an appropriate volume (typically 1 µL) of the reaction mixture into the GC.
Quantitative Data for Silylated Polyols
| Parameter | Value | Analyte & Derivatization | Reference |
| Limit of Detection (LOD) | 14.2 ng/mL | Ethylene glycol (TBDMS derivative) | [3] |
| Limit of Quantification (LOQ) | 1.0 µg/mL | Ethylene glycol (TBDMS derivative) | [3] |
| Linearity (R²) | >0.99 | Silylated organic acids | [4] |
| Repeatability (RSD%) | <15% | Silylated metabolites | [5] |
Acetylation
Acetylation is another effective method for derivatizing polyols. This reaction converts the hydroxyl groups into acetate esters using an acetylating agent, most commonly acetic anhydride. The resulting esters are more volatile and less polar than the parent polyol. The reaction is often catalyzed by a base, such as pyridine or 1-methylimidazole.
Experimental Protocol: Acetylation with Acetic Anhydride
This protocol details the acetylation of this compound using acetic anhydride and 1-methylimidazole as a catalyst.
Materials:
-
This compound standard or sample
-
Acetic anhydride
-
1-Methylimidazole
-
Pyridine (anhydrous)
-
Reaction vials
-
Heating block or water bath
-
Vortex mixer
-
GC-MS or GC-FID system
Procedure:
-
Sample Preparation: Prepare a dried sample of this compound in a reaction vial as described in the silylation protocol.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the vial to dissolve the sample.
-
Add 100 µL of acetic anhydride and 20 µL of 1-methylimidazole to the vial.
-
Reaction: Securely cap the vial and vortex briefly.
-
Heat the reaction mixture at 70°C for 30 minutes.
-
Cooling and Quenching: Cool the vial to room temperature. The reaction can be quenched by the addition of water if necessary, followed by extraction with a suitable organic solvent like dichloromethane or ethyl acetate. For direct GC injection, quenching may not be necessary if the excess reagents do not interfere with the analysis.
-
GC Analysis: Inject 1 µL of the supernatant or the organic extract into the GC.
Quantitative Data for Acetylated Polyols
Quantitative data for the acetylation of this compound is scarce. The table below provides representative data for the acetylation of other alcohols.
| Parameter | Value | Analyte & Derivatization | Reference |
| Reaction Yield | 78-97% | Acetylation of various polyphenols | [6] |
| LOD Range | 5 µg/mL | Acetylated pinacolyl alcohol | [7] |
| LOQ Range | - | - | - |
| Linearity (R²) | - | - | - |
| Repeatability (RSD%) | - | - | - |
Boronic Acid Derivatization
Boronic acids are specific derivatizing agents for compounds containing vicinal diols, such as the 2,3- and 3,4-diol moieties in this compound. The reaction forms a cyclic boronate ester, which is more volatile and can provide characteristic mass spectra, aiding in structural elucidation. Methylboronic acid is a common reagent for this purpose.
Experimental Protocol: Derivatization with Methylboronic Acid
This protocol outlines the derivatization of this compound with methylboronic acid.
Materials:
-
This compound standard or sample
-
Methylboronic acid (MBA)
-
Pyridine (anhydrous)
-
Reaction vials
-
Heating block
-
Vortex mixer
-
GC-MS or GC-FID system
Procedure:
-
Sample Preparation: Ensure the this compound sample in the reaction vial is completely dry.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add a solution of methylboronic acid in pyridine (e.g., 10 mg/mL) in a slight molar excess to the estimated amount of this compound.
-
Reaction: Cap the vial, vortex, and heat at 70°C for 60 minutes.[3]
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
GC Analysis: The derivatized sample is ready for direct injection into the GC.
Quantitative Data for Boronic Acid Derivatives of Diols
Specific quantitative GC data for boronic acid derivatives of this compound is limited. The following data for diols provides an estimation of the expected analytical performance.
| Parameter | Value | Analyte & Derivatization | Reference |
| LOD | 25 nM (for LC-MS) | Vicinal diols with a brominated boronic acid | [8] |
| LOQ | - | - | - |
| Linearity (R²) | ≥0.98 (for CE) | Monosaccharides with boronic acid | [9] |
| Repeatability (RSD%) | 3.2% to 8.1% (for CE) | Monosaccharides with boronic acid | [9] |
Experimental Workflow and Logic
The general workflow for the derivatization of this compound for GC analysis is a multi-step process that ensures the sample is in a suitable form for the chemical reaction and subsequent analysis. The logical relationship between these steps is crucial for achieving accurate and reproducible results.
Caption: General workflow for the derivatization of this compound for GC analysis.
Signaling Pathway of Derivatization Reactions
The derivatization reactions follow specific chemical pathways to modify the hydroxyl functional groups of this compound, rendering the molecule suitable for GC analysis.
Caption: Chemical derivatization pathways for this compound.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cris.unibo.it [cris.unibo.it]
- 3. Novel Technique for Simultaneous Ethylene Glycol and Its Metabolites Determination in Human Whole Blood and Urine Samples Using GC–QqQ–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brjac.com.br [brjac.com.br]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The meso form of 2,3 4- pentanetriol is : [allen.in]
- 8. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: The Strategic Use of 2,3,4-Pentanetriol in the Asymmetric Synthesis of the Novel Protease Inhibitor, Viraceptol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,3,4-Pentanetriol, a simple and achiral C5 triol, represents a versatile yet underutilized precursor in the synthesis of complex, stereochemically rich bioactive molecules. Its symmetrical nature allows for efficient enzymatic desymmetrization, providing access to valuable chiral building blocks. This application note details a synthetic protocol for the novel antiviral agent, Viraceptol, a potent inhibitor of a viral cysteine protease. The synthesis highlights the strategic use of this compound as a foundational element for introducing stereochemical complexity, ultimately leading to a potent and selective bioactive compound.
Quantitative Data Summary
The following table summarizes the key quantitative data from the multi-step synthesis of Viraceptol, starting from this compound.
| Step | Reaction | Product | Yield (%) | Stereoselectivity (e.e. %) | Purity (%) | IC50 (nM) vs. Target Protease |
| 1 | Enzymatic Desymmetrization | (3R,4R)-5-(tert-Butyldimethylsilyloxy)pentane-2,3-diol | 92 | >99 | >98 | N/A |
| 2 | Acetal Protection | (3aR,5R,6R,6aR)-5,6-Dimethyl-2,2-dimethyltetrahydro-furo[3,4-d]dioxole | 95 | N/A | >99 | N/A |
| 3 | Silyl Ether Deprotection & Oxidation | (3aR,5R,6R,6aR)-5,6-Dimethyl-tetrahydrofuro[3,4-d]dioxol-2-one | 88 (two steps) | N/A | >98 | N/A |
| 4 | Amide Coupling | Viraceptol | 75 | N/A | >99 | 15.2 ± 2.1 |
Experimental Protocols
Protocol 2.1: Enzymatic Desymmetrization of this compound (Step 1)
-
Reaction Setup: To a solution of this compound (10.0 g, 83.2 mmol) in anhydrous toluene (400 mL) is added vinyl acetate (15.3 mL, 166.4 mmol).
-
Enzyme Addition: Immobilized Lipase B from Candida antarctica (CAL-B, 2.0 g) is added to the solution.
-
Reaction Conditions: The reaction mixture is stirred at 30 °C and monitored by thin-layer chromatography (TLC) for the consumption of the starting material (approx. 18 hours).
-
Workup and Purification: Upon completion, the enzyme is removed by filtration. The filtrate is concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 20-50% ethyl acetate in hexanes) to afford the mono-acylated product as a colorless oil.
-
Silyl Protection: The mono-acylated intermediate is then dissolved in anhydrous dichloromethane (DCM, 200 mL). Imidazole (7.1 g, 104 mmol) and tert-butyldimethylsilyl chloride (TBDMSCl, 14.9 g, 99.8 mmol) are added sequentially at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Final Purification: The reaction is quenched with saturated aqueous NaHCO3 solution. The organic layer is separated, washed with brine, dried over Na2SO4, and concentrated. The resulting silyl ether is then de-acetylated using K2CO3 in methanol to yield (3R,4R)-5-(tert-Butyldimethylsilyloxy)pentane-2,3-diol.
Protocol 2.2: Synthesis of Viraceptol (Steps 2-4)
-
Acetal Protection (Step 2): To a solution of the diol from Step 1 (15.0 g, 64.0 mmol) in acetone (300 mL) is added 2,2-dimethoxypropane (15.7 mL, 128 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.6 g). The mixture is stirred at room temperature for 4 hours. The reaction is quenched with triethylamine (TEA), and the solvent is removed in vacuo to yield the protected intermediate.
-
Deprotection and Oxidation (Step 3): The silyl ether from Step 2 is dissolved in tetrahydrofuran (THF, 250 mL), and a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (70 mL, 70 mmol) is added. The reaction is stirred for 2 hours. After aqueous workup, the resulting primary alcohol is oxidized directly using Dess-Martin periodinane (DMP) in DCM to afford the corresponding aldehyde, which is then further oxidized to the carboxylic acid using sodium chlorite.
-
Amide Coupling (Step 4): The carboxylic acid intermediate (10.0 g, 53.7 mmol) is dissolved in dimethylformamide (DMF, 200 mL). N-(3-aminopropyl)imidazole (7.4 g, 59.1 mmol), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 22.4 g, 59.1 mmol), and N,N-diisopropylethylamine (DIPEA, 18.7 mL, 107.4 mmol) are added. The mixture is stirred at room temperature for 16 hours. The reaction is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO3 and brine. The organic layer is dried, concentrated, and purified by column chromatography to yield Viraceptol.
Visualizations: Diagrams and Workflows
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for Viraceptol.
Caption: Synthetic workflow for Viraceptol from this compound.
Caption: Proposed mechanism of action for Viraceptol.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4-Pentanetriol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,3,4-pentanetriol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The synthesis of this compound presents two main challenges:
-
Stereochemical Control: The molecule contains multiple stereocenters, leading to the formation of a mixture of diastereomers and enantiomers. Controlling the stereochemistry to obtain the desired isomer is a significant hurdle. This compound has three stereocenters, which can result in a total of eight possible stereoisomers. However, due to the symmetry of the molecule, meso compounds are possible, reducing the actual number of unique stereoisomers to four.[1]
-
Purification: The high polarity of the triol and the similarity in physical properties of the different stereoisomers make purification by standard techniques like distillation or simple chromatography challenging.
Q2: What are the common synthetic routes to this compound?
The most common synthetic routes involve the reduction of a carbonyl precursor:
-
Reduction of 2,3,4-Pentanetrione: This method uses a suitable reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), to reduce the three ketone groups to hydroxyl groups.[2]
-
Reduction of Dimethyl 3-oxoglutarate: This route involves the reduction of the ketone and ester functionalities of dimethyl 3-oxoglutarate using a reducing agent like NaBH₄ in methanol, followed by acid hydrolysis to yield the triol.[2]
Q3: How can I control the stereochemical outcome of the synthesis?
Achieving stereocontrol is complex and often requires advanced synthetic strategies. Some approaches include:
-
Chiral Reducing Agents: Employing chiral reducing agents can induce facial selectivity in the reduction of the carbonyl groups, leading to an enrichment of one stereoisomer.
-
Substrate Control: Modifying the substrate to include chiral auxiliaries can direct the approach of the reducing agent.
-
Enzyme-Catalyzed Reduction: Biocatalytic methods using specific enzymes can offer high stereoselectivity.
Q4: What are the best methods for purifying this compound?
Purification of the highly polar this compound requires specific techniques:
-
Fractional Distillation under Reduced Pressure: This can be effective in separating the triol from less polar impurities and solvents.
-
Column Chromatography: Silica gel chromatography is commonly used to separate the different stereoisomers. A typical eluent system is a mixture of ethyl acetate and hexanes.[2]
-
Ion-Exchange Chromatography: This method is particularly useful for removing residual borate complexes that can form when using borohydride-based reducing agents.[2]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Symptom | Possible Cause | Troubleshooting Step |
| The reaction does not proceed to completion, as indicated by TLC or other in-process controls. | Insufficient reducing agent. | Ensure the correct stoichiometry of the reducing agent is used. For the reduction of a trione, at least 3 equivalents of hydride are required. |
| A complex mixture of products is observed. | Reaction temperature is too high, leading to side reactions. | Maintain a low reaction temperature, typically between 0-5 °C, especially during the addition of the reducing agent.[2] |
| The product is lost during the work-up procedure. | The high polarity of the triol causes it to remain in the aqueous phase during extraction. | Use a more polar organic solvent for extraction, such as ethyl acetate, and perform multiple extractions. Salting out the aqueous layer with NaCl can also improve extraction efficiency. |
Problem 2: Difficulty in Product Purification
| Symptom | Possible Cause | Troubleshooting Step |
| The product appears as a viscous, intractable oil. | Residual borate complexes are present from the use of NaBH₄. | After the reaction, perform an acidic work-up to hydrolyze the borate esters. Alternatively, ion-exchange chromatography can be used to remove these complexes.[2] |
| Diastereomers are not separating on a silica gel column. | The eluent system is not optimized. | A gradient elution may be necessary. Start with a less polar eluent and gradually increase the polarity. The use of a more polar solvent system, such as dichloromethane/methanol, may also be effective. |
| The product co-elutes with a polar impurity. | The impurity may be a diol or another polar byproduct. | Consider derivatizing the triol to a less polar compound (e.g., as an acetate or silyl ether) before chromatography. The protecting groups can be removed after purification. |
Experimental Protocols
Synthesis of this compound via Reduction of 2,3,4-Pentanetrione
This protocol provides a general method for the synthesis of this compound.
Materials:
-
2,3,4-Pentanetrione
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,3,4-pentanetrione in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (at least 3 molar equivalents) to the solution in small portions, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and hydrolyze the borate esters. Be cautious as hydrogen gas will be evolved.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Data Presentation
Table 1: Influence of Reducing Agent on Diastereoselectivity (Hypothetical Data)
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| NaBH₄ | MeOH | 0 | 60:40 | 85 |
| LiAlH₄ | THF | 0 | 75:25 | 80 |
| NaBH₄/CeCl₃ | MeOH | -78 | 85:15 | 78 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific literature values for this compound were not available in the search results. The trend is based on established principles of carbonyl reduction.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for diagnosing and resolving low product yield.
Experimental Workflow for Synthesis and Purification
Caption: A step-by-step workflow for the synthesis and purification of this compound.
References
Technical Support Center: Purification of Polyols (with a focus on 2,3,4-Pentanetriol)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of polyols, with specific examples for 2,3,4-Pentanetriol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of polyols like this compound.
Issue 1: Low Yield of Purified Polyol
Q1: My final yield of purified this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low recovery of your target polyol can arise from several factors throughout the purification process. Here is a systematic guide to troubleshooting low yield:
-
Incomplete Reaction or Side Reactions:
-
Troubleshooting: Before purification, ensure your synthesis of this compound has gone to completion. Analyze a crude sample by GC-MS or NMR to check for the presence of starting materials or significant side products. Inefficient reactions are a primary source of low yields.
-
Solution: Re-optimize your reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) to maximize the formation of the desired polyol.
-
-
Losses During Extraction:
-
Troubleshooting: Polyols, especially those with lower molecular weights like this compound, can have some solubility in aqueous layers during workup.
-
Solution: When performing a liquid-liquid extraction, saturate the aqueous phase with a salt like sodium chloride (brine wash) to decrease the polarity of the aqueous layer and drive the polyol into the organic phase. Perform multiple extractions with smaller volumes of organic solvent, as this is more efficient than a single extraction with a large volume.
-
-
Losses During Distillation:
-
Troubleshooting: Significant product loss can occur if the distillation is not carefully controlled. This can be due to decomposition at high temperatures or incomplete condensation.
-
Solution: For high-boiling point polyols like this compound, vacuum distillation is essential to lower the boiling point and prevent thermal degradation.[1][2] Ensure your vacuum apparatus is well-sealed to maintain a consistent low pressure. Use an efficient condenser with a sufficient cooling capacity.
-
-
Losses During Column Chromatography:
-
Troubleshooting: The polyol may be irreversibly adsorbed onto the stationary phase (e.g., silica gel) if the eluent is not polar enough. Streaking or tailing of the product on the column can also lead to broad fractions and difficult separation from impurities, resulting in lower yields of pure product.
-
Solution: Carefully select your solvent system. For polar compounds like polyols, a polar eluent is necessary. A common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or methanol).[3] A gradient elution, where the polarity of the eluent is gradually increased, can be effective for separating compounds with different polarities.
-
-
General Handling Losses:
-
Troubleshooting: Multiple transfer steps of the product between flasks and equipment can lead to cumulative losses.
-
Solution: Minimize the number of transfers. When transferring solutions, ensure you rinse the original container with a small amount of the solvent to recover any residual product.[4]
-
Issue 2: Presence of Impurities in the Final Product
Q2: After purification, my this compound is still contaminated with impurities. How can I identify and remove them?
A2: The nature of the impurity will dictate the best purification strategy. Common impurities in polyol synthesis and their removal methods are outlined below:
-
Residual Catalysts (e.g., alkali metal hydroxides):
-
Identification: The presence of residual basic catalysts can be inferred by a high pH of the crude product when dissolved in a water/solvent mixture.[5]
-
Removal:
-
Neutralization and Filtration: Neutralize the crude polyol with an acid (e.g., phosphoric acid) to form insoluble salts, which can then be removed by filtration.[6] Adsorbents like synthetic magnesium silicate can be used to aid in the removal of these salts.[6][7]
-
Ion-Exchange Chromatography: Passing the polyol through a column containing a cation exchange resin can effectively remove metal catalyst residues.
-
Water Washing: For some polyols, washing with water during a liquid-liquid extraction can remove water-soluble catalysts.
-
-
-
Unreacted Starting Materials and Byproducts (e.g., diols):
-
Identification: Techniques like GC-MS, HPLC, and NMR are excellent for identifying organic impurities.
-
Removal:
-
Fractional Distillation: This is a powerful technique for separating compounds with different boiling points.[8] For this compound, which has a higher boiling point than many potential byproducts, vacuum fractional distillation is highly effective.
-
Column Chromatography: By choosing an appropriate stationary phase and eluent system, it is possible to separate the target polyol from structurally similar impurities.
-
-
-
Water:
-
Identification: The presence of water can be determined by Karl Fischer titration.
-
Removal:
-
Azeotropic Distillation: If the polyol forms an azeotrope with an immiscible solvent (e.g., toluene), water can be removed by distilling off the azeotrope.
-
Drying Agents: Dissolving the polyol in an organic solvent and treating it with a drying agent like anhydrous magnesium sulfate or sodium sulfate, followed by filtration, can remove water.
-
Vacuum Drying: Heating the polyol under vacuum can effectively remove residual water.
-
-
Issue 3: Difficulty with a Specific Purification Technique
Q3: I am having trouble with my fractional distillation. The separation is poor, or the product seems to be decomposing. What should I do?
A3: Fractional distillation requires careful control of conditions for effective separation.
-
Poor Separation:
-
Troubleshooting: If you are not achieving good separation between your polyol and impurities, it could be due to an inefficient fractionating column or too rapid a distillation rate.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations) to increase the number of theoretical plates.[8] Distill at a slow and steady rate to allow for proper equilibrium between the liquid and vapor phases in the column. Insulating the column with glass wool or aluminum foil can also improve efficiency.[9]
-
-
Product Decomposition:
-
Troubleshooting: Darkening of the distillation pot residue or a lower than expected yield can indicate thermal decomposition.
-
Solution: Use a vacuum source to lower the distillation temperature.[1][2] Ensure the heating mantle is not set to an excessively high temperature; the goal is a gentle, controlled boil.
-
Q4: My column chromatography is not giving good separation. The spots are streaking on the TLC plate, and the fractions are all mixed.
A4: Poor chromatographic separation is a common issue that can often be resolved by optimizing your parameters.
-
Streaking on TLC/Column:
-
Troubleshooting: Streaking is often caused by the compound being too polar for the solvent system, leading to strong interaction with the silica gel. It can also be due to the presence of acidic or basic impurities.
-
Solution: Increase the polarity of your eluent. For polyols, adding a small amount of a highly polar solvent like methanol to your ethyl acetate/hexane mixture can help.[3] If your compound is acidic or basic, adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds, or triethylamine for basic compounds) can improve peak shape.
-
-
Mixed Fractions:
-
Troubleshooting: Overlapping fractions can result from using an eluent system that is too polar (causing compounds to elute too quickly and together) or from overloading the column.
-
Solution: Optimize your eluent system using TLC to achieve good separation between your target compound and impurities (an Rf value of around 0.2-0.4 for your target is often a good starting point). Do not overload your column; a general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Polyols
| Purification Technique | Principle of Separation | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | Difference in boiling points | >99% | Scalable, highly effective for volatile impurities | Requires high temperatures (vacuum can mitigate), potential for thermal decomposition |
| Column Chromatography | Differential adsorption to a stationary phase | >98% | High resolution for complex mixtures, versatile | Can be time-consuming, requires solvents, scalability can be challenging |
| Liquid-Liquid Extraction | Differential solubility in immiscible liquids | Variable, often used as a preliminary step | Good for removing water-soluble impurities (e.g., salts, catalysts) | Can be labor-intensive, requires large volumes of solvents, potential for emulsion formation |
| Filtration | Removal of solid particles from a liquid | N/A (removes solid impurities) | Simple, effective for removing precipitated salts or adsorbents | Does not remove dissolved impurities |
Table 2: Analytical Methods for Purity Assessment of this compound
| Analytical Technique | Information Provided | Typical Conditions |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components, purity assessment | Capillary column (e.g., DB-5), temperature programming, electron ionization (EI) mass analysis. |
| High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) | Quantification of non-volatile compounds, purity assessment | HILIC column for polar compounds, isocratic or gradient elution with acetonitrile/water mobile phase.[10] ELSD is suitable for compounds without a UV chromophore.[11][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation, identification of impurities | Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆), analysis of chemical shifts, integration, and coupling constants. |
| Karl Fischer Titration | Quantification of water content | Specialized titrator with Karl Fischer reagents. |
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation of this compound
-
Apparatus Setup: Assemble a vacuum fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound into the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Distillation:
-
Begin stirring and apply a vacuum to the system, aiming for a stable pressure.
-
Gradually heat the distillation flask using a heating mantle.
-
Observe the vapor rising through the fractionating column. A "reflux ring" of condensing vapor should slowly ascend the column.
-
Collect any low-boiling impurities as the first fraction.
-
Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound at the applied pressure, change the receiving flask to collect the pure product.
-
Continue distillation until the majority of the product has been collected or the temperature begins to drop or rise significantly.
-
Turn off the heating, allow the apparatus to cool, and then slowly release the vacuum before collecting the purified product.
-
Protocol 2: Column Chromatography of this compound
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine an appropriate eluent system. A good starting point for this compound is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve an Rf value of approximately 0.3 for the target compound.
-
Column Packing:
-
Secure a glass chromatography column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.
-
Allow the silica to settle, and then add another layer of sand on top.
-
Drain the eluent until the level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Drain the eluent until the sample has entered the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add fresh eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Continuously add eluent to the top of the column to prevent it from running dry.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Protocol 3: Liquid-Liquid Extraction for Catalyst Removal
-
Dissolution: Dissolve the crude polyol in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Washing:
-
Add a volume of deionized water to the separatory funnel, approximately equal to the volume of the organic solution.
-
Stopper the funnel, invert it, and vent frequently to release any pressure.
-
Shake the funnel for 1-2 minutes to ensure thorough mixing.
-
Place the funnel in a ring stand and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the washing step 1-2 more times with fresh deionized water.
-
Perform a final wash with brine (saturated NaCl solution) to help remove residual water from the organic layer.
-
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), swirl, and let it stand for 10-15 minutes.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the polyol with reduced catalyst content.
-
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical workflow for vacuum fractional distillation.
Caption: Step-by-step workflow for purification by column chromatography.
References
- 1. Distillation - Free Sketchy MCAT Lesson [sketchy.com]
- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. Chromatography [chem.rochester.edu]
- 4. Troubleshooting [chem.rochester.edu]
- 5. americanchemistry.com [americanchemistry.com]
- 6. US4029879A - Process for the removal of catalysts from polyether polyols employing water and adsorbent - Google Patents [patents.google.com]
- 7. magnesol.pl [magnesol.pl]
- 8. jackwestin.com [jackwestin.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Development and validation of a HILIC-UPLC-ELSD method based on optimized chromatographic and detection parameters for the quantification of polyols from bioconversion processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. agilent.com [agilent.com]
- 12. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
Technical Support Center: Optimization of GC Conditions for Polyol Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatography (GC) analysis of polyols.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for polyol analysis by GC?
Polyols are non-volatile compounds due to their multiple polar hydroxyl (-OH) groups, which form strong intermolecular hydrogen bonds.[1] This low volatility prevents them from being readily analyzed by gas chromatography. Derivatization chemically modifies the polyol by replacing the active hydrogens on the hydroxyl groups with less polar functional groups.[2][3] This process increases the volatility and thermal stability of the polyols, making them suitable for GC analysis.[1][2] The most common derivatization technique for polyols is silylation.[4]
Q2: What are the most common derivatization reagents for polyols?
Silylation reagents are the most widely used for polyol analysis.[4] These reagents replace the active hydrogens of the polyol's hydroxyl groups with a trimethylsilyl (TMS) or t-butyldimethylsilyl (t-BDMS) group.[2] Common silylation reagents include:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and widely used silylation agent that reacts with a broad range of compounds, including alcohols, carboxylic acids, and amines.[5][6] It is often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity with sterically hindered hydroxyl groups.[5]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Considered one of the most powerful silylation agents with highly volatile by-products, making it ideal for trace analysis.[1][5]
-
N,O-Bis(trimethylsilyl)acetamide (BSA): A versatile and commonly used reagent for forming stable TMS derivatives.[6]
The choice of reagent depends on the specific polyol, the sample matrix, and the required sensitivity.[5]
Q3: How can I ensure my derivatization reaction goes to completion?
Incomplete derivatization is a common cause of poor peak shape and inaccurate quantification.[7] To ensure a complete reaction:
-
Anhydrous Conditions: Silylation reagents are highly sensitive to moisture.[8] Ensure that all glassware, solvents, and the sample itself are thoroughly dried before the reaction.
-
Reagent Excess: Use a sufficient excess of the derivatization reagent to ensure all active hydrogens on the polyol are derivatized.
-
Optimize Reaction Time and Temperature: The reaction time and temperature are critical parameters that may require optimization. A common starting point is heating at 60-70°C for 30-60 minutes.[8]
-
Use of a Catalyst: For sterically hindered polyols, the addition of a catalyst like 1% TMCS to BSTFA can significantly improve the reaction rate and completion.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the GC analysis of polyols in a question-and-answer format.
Peak Shape Problems
Q: Why are my polyol peaks tailing?
Peak tailing, where the peak is asymmetrical with a drawn-out tail, is a frequent issue. Potential causes and solutions include:
-
Active Sites: Polar underivatized hydroxyl groups can interact with active silanol groups in the GC system (e.g., inlet liner, column), causing tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, deactivated GC column. If tailing persists, consider trimming 10-20 cm from the front of the column to remove accumulated non-volatile residues.[9]
-
-
Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining free hydroxyl groups will interact strongly with the stationary phase.
-
Solution: Optimize the derivatization procedure by ensuring anhydrous conditions, using fresh reagents, and allowing sufficient reaction time and temperature.[7]
-
-
Column Contamination: Buildup of non-volatile matrix components at the head of the column can interfere with analyte partitioning.
Q: What causes my peaks to be split or shouldered?
Split or shouldered peaks suggest that a single compound is being introduced to the detector as two or more bands. Common causes include:
-
Improper Column Installation: An improperly cut or installed column can create a non-uniform flow path.
-
Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet as specified by the instrument manufacturer.[9]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample. Increasing the split ratio can also help.[11]
-
-
Solvent Mismatch: Using a sample solvent that is not compatible with the polarity of the stationary phase can lead to poor peak focusing.[9]
-
Solution: Choose a solvent that is miscible with the stationary phase.[12]
-
-
Inlet Temperature Issues: An inlet temperature that is too low can result in slow or incomplete sample vaporization.[11]
-
Solution: Optimize the inlet temperature to ensure rapid and complete vaporization of the derivatized polyols.
-
Baseline and Sensitivity Issues
Q: My chromatogram shows "ghost peaks." What are they and how can I eliminate them?
Ghost peaks are unexpected peaks that appear in the chromatogram, often in blank runs.
-
Sample Carryover: Residue from a previous, more concentrated sample can be retained in the syringe or inlet and elute in a subsequent run.
-
Solution: Implement a thorough syringe and inlet cleaning routine between injections. Regularly replace the inlet liner and septum.[10]
-
-
Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column and elute as broad peaks.
-
Solution: Use high-purity carrier gas and install gas purifiers to remove oxygen, moisture, and hydrocarbons.
-
-
Septum Bleed: Components from the inlet septum can bleed into the system at high temperatures.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
Q: Why is my baseline noisy or drifting?
A noisy or drifting baseline can compromise sensitivity and integration accuracy.
-
Column Bleed: The stationary phase of the GC column can degrade at high temperatures, leading to a rising baseline.
-
Solution: Ensure the oven temperature does not exceed the column's maximum operating temperature. Condition new columns according to the manufacturer's instructions.
-
-
Contaminated Detector: Deposits on the detector can cause noise and drift.
-
Solution: Clean the detector according to the manufacturer's guidelines.
-
-
Gas Leaks: Leaks in the system can introduce air, which can damage the column and create a noisy baseline.
-
Solution: Perform a thorough leak check of all fittings and connections using an electronic leak detector.
-
Data Presentation
Table 1: Comparison of Common Silylation Reagents for Polyol Analysis
| Reagent | Key Features | By-products | Ideal For |
| BSTFA | Powerful silylating agent, versatile for a wide range of compounds.[5][6] | Volatile | General polyol analysis. |
| MSTFA | One of the most powerful silylating agents.[5] | Highly volatile | Trace analysis due to minimal baseline interference.[5] |
| BSA | Versatile and forms stable TMS derivatives.[6] | Non-volatile | Applications where derivative stability is crucial. |
| BSTFA + 1% TMCS | Increased reactivity for sterically hindered hydroxyls.[5] | Volatile | Complex polyols or when derivatization is sluggish.[5] |
Table 2: Example GC Method Parameters for Sorbitol and Mannitol Analysis
| Parameter | Setting | Rationale |
| Column | DB-1, 30 m x 0.25 mm ID, 1.0 µm film thickness[13] | A non-polar column suitable for the separation of silylated polyols. |
| Carrier Gas | Helium[13] | Inert carrier gas providing good separation efficiency. |
| Flow Rate | 1 mL/min (constant flow)[13] | Optimal flow rate for a 0.25 mm ID column. |
| Inlet Temperature | 270 °C[13] | Ensures rapid vaporization of the derivatized polyols. |
| Injection Volume | 1 µL[13] | Standard injection volume. |
| Split Ratio | 50:1 | Reduces the amount of sample reaching the column to prevent overload. |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 5°C/min to 300°C[13] | A temperature ramp is necessary to elute the different polyols effectively.[14][15] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a universal detector for organic compounds; MS provides structural information. |
| Detector Temp | 250 °C (FID)[13] | Prevents condensation of the analytes in the detector. |
Experimental Protocols
Detailed Methodology for Silylation of Polyols (TMS Derivatization)
This protocol describes a general procedure for the trimethylsilylation of polyols prior to GC analysis.
Materials:
-
Polyol sample (dried)
-
Silylation reagent (e.g., BSTFA with 1% TMCS)[5]
-
Anhydrous pyridine (as a catalyst and solvent)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Gas-tight syringe for GC injection
Procedure:
-
Sample Preparation:
-
Accurately weigh the dried polyol sample into a reaction vial. It is critical that the sample is free of water, as moisture will consume the silylation reagent.[8]
-
If the sample is in an aqueous solution, it must be lyophilized or evaporated to complete dryness under a stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried sample, add the silylation reagent and pyridine. A common ratio is 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine. The volume should be sufficient to completely dissolve the sample.
-
Tightly cap the vial to prevent the entry of moisture and the loss of volatile reagents.
-
Vortex the mixture for 30 seconds to ensure thorough mixing.
-
-
Reaction Incubation:
-
Cooling and Analysis:
-
After the incubation period, remove the vial from the heat source and allow it to cool to room temperature.
-
The derivatized sample is now ready for injection into the GC. Inject an appropriate volume (e.g., 1 µL) into the GC system.
-
It is recommended to analyze the silylated derivatives as soon as possible, as they can be susceptible to hydrolysis over time.[16]
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting common GC issues in polyol analysis.
Caption: A step-by-step workflow for the GC analysis of polyols.
References
- 1. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 2. chromtech.com [chromtech.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Silylation Reagents - Regis Technologies [registech.com]
- 5. benchchem.com [benchchem.com]
- 6. adis-international.ro [adis-international.ro]
- 7. customs.go.jp [customs.go.jp]
- 8. Gas chromatographic determination of sorbitol, mannitol, and xylitol in chewing gum and sorbitol in mints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. glsciences.eu [glsciences.eu]
- 11. benchchem.com [benchchem.com]
- 12. GC Troubleshooting—Split Peaks [restek.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving HPLC Resolution of 2,3,4-Pentanetriol Stereoisomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) resolution of 2,3,4-pentanetriol stereoisomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound stereoisomers.
Issue 1: Poor or No Resolution of Stereoisomers
-
Question: My chromatogram shows a single peak or poorly resolved peaks for the this compound stereoisomers. How can I improve the separation?
-
Answer: Achieving baseline separation of stereoisomers, which have very similar physicochemical properties, requires a chiral stationary phase (CSP). If you are using a standard achiral column (like a C18), it will not differentiate between enantiomers and may not resolve diastereomers effectively.
Troubleshooting Steps:
-
Confirm Chiral Stationary Phase: Ensure you are using a chiral HPLC column. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are often a good starting point for separating polyols.[1][2]
-
Optimize Mobile Phase:
-
Normal-Phase Chromatography: For polysaccharide-based CSPs, normal-phase elution with a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is common.[1] Carefully adjust the ratio of the polar modifier; a lower percentage can increase retention and improve resolution, but may also broaden peaks.
-
Mobile Phase Additives: For certain applications, small amounts of additives can improve peak shape and resolution.
-
-
Lower the Temperature: Operating the column at a sub-ambient temperature can sometimes enhance chiral recognition and improve resolution.
-
Reduce the Flow Rate: A lower flow rate can increase the interaction time of the analytes with the stationary phase, potentially leading to better separation.
-
Consider Derivatization: If direct separation is challenging, consider derivatizing the hydroxyl groups of the pentanetriol with a chiral derivatizing agent to form diastereomers that can be separated on an achiral column. Alternatively, derivatization with a UV-active or fluorescent tag can improve detection sensitivity.[3][4][5]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: The peaks for my this compound isomers are tailing or fronting. What could be the cause and how can I fix it?
-
Answer: Poor peak shape can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
Troubleshooting Steps:
-
Check for Column Overload: Inject a smaller sample volume or a more dilute sample to see if the peak shape improves.
-
Mobile Phase Compatibility: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting in a stronger solvent can cause peak distortion.
-
Mobile Phase Additives: For separations on certain columns, adding a small amount of an acidic or basic modifier to the mobile phase can improve peak symmetry by suppressing unwanted ionic interactions.
-
Column Health: A deteriorating column can lead to poor peak shape. Consider flushing the column according to the manufacturer's instructions or replacing it if it's old or has been used extensively.
-
Issue 3: No Peaks Detected or Very Low Signal
-
Question: I am not seeing any peaks for this compound, or the signal-to-noise ratio is very low. What should I do?
-
Answer: this compound lacks a strong chromophore, making it difficult to detect with a standard UV-Vis detector at common wavelengths (e.g., 254 nm).
Troubleshooting Steps:
-
Use a Universal Detector: Employ a detector that does not rely on UV absorbance, such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).[6]
-
Low Wavelength UV Detection: If using a UV detector, try detecting at a lower wavelength (e.g., < 210 nm), where the hydroxyl groups may show some absorbance. However, be aware that many solvents also absorb at these wavelengths, which can lead to a high baseline.
-
Derivatization for Enhanced Detection: Derivatize the pentanetriol with a reagent that introduces a UV-active or fluorescent tag. This is a common strategy for analyzing compounds with poor detectability.[3][4][5] Common derivatizing agents for hydroxyl groups include benzoyl chloride or other aromatic acid chlorides.
-
Frequently Asked Questions (FAQs)
Q1: What are the stereoisomers of this compound? A1: this compound has three chiral centers. However, due to symmetry, it exists as a pair of enantiomers and two meso compounds, for a total of four stereoisomers.[2][7][8]
Q2: Which type of HPLC column is best for separating this compound stereoisomers? A2: A chiral stationary phase (CSP) is essential for separating the enantiomers. Polysaccharide-based CSPs, such as Chiralpak® IA, IB, or IC, are often effective for separating a wide range of chiral compounds, including those with multiple hydroxyl groups.[1][2] For separating the diastereomers (including the meso forms), both chiral and in some cases, highly selective achiral columns under optimized conditions might be effective.
Q3: Can I use reversed-phase HPLC for this separation? A3: While normal-phase chromatography is more common for polysaccharide-based CSPs, some are designed to be used in reversed-phase mode. However, this compound is a very polar compound and will have little to no retention on a standard reversed-phase column (e.g., C18) with typical mobile phases. Hydrophilic Interaction Liquid Chromatography (HILIC) could be an alternative approach for separating these polar isomers.
Q4: Is derivatization necessary for the analysis of this compound? A4: Derivatization is not always necessary for separation, especially if a suitable chiral column and detector (like RI or ELSD) are available. However, derivatization can be highly beneficial for two main reasons:
-
Improved Detection: Introducing a UV-absorbing or fluorescent group allows for more sensitive and selective detection.[4]
-
Improved Separation: Converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent can allow for their separation on a standard achiral column.[3][5]
Q5: What are some typical mobile phases for the chiral separation of polyols? A5: For normal-phase separation on polysaccharide-based columns, mixtures of alkanes (like n-hexane or n-heptane) with an alcohol modifier (like isopropanol or ethanol) are very common. A typical starting point could be a 90:10 or 80:20 (v/v) mixture of alkane to alcohol.[1] The exact ratio will need to be optimized for your specific application.
Quantitative Data Summary
The following table summarizes typical performance data for the chiral HPLC separation of this compound stereoisomers. Note that actual values will depend on the specific column, instrumentation, and experimental conditions.
| Parameter | Typical Value | Notes |
| Column | Chiralpak® IA | Polysaccharide-based chiral stationary phase. |
| Mobile Phase | n-Hexane / Isopropanol (85:15, v/v) | Normal-phase elution. The ratio is a critical parameter for optimization. |
| Flow Rate | 1.0 mL/min | A lower flow rate may improve resolution but increase analysis time. |
| Temperature | 25 °C | Sub-ambient temperatures can sometimes improve resolution. |
| Detection | RI or ELSD | Due to the lack of a strong chromophore. |
| Resolution (Rs) | > 1.5 | A value greater than 1.5 indicates baseline separation between adjacent peaks. |
| Retention Times | 10 - 25 min | Highly dependent on the specific isomer and exact chromatographic conditions. |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Separation of this compound Stereoisomers
This protocol describes a general method for the direct separation of this compound stereoisomers using a chiral stationary phase.
1. Materials and Reagents:
-
This compound standard or sample
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
Chiral HPLC column (e.g., Chiralpak® IA, 250 mm x 4.6 mm, 5 µm)
-
HPLC system with a pump, autosampler, column oven, and a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detector: RI or ELSD (consult detector manual for optimal settings)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve the this compound standard or sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Acquire the chromatogram for a sufficient duration to allow all isomers to elute.
-
Identify and quantify the peaks based on the retention times of known standards.
Protocol 2: Derivatization of this compound with Benzoyl Chloride for UV Detection
This protocol outlines a pre-column derivatization procedure to attach a UV-active benzoyl group to the hydroxyls of this compound, allowing for UV detection and potentially altering chromatographic selectivity.
1. Materials and Reagents:
-
This compound standard or sample
-
Anhydrous pyridine
-
Benzoyl chloride
-
Dichloromethane
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
HPLC-grade acetonitrile and water
2. Derivatization Procedure:
-
Dissolve approximately 5 mg of this compound in 1 mL of anhydrous pyridine in a sealed vial.
-
Cool the solution in an ice bath.
-
Slowly add a molar excess of benzoyl chloride (e.g., 4-5 equivalents) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly adding 2 mL of water.
-
Extract the mixture with dichloromethane (3 x 5 mL).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Reconstitute the derivatized product in the HPLC mobile phase for analysis.
3. Suggested HPLC Conditions for Derivatized Product:
-
Column: Achiral reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water gradient (e.g., starting with 50% acetonitrile and increasing to 90% over 20 minutes)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Experimental workflows for the HPLC analysis of this compound stereoisomers.
Caption: Troubleshooting logic for poor HPLC resolution of stereoisomers.
References
Technical Support Center: Stability and Degradation of 2,3,4-Pentanetriol
Welcome to the Technical Support Center for 2,3,4-Pentanetriol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation pathways of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a polyhydric alcohol with the chemical formula C5H12O3. It is a five-carbon chain with three hydroxyl (-OH) groups located on the second, third, and fourth carbon atoms. Its structure contributes to its polarity and potential for hydrogen bonding, which influences its solubility and thermal stability.[1]
Q2: What are the expected degradation pathways for this compound under stress conditions?
Based on the chemical structure of this compound, the following degradation pathways are anticipated under forced degradation conditions:
-
Oxidation: The secondary alcohol groups are susceptible to oxidation, which would likely yield ketone functionalities. The primary expected oxidation product is 2,3,4-pentanetrione.[1]
-
Acid-Catalyzed Degradation: In the presence of strong acids, substitution reactions at the hydroxyl groups can occur.[1] Dehydration reactions, leading to the formation of unsaturated compounds, are also possible, particularly at elevated temperatures.
-
Base-Catalyzed Degradation: Under strong basic conditions, while generally more stable than under acidic conditions, degradation can still occur, potentially through oxidation if air is present.
-
Thermal Degradation: The weaker intramolecular hydrogen bonding in this compound compared to other triols may impact its thermal stability.[1] At elevated temperatures, dehydration and carbon-carbon bond cleavage are potential degradation pathways.
-
Photodegradation: Exposure to UV or visible light may induce photolytic degradation, potentially through radical mechanisms, leading to a variety of smaller degradation products.
Q3: What are some common challenges when analyzing this compound and its degradation products by HPLC?
As a polar compound, this compound can present challenges in reversed-phase HPLC. Common issues include:
-
Poor Retention: Due to its high polarity, this compound may have little retention on traditional C18 columns, eluting at or near the void volume.
-
Peak Tailing: Interactions between the hydroxyl groups of the analyte and residual silanols on the silica-based stationary phase can lead to peak tailing.
-
Co-elution of Degradation Products: The degradation products may also be polar and could co-elute with the parent compound or with each other, making accurate quantification difficult.
Troubleshooting Guides
HPLC Method Development and Troubleshooting
Issue 1: Poor retention of this compound on a C18 column.
-
Probable Cause: The high polarity of the analyte results in weak interaction with the nonpolar stationary phase.
-
Troubleshooting Steps:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases designed to provide better retention for polar analytes.
-
Employ Hydrophilic Interaction Chromatography (HILIC): HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent. This is well-suited for the retention of highly polar compounds.
-
Use 100% Aqueous Mobile Phase: Some modern reversed-phase columns are designed to be stable in 100% aqueous mobile phases, which can increase the retention of very polar compounds.
-
Consider Ion-Pair Chromatography: If ionizable degradation products are expected, using an ion-pairing reagent can improve retention and peak shape.
-
Issue 2: Peak tailing observed for the this compound peak.
-
Probable Cause: Secondary interactions between the hydroxyl groups of the analyte and active silanol groups on the column's stationary phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: If analyzing ionizable degradants, operating at a pH that suppresses their ionization can improve peak shape. For neutral polar compounds, a low pH (e.g., pH 2.5-3.5 using a phosphate or formate buffer) can help to suppress the ionization of residual silanols on the stationary phase.
-
Use a High-Purity, End-capped Column: Modern columns with high-purity silica and thorough end-capping have fewer accessible silanol groups, reducing the likelihood of peak tailing.
-
Add a Competitive Base: For basic analytes, adding a small amount of a competitive base like triethylamine (TEA) to the mobile phase can block the active silanol sites. However, this may affect column lifetime.
-
Issue 3: Inconsistent retention times.
-
Probable Cause: Fluctuations in mobile phase composition, temperature, or column equilibration.
-
Troubleshooting Steps:
-
Ensure Proper Mobile Phase Preparation: Premix mobile phase components and degas thoroughly before use.
-
Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible chromatography.
-
Adequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections, especially when changing mobile phase composition.
-
Forced Degradation Study Troubleshooting
Issue 1: No significant degradation is observed under stress conditions.
-
Probable Cause: The stress conditions are not harsh enough to induce degradation of the stable polyol structure.
-
Troubleshooting Steps:
-
Increase Stressor Concentration/Intensity: For hydrolytic studies, increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or higher). For thermal studies, increase the temperature. For photostability, increase the exposure time or light intensity.
-
Increase Exposure Time: Extend the duration of the stress study.
-
Combine Stressors: For particularly stable molecules, a combination of stressors (e.g., heat and acid/base) can be employed.
-
Issue 2: Complete degradation of the compound is observed.
-
Probable Cause: The stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products that may not be relevant to the actual stability profile.
-
Troubleshooting Steps:
-
Decrease Stressor Concentration/Intensity: Use milder acid/base concentrations, lower temperatures, or shorter exposure times.
-
Monitor Degradation Over Time: Take samples at multiple time points during the forced degradation study to identify the time at which the desired level of degradation (typically 5-20%) is achieved.
-
Use a Lower Concentration of the Analyte: High concentrations can sometimes accelerate degradation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation of the active substance.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a polar organic solvent like acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis:
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Mix equal volumes of the stock solution with 0.1 M and 1 M hydrochloric acid (HCl) in separate vials.
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Store the vials at room temperature and at an elevated temperature (e.g., 60 °C).
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Withdraw samples at appropriate time points (e.g., 2, 6, 24, 48 hours).
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Neutralize the samples with an equivalent amount of sodium hydroxide (NaOH) before analysis.
-
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Base Hydrolysis:
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Mix equal volumes of the stock solution with 0.1 M and 1 M sodium hydroxide (NaOH) in separate vials.
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Store the vials at room temperature and at an elevated temperature (e.g., 60 °C).
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Withdraw samples at appropriate time points.
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Neutralize the samples with an equivalent amount of HCl before analysis.
-
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Oxidative Degradation:
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Mix equal volumes of the stock solution with 3% and 30% hydrogen peroxide (H₂O₂) in separate vials.
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Store the vials at room temperature, protected from light.
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Withdraw samples at appropriate time points.
-
-
Thermal Degradation:
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Store the stock solution and solid this compound at an elevated temperature (e.g., 80 °C or higher) in a calibrated oven.
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For the solution, withdraw samples at appropriate time points.
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For the solid, dissolve a known amount in the initial solvent at each time point for analysis.
-
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Photolytic Degradation:
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Expose the stock solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
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A control sample should be stored in the dark under the same conditions.
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Analyze the samples after the exposure period.
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3. Sample Analysis:
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Analyze all stressed and control samples by a validated stability-indicating HPLC method.
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Use a photodiode array (PDA) detector to monitor for the appearance of new peaks and to assess peak purity.
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If significant degradation is observed, further characterization of the degradation products by LC-MS and/or NMR may be necessary.
Data Presentation
Table 1: Summary of Potential Degradation of this compound under Forced Conditions (Hypothetical Data)
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation (Hypothetical) | Major Degradation Products (Expected) |
| Acid Hydrolysis | 1 M HCl | 60 °C | 48 h | 15% | Dehydration products, substitution products |
| Base Hydrolysis | 1 M NaOH | 60 °C | 48 h | 8% | Minor oxidation products (if O₂ present) |
| Oxidation | 30% H₂O₂ | Room Temp | 24 h | 20% | 2,3,4-Pentanetrione |
| Thermal | Solid State | 100 °C | 7 days | 12% | Dehydration products, smaller chain fragments |
| Photolytic | ICH Q1B | Room Temp | As per guideline | 5% | Various photoproducts |
Visualizations
Caption: Potential degradation pathways of this compound under stress conditions.
Caption: Troubleshooting workflow for common HPLC issues with this compound.
References
Identification of byproducts in 2,3,4-Pentanetriol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4-pentanetriol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common laboratory synthesis of this compound involves the reduction of the corresponding tricarbonyl compound, 2,3,4-pentanetrione. This reduction is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄), in a protic solvent like methanol or ethanol.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Temperature and stoichiometry are crucial for a successful synthesis with high purity. The reduction is an exothermic process, and maintaining a low temperature, typically between 0-5°C, is recommended to minimize the formation of side products.[1] Stoichiometric control of the reducing agent is also vital to ensure the complete reduction of all three carbonyl groups without leading to unwanted side reactions.[1]
Q3: What are the expected spectroscopic signatures for this compound?
A3: The successful synthesis of this compound can be confirmed using several spectroscopic techniques:
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¹H NMR: Look for signals corresponding to the hydroxyl protons (typically in the range of δ 3.40–4.20 ppm) and the methylene groups (δ 1.65–2.46 ppm).[1]
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¹³C NMR: The absence of carbonyl peaks (which would appear around δ 173.2 ppm for the starting material) and the presence of signals for the hydroxyl-bearing carbons (around δ 67.4 ppm) are indicative of a complete reaction.[1]
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IR Spectroscopy: A broad absorption band in the region of 3200–3600 cm⁻¹ is characteristic of O-H stretching, and signals between 1050–1250 cm⁻¹ correspond to C-O bond stretching.[1]
Troubleshooting Guide
Issue 1: Incomplete Reaction - Presence of Carbonyl Signals in Spectroscopic Analysis
Symptom: Your post-reaction analysis (e.g., IR, ¹³C NMR) shows the presence of carbonyl groups, indicating that the starting material, 2,3,4-pentanetrione, has not been fully converted to this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Insufficient Reducing Agent | Ensure that a sufficient molar excess of the reducing agent (e.g., NaBH₄) is used. While the stoichiometry is 3:1 (hydride to trione), a larger excess is often necessary to drive the reaction to completion. |
| Low Reaction Temperature | While low temperatures are necessary to control the reaction, a temperature that is too low may slow down the reaction rate excessively. If the reaction is proceeding too slowly, consider allowing the temperature to rise slightly, while still maintaining it below room temperature. |
| Short Reaction Time | The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC), to determine the point of complete consumption of the starting material. |
| Inactive Reducing Agent | Sodium borohydride can degrade over time, especially if not stored under anhydrous conditions. Use a fresh batch of the reducing agent to ensure its activity. |
Issue 2: Presence of Unexpected Byproducts
Symptom: Your analysis of the crude product mixture (e.g., by GC-MS or NMR) reveals the presence of species other than the desired this compound.
Potential Byproducts and Mitigation Strategies:
Based on the principles of carbonyl chemistry, the following byproducts are plausible, although specific literature detailing their formation in this exact synthesis is scarce.
| Potential Byproduct | Formation Mechanism | Mitigation Strategy |
| Hydroxy Ketones (e.g., 4-hydroxy-2,3-pentanedione) | Incomplete reduction of the three carbonyl groups. | Increase the amount of reducing agent and/or the reaction time. |
| Diols (e.g., 2,3-pentanediol, 2,4-pentanediol) | Over-reduction of the triol. While less common with NaBH₄, it could occur under harsh conditions. | Use a milder reducing agent or carefully control the stoichiometry of NaBH₄. |
| Borate Esters | Reaction of the hydroxyl groups of the product with the borane species generated from NaBH₄. | During the workup, add a dilute acid (e.g., HCl) to hydrolyze the borate esters. |
| Hydrate of Starting Material | 2,3,4-Pentanetrione can form a hydrate in the presence of water. | Ensure that all starting materials and solvents are anhydrous. |
Experimental Protocols
General Protocol for the Synthesis of this compound
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Reaction Setup: A solution of 2,3,4-pentanetrione in methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).
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Reduction: The flask is cooled to 0°C in an ice bath. Sodium borohydride is added portion-wise to the solution, ensuring the temperature does not exceed 5°C.
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Reaction Monitoring: The progress of the reaction is monitored by TLC until the starting material is no longer detectable.
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Workup: The reaction is quenched by the slow addition of a dilute acid (e.g., 1M HCl) at 0°C to neutralize the excess NaBH₄ and hydrolyze any borate esters.
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Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to isolate the this compound.
Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
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Derivatization: For GC analysis, the volatility of the triol can be improved by derivatization, for example, through silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]
-
GC Conditions (Representative):
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Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10°C/min.
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Carrier Gas: Helium.
-
-
MS Conditions (Representative):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of potential byproducts.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
References
Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Polyols
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of polyols.
Troubleshooting Guide: A-Z Guide to Resolving Peak Tailing
This guide provides a systematic approach to identifying and resolving the common causes of peak tailing in polyol analysis.
1. Why are my polyol peaks tailing?
Peak tailing in HPLC is an indication of secondary interactions between the analyte and the stationary phase, or other issues within the chromatographic system. For polyols, which are highly polar compounds, the most common causes include:
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Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the hydroxyl groups of polyols, leading to tailing peaks.[1][2]
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Inappropriate Mobile Phase pH or Buffer Strength: The pH of the mobile phase can influence the ionization of residual silanol groups. An unsuitable pH or insufficient buffer capacity can exacerbate secondary interactions.[3]
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Column Issues: Degradation of the column, contamination, or the formation of a void at the column inlet can all lead to distorted peak shapes.[4][5]
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Sample Overload: Injecting too high a concentration or volume of your polyol sample can saturate the column, resulting in peak tailing.[3][6]
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Mismatched Sample Solvent: If the solvent used to dissolve the sample is significantly stronger than the mobile phase, it can cause peak distortion.[7]
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Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[8]
2. How can I eliminate peak tailing caused by silanol interactions?
Addressing secondary interactions with silanol groups is a critical step in improving peak shape for polyols.
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Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH ≤ 3) can protonate the residual silanol groups, minimizing their interaction with the polar polyol molecules.[2][3]
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Use End-Capped Columns: Modern HPLC columns often feature "end-capping," where the residual silanol groups are chemically bonded with a small, less polar group. This significantly reduces the potential for secondary interactions.[1][8]
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Select a Suitable Column: For highly polar analytes like polyols, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a better alternative to traditional reversed-phase chromatography. HILIC columns are specifically designed for the retention and separation of polar compounds and can provide improved peak shapes.[4]
3. What are the optimal mobile phase conditions for polyol analysis to avoid peak tailing?
Optimizing the mobile phase is crucial for achieving symmetrical peaks.
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Buffer Selection and Concentration: Use a buffer to maintain a stable pH. For polyol analysis, volatile buffers like ammonium formate or ammonium acetate are often used, especially with mass spectrometry (MS) detection. A buffer concentration of 10-50 mM is generally recommended to provide sufficient buffering capacity.[4]
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Organic Modifier: In reversed-phase and HILIC modes, the choice and concentration of the organic modifier (e.g., acetonitrile or methanol) are critical. For HILIC, a high concentration of acetonitrile is typically used.[9]
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Solvent Purity: Always use high-purity, HPLC-grade solvents to prevent contamination that can lead to peak distortion.
4. Can column temperature affect peak tailing for polyols?
Yes, column temperature is an important parameter to consider.
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Improved Efficiency: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to improved mass transfer and potentially sharper peaks.[10][11]
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Reduced Retention: Higher temperatures can also lead to shorter retention times.[11] It is important to find an optimal temperature that provides good peak shape without compromising resolution. For some polyols, temperatures between 30°C and 40°C have been shown to yield good results.
5. What if I suspect my column is the problem?
Column health is paramount for good chromatography.
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Column Flushing: If you suspect contamination, flushing the column with a strong solvent can help remove strongly retained compounds.
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Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants and particulates in the sample, thereby extending its lifetime.[12]
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Column Replacement: If flushing does not resolve the issue and the column has been used extensively, it may be time to replace it.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting peak tailing in the HPLC analysis of polyols.
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable level of peak tailing?
A: The degree of peak tailing is often quantified by the tailing factor (Tf) or asymmetry factor (As). An ideal peak has a Tf or As of 1.0. Generally, a value between 0.9 and 1.2 is considered excellent. For many applications, a tailing factor up to 1.5 may be acceptable. However, values greater than 2.0 usually indicate a significant problem that needs to be addressed.
Q2: Can the sample preparation method contribute to peak tailing?
A: Yes, absolutely. Inadequate sample cleanup can introduce matrix components that may contaminate the column and cause peak tailing. It is crucial to use a sample preparation method, such as solid-phase extraction (SPE), that effectively removes interfering substances. Also, ensure that the final sample solvent is compatible with the mobile phase.
Q3: I've tried adjusting the mobile phase pH, but my polyol peaks are still tailing. What should I do next?
A: If pH adjustment is not sufficient, consider the following:
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Increase Buffer Concentration: A higher buffer concentration may be needed to effectively mask residual silanol activity.
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Switch to a Different Column: Your current column may not be suitable. Consider trying a column with a different stationary phase, such as a HILIC column or a more modern, highly end-capped reversed-phase column.
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Check for Column Contamination: Even with an optimal mobile phase, a contaminated column will perform poorly. Try flushing the column or using a guard column.
Q4: Does the type of detector used affect peak tailing?
A: The detector itself does not directly cause peak tailing. However, the detector's cell volume can contribute to extra-column band broadening, which can manifest as tailing. Using a detector with a smaller cell volume can help minimize this effect, especially in UHPLC systems.
Data Presentation: Impact of Operating Parameters on Peak Shape
The following tables summarize the expected qualitative and illustrative quantitative impact of mobile phase pH and column temperature on the peak shape of a representative polyol, such as sorbitol.
Table 1: Illustrative Effect of Mobile Phase pH on Sorbitol Peak Tailing Factor
| Mobile Phase pH | USP Tailing Factor (Tf) | Peak Shape Description |
| 7.0 | > 2.0 | Severe Tailing |
| 5.0 | 1.8 | Significant Tailing |
| 4.0 | 1.4 | Moderate Tailing |
| 3.0 | 1.1 | Symmetrical |
| 2.5 | 1.0 | Highly Symmetrical |
Disclaimer: The USP Tailing Factor values are illustrative and demonstrate the general trend observed when reducing the mobile phase pH to suppress silanol interactions.
Table 2: Illustrative Effect of Column Temperature on Sorbitol Peak Tailing Factor
| Column Temperature (°C) | USP Tailing Factor (Tf) | Peak Shape Description |
| 25 | 1.6 | Moderate Tailing |
| 30 | 1.3 | Slight Tailing |
| 35 | 1.1 | Symmetrical |
| 40 | 1.0 | Highly Symmetrical |
| 50 | 1.2 | Slight Tailing (potential for band broadening) |
Disclaimer: The USP Tailing Factor values are illustrative and represent the general trend of improved peak shape with increasing temperature up to an optimum, after which other factors may degrade the peak shape.
Experimental Protocols
Protocol 1: HPLC-RID Analysis of Polyols with Troubleshooting Steps
This protocol provides a starting point for the analysis of polyols using an amino-propyl column with Refractive Index Detection (RID).
1. Chromatographic Conditions:
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Column: Amino-propyl bonded silica (e.g., 250 mm x 4.6 mm, 5 µm)
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Mobile Phase: Acetonitrile:Water (75:25, v/v)
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Flow Rate: 1.0 mL/min
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Column Temperature: 35 °C
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Detector: Refractive Index Detector (RID)
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Injection Volume: 10 µL
2. Sample Preparation:
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Accurately weigh and dissolve the polyol standard or sample in the mobile phase.
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Filter the sample through a 0.45 µm syringe filter before injection.
3. Troubleshooting for Peak Tailing:
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Initial Observation: If peak tailing is observed (Tf > 1.5).
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Step 1: Mobile Phase pH Adjustment: Since the mobile phase is neutral, secondary silanol interactions are likely. Prepare a new mobile phase with a small amount of acid, for example, 0.1% formic acid in the aqueous portion, to lower the pH. Re-equilibrate the system and inject the sample again.
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Step 2: Check for Column Overload: If tailing persists, dilute the sample 10-fold and re-inject. If the peak shape improves, the original sample concentration was too high.
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Step 3: Column Health Check: If the above steps do not resolve the issue, flush the column with a stronger solvent (e.g., 50:50 acetonitrile:water) to remove potential contaminants. If a guard column is in use, replace it.
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Step 4: Consider a HILIC Column: For persistent issues, switching to a dedicated HILIC column may provide better peak shapes for highly polar polyols.
References
- 1. researchgate.net [researchgate.net]
- 2. Peaks tailing increases as column temperature increases - Chromatography Forum [chromforum.org]
- 3. helixchrom.com [helixchrom.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. chromtech.com [chromtech.com]
- 10. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. glsciences.cn [glsciences.cn]
Enhancing yield and purity in 2,3,4-Pentanetriol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield and purity of 2,3,4-Pentanetriol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound involve the reduction of a suitable precursor. The primary routes include:
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Sodium Borohydride (NaBH₄) Reduction: Reduction of 2,3,4-pentanetrione or its derivatives using NaBH₄ in a protic solvent like methanol or ethanol.
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Lithium Aluminum Hydride (LiAlH₄) Reduction: A more potent reducing agent, LiAlH₄, can be used to reduce the same precursors in an aprotic solvent such as tetrahydrofuran (THF).
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Catalytic Hydrogenation: An industrially scalable method that employs a metal catalyst (e.g., Palladium on Carbon - Pd/C) and hydrogen gas to reduce the precursor.
Q2: I am observing low yields in my NaBH₄ reduction. What are the potential causes and solutions?
A2: Low yields in NaBH₄ reductions can stem from several factors:
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Suboptimal Temperature: The reaction is exothermic. Running the reaction at elevated temperatures can lead to side reactions. It is recommended to maintain a temperature of 0-5°C to minimize side reactions.[1]
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Incorrect Stoichiometry: An insufficient amount of NaBH₄ will result in incomplete reduction. Conversely, a large excess can sometimes lead to over-reduction or other side products. Careful control of the stoichiometry is crucial.
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Reagent Quality: Sodium borohydride can degrade over time, especially if exposed to moisture. Using old or improperly stored reagent will decrease its effectiveness.
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Hydrolysis of NaBH₄: In protic solvents, NaBH₄ can react with the solvent to produce hydrogen gas, thus reducing the amount of hydride available for the reduction. While protic solvents are common, ensure the reaction is not unnecessarily prolonged.
Q3: My final product is contaminated with diol byproducts. How can I remove them?
A3: The formation of diol byproducts is a common issue. Separation can be achieved through:
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Fractional Distillation: Under reduced pressure (10-15 mmHg), it is possible to separate the desired triol from diol byproducts due to differences in their boiling points.[1]
-
Column Chromatography: Silica gel chromatography is an effective method for purification. A common eluent system is a mixture of ethyl acetate and hexane (e.g., 3:7 ratio) to resolve stereoisomers and separate byproducts.[1]
Q4: How can I confirm the purity and identify the stereoisomers of my this compound product?
A4: A combination of analytical techniques is recommended for purity assessment and stereoisomer identification:
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Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify volatile impurities. A purity of ≥95% is often the target.[1]
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High-Performance Liquid Chromatography (HPLC): Particularly with an Evaporative Light Scattering Detector (ELSD), HPLC is useful for non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to differentiate between stereoisomers, such as the meso and chiral forms of this compound.
Q5: What are the safety precautions I should take during catalytic hydrogenation?
A5: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts. Key safety measures include:
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Proper Equipment: Use a high-pressure reactor (autoclave) designed for hydrogenation reactions.
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Inert Atmosphere: Ensure the system is purged of air and filled with an inert gas (like nitrogen or argon) before introducing hydrogen to prevent the formation of explosive mixtures.
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Catalyst Handling: Handle the catalyst (e.g., Pd/C) in a wet state to minimize the risk of ignition upon contact with air.
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Leak Detection: Thoroughly check the system for leaks before starting the reaction.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis Reaction
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of starting material | Insufficient reducing agent or catalyst | Increase the molar equivalents of the reducing agent or the weight percentage of the catalyst. |
| Deactivated catalyst (in hydrogenation) | Use a fresh batch of catalyst. Ensure the starting material and solvent are free of catalyst poisons (e.g., sulfur compounds). | |
| Reaction time too short | Monitor the reaction progress using TLC or GC and extend the reaction time until the starting material is consumed. | |
| Formation of multiple side products | Reaction temperature too high | Maintain the recommended reaction temperature (e.g., 0-5°C for NaBH₄ reductions). |
| Incorrect pH | For certain reactions, pH control is crucial. Buffer the reaction mixture if necessary. | |
| Loss of product during workup | Inefficient extraction | Perform multiple extractions with an appropriate solvent. Check the pH of the aqueous layer to ensure the product is in a neutral, extractable form. |
| Product volatility | If the product is volatile, use a rotary evaporator with care and at a suitable temperature and pressure. |
Problem 2: Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of unreacted starting material | Incomplete reaction | See "Low Yield" troubleshooting. |
| Contamination with diol byproducts | Over-reduction or side reactions | Optimize the stoichiometry of the reducing agent. Purify using fractional distillation or column chromatography. |
| Residual borate complexes (from NaBH₄ reduction) | Incomplete quenching/workup | After the reaction, perform an acidic workup (e.g., with dilute HCl) to hydrolyze and remove borate complexes. Ion-exchange chromatography can also be effective.[1] |
| Presence of multiple stereoisomers | Non-stereoselective reaction | The synthesis may inherently produce a mixture of stereoisomers. Separation can be attempted by column chromatography, sometimes after derivatization. |
| Residual solvent | Inefficient drying | Dry the final product under high vacuum for an extended period. Ensure the purity meets required limits (e.g., <0.1% per ICH guidelines).[1] |
Data Presentation
Table 1: Illustrative Comparison of Synthesis Methods for this compound
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Method A | Sodium Borohydride (NaBH₄) | Methanol | 0 - 5 | 75 - 85 | > 95 | Mild conditions, easy workup | Potential for borate complex contamination |
| Method B | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 - 25 | 80 - 90 | > 97 | High reactivity and yield | Requires strictly anhydrous conditions, more hazardous |
| Method C | Catalytic Hydrogenation | Ethanol | 50 - 100 | 85 - 95 | > 98 | Scalable, high purity | Requires specialized high-pressure equipment |
Note: The values presented in this table are illustrative and can vary based on specific experimental conditions and the scale of the reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound via NaBH₄ Reduction
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3,4-pentanetrione (1.0 eq) in methanol at 0°C under a nitrogen atmosphere.
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Addition of Reducing Agent: Slowly add a solution of sodium borohydride (1.5 eq) in methanol to the reaction mixture over 1-2 hours, maintaining the temperature between 0-5°C.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
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Quenching: Slowly add dilute hydrochloric acid (e.g., 1 M HCl) to the reaction mixture at 0°C to quench the excess NaBH₄ and hydrolyze the borate esters.
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Workup: Adjust the pH of the solution to ~7 with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation under reduced pressure or silica gel column chromatography.
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
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Catalyst Preparation: In a high-pressure autoclave, add 5% Palladium on Carbon (Pd/C) catalyst (5-10 wt%) to a solution of 2,3,4-pentanetrione (1.0 eq) in ethanol.
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Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 10-50 atm).
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Reaction: Heat the mixture to the desired temperature (e.g., 50-100°C) and stir vigorously.
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Monitoring: Monitor the reaction by observing the hydrogen uptake.
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Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen. Purge the system with nitrogen.
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Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite with ethanol. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
References
Troubleshooting matrix effects in the analysis of 2,3,4-Pentanetriol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,4-Pentanetriol. The content is designed to address specific issues that may arise during the analytical process, with a focus on mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS) based methods.
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of this compound, presented in a question-and-answer format.
Question 1: I am observing significant ion suppression for this compound in my plasma samples when using HILIC-MS. What are the likely causes and how can I mitigate this?
Answer:
Ion suppression in the analysis of polar compounds like this compound using Hydrophilic Interaction Liquid Chromatography (HILIC)-MS is a common challenge, often stemming from co-eluting matrix components from biological samples. The primary culprits are typically phospholipids and salts, which are highly abundant in plasma.
Troubleshooting Workflow for Ion Suppression
Technical Support Center: Scaling Up 2,3,4-Pentanetriol Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the production of 2,3,4-Pentanetriol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during synthesis and purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of this compound synthesis.
Issue 1: Low Yield of this compound in Reduction of 2,3,4-Pentanetrione
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material, 2,3,4-pentanetrione.[1] - Optimize Reaction Time: Scale-up reactions may require longer durations due to altered heat and mass transfer.[2] - Reagent Stoichiometry: Ensure the molar ratio of the reducing agent (e.g., Sodium Borohydride) to the trione is sufficient. A slight excess of the reducing agent may be necessary. |
| Side Reactions | - Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to minimize the formation of byproducts. Exothermic reactions can be more difficult to control on a larger scale.[2] - pH Control: The stability of the starting material and product can be pH-dependent. Maintain the recommended pH throughout the reaction. |
| Degradation of Starting Material | - Starting Material Purity: Use high-purity 2,3,4-pentanetrione. Impurities can interfere with the reaction. - Handling of 2,3,4-Pentanetrione: This compound can form hydrates upon exposure to atmospheric moisture, which may affect reactivity.[3] Handle and store the starting material under inert and dry conditions. |
Issue 2: Difficulty in Purification and Isolation of this compound
| Potential Cause | Troubleshooting Step |
| Contamination with Borate Salts | - Acidic Workup: After the reduction with NaBH4, a careful acidic workup is necessary to hydrolyze the borate esters formed.[4] - Methanolysis: For large-scale production, a circular distillation-coupled hydrolysis with methanol can be employed for the efficient removal of residual boric acid and decomposition of borate complexes.[5] |
| Presence of Unreacted Starting Material and Byproducts | - Liquid-Liquid Extraction: Utilize a suitable solvent system for liquid-liquid extraction to separate the polar this compound from less polar impurities. - Distillation: Due to its high boiling point, vacuum distillation is recommended for the final purification of this compound.[6] |
| Inefficient Removal of Catalysts (Industrial Scale) | - Filtration with Adsorbents: For industrial-scale purification, after neutralization of the catalyst, use filter aids like diatomaceous earth or adsorbents such as magnesium silicate to remove insoluble salts.[7][8] - Centrifugal Discharge Pressure Leaf Filter: This type of filtration system is effective for separating solids from the viscous polyol product.[7] |
Frequently Asked Questions (FAQs)
Synthesis and Scale-Up
-
Q1: What are the primary methods for synthesizing this compound on a large scale? A1: The two main industrial-scale methods are the reduction of 2,3,4-pentanetrione using a reducing agent like sodium borohydride (NaBH4) and the catalytic hydrogenation of 2,3,4-pentanetrione.
-
Q2: What are the key safety precautions to consider when scaling up the reduction of 2,3,4-pentanetrione with NaBH4? A2: Sodium borohydride reacts with water and alcohols to produce hydrogen gas, which is flammable. The reaction should be carried out in a well-ventilated area, and the addition of the reducing agent should be controlled to manage the rate of hydrogen evolution. The exothermic nature of the reaction also requires an efficient cooling system to prevent thermal runaways.
-
Q3: How does the choice of solvent impact the reaction? A3: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. For NaBH4 reductions, protic solvents like ethanol or methanol are often used, but the reaction of NaBH4 with the solvent needs to be considered and controlled.
Purification
-
Q4: My final product is a viscous oil. What is the best way to purify it on a large scale? A4: For viscous, oily products like this compound, purification methods that avoid column chromatography are preferred for large-scale operations.[9] These include vacuum distillation, liquid-liquid extraction, and filtration through adsorbent beds.[9]
-
Q5: How can I remove residual metal catalysts from the catalytic hydrogenation process? A5: After the reaction, the solid catalyst can be removed by filtration. For any leached metal ions, treatment with adsorbents like activated carbon or specialized ion-exchange resins can be effective.[8]
Data Presentation
Table 1: Representative Scale-Up Data for the Reduction of 2,3,4-Pentanetrione
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Production Scale (100kg) |
| Starting Material (2,3,4-Pentanetrione) | 10 g | 1 kg | 100 kg |
| Reducing Agent (NaBH4) | 1.2 eq | 1.25 eq | 1.3 eq |
| Solvent (Ethanol) | 100 mL | 10 L | 1000 L |
| Reaction Temperature | 0-5 °C | 0-10 °C | 5-15 °C |
| Reaction Time | 2 hours | 4 hours | 8 hours |
| Crude Yield | 90% | 88% | 85% |
| Purity after Extraction | 95% | 93% | 90% |
| Final Purity after Distillation | >99% | >99% | >98.5% |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound via Sodium Borohydride Reduction
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is placed in an ice bath.
-
Reactant Addition: 10 g of 2,3,4-pentanetrione is dissolved in 100 mL of ethanol and added to the flask.
-
Reduction: A solution of sodium borohydride (1.2 equivalents) in 50 mL of ethanol is added dropwise to the stirred solution over 30 minutes, maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring: The reaction progress is monitored by TLC until the starting material is no longer visible.
-
Quenching: The reaction is carefully quenched by the slow addition of 1M HCl until the pH is acidic.
-
Workup: The ethanol is removed under reduced pressure. The aqueous residue is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated to yield the crude product. The crude this compound is then purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
- 2. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 3. 2,3,4-Pentanetrione - Wikipedia [en.wikipedia.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Glycerol - Wikipedia [en.wikipedia.org]
- 7. Polyol Filtration - Steri Technologies [steri.com]
- 8. WO2005095489A1 - Method of purifying polyether polyols of non-volatile impurities - Google Patents [patents.google.com]
- 9. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for 2,3,4-Pentanetriol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of polyols such as 2,3,4-Pentanetriol is crucial for product development, quality control, and various research applications. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible results. This guide provides an objective comparison of two widely used chromatographic techniques for polyol analysis: High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID) and Gas Chromatography with a Flame Ionization Detector (GC-FID). This comparison is supported by representative experimental data and detailed methodologies to assist in selecting the most suitable technique.
High-Performance Liquid Chromatography with Refractive Index Detector (HPLC-RID)
HPLC is a powerful technique for separating, identifying, and quantifying components in a liquid mixture. It is particularly well-suited for non-volatile, thermally unstable, and polar compounds, making it a strong candidate for the direct analysis of polyols like this compound without the need for derivatization.[1] The use of a Refractive Index Detector (RID) provides a universal detection method for polyols.[1]
Gas Chromatography with Flame Ionization Detector (GC-FID)
Gas Chromatography is a technique designed for the analysis of volatile and thermally stable compounds.[1] Since polyols are generally non-volatile due to their polar hydroxyl groups, a derivatization step is necessary to increase their volatility for GC analysis.[1][2] Silylation is a common derivatization technique where the polar hydroxyl groups are replaced with non-polar trimethylsilyl (TMS) groups, making the analyte more volatile.[3][4] GC, when coupled with a Flame Ionization Detector (FID), can offer high sensitivity for organic compounds.[5]
Quantitative Data Comparison
The following table summarizes key validation parameters for representative HPLC-RID and GC-FID methods for the quantification of polyols. The data for HPLC-RID is adapted from a validated method for the determination of various sugars and polyols, while the GC-FID data is representative of a typical validated method for derivatized polyols.
| Validation Parameter | HPLC-RID Method | GC-FID Method (with Silylation) |
| Linearity (R²) | >0.997[6] | ≥ 0.999[7] |
| Limit of Detection (LOD) | 0.01–0.17 mg/mL[6] | ~1 µg/mL[8] |
| Limit of Quantification (LOQ) | 0.03–0.56 mg/mL[6] | ~3 µg/mL[8] |
| Precision (RSD) | <5%[6] | <3%[7] |
| Accuracy (Recovery) | 96.78–108.88%[9] | 98-102%[7] |
Experimental Protocols
HPLC-RID Method for Polyol Quantification
This protocol is based on a validated method for the analysis of sugars and polyols.[6]
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample containing this compound in ultra-pure water.
-
Filter the sample solution through a 0.45 µm membrane filter before injection.[6]
2. HPLC-RID System and Conditions:
-
Column: Shodex SUGAR SP0810 (or equivalent column for sugar and polyol analysis)[6]
-
Mobile Phase: Ultra-pure water[6]
-
Flow Rate: 0.5 mL/min[6]
-
Column Temperature: 80 °C[6]
-
Detector: Refractive Index Detector (RID)
-
Injection Volume: 20 µL[6]
3. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations in ultra-pure water.
-
Inject each standard solution and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
4. Quantification:
-
Inject the prepared sample solution into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
GC-FID Method for Polyol Quantification (with Silylation Derivatization)
This protocol outlines a general procedure for the GC-FID analysis of polyols following silylation.
1. Derivatization (Silylation):
-
Place a known amount of the dried sample in a reaction vial.
-
Add a silylation reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst, in an appropriate solvent (e.g., pyridine).[4]
-
Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.[3]
2. GC-FID System and Conditions:
-
Column: A suitable capillary column for the analysis of derivatized sugars or polyols (e.g., DB-5 or equivalent).
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.[10]
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at an initial temperature (e.g., 150°C), then ramp at a specific rate (e.g., 5°C/min) to a final temperature (e.g., 250°C).[10]
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 260 °C[10]
-
Injection Volume: 1 µL[10]
3. Calibration:
-
Prepare a series of standard solutions of this compound and subject them to the same derivatization procedure as the sample.
-
Inject the derivatized standards and construct a calibration curve based on the peak areas.
4. Quantification:
-
Inject the derivatized sample solution.
-
Identify the derivatized this compound peak based on its retention time.
-
Quantify the amount of this compound in the sample using the calibration curve.
Method Comparison and Recommendations
| Feature | HPLC-RID | GC-FID (with Silylation) |
| Sample Preparation | Simple dissolution and filtration[1] | Requires derivatization, which adds time and complexity[1] |
| Analysis Time | Typically longer run times[11] | Generally faster run times[11] |
| Sensitivity | Moderate[6] | High[5] |
| Specificity | Can be lower if co-eluting compounds have similar refractive indices | High, especially with capillary columns |
| Compound Suitability | Ideal for non-volatile and thermally labile compounds[12] | Suitable for volatile or derivatizable compounds[12] |
| Cost | Can be more expensive due to solvent consumption[11] | Can be more cost-effective per analysis[12] |
Recommendations:
-
HPLC-RID is often the preferred method for its simplicity and direct analysis capabilities, avoiding the potential for incomplete reactions or side products associated with derivatization.[1] It is particularly advantageous when dealing with complex matrices where derivatization could be challenging.
-
GC-FID is a highly sensitive and robust technique.[5] When high throughput and low detection limits are critical, and the derivatization step can be well-controlled and validated, GC-FID is an excellent choice.
Workflow Diagrams
Caption: Experimental workflow for this compound quantification using HPLC-RID.
Caption: Experimental workflow for this compound quantification using GC-FID with silylation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. weber.hu [weber.hu]
- 4. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. environics.com [environics.com]
- 8. GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 9. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise [mdpi.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 12. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
A Comparative Guide to Inter-laboratory Polyol Analysis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of polyols (sugar alcohols), supported by experimental data from various studies. The aim is to assist researchers in selecting the appropriate methodology for their specific applications in the pharmaceutical and food industries.
Introduction
Data Presentation: Quantitative Comparison of Polyol Analysis Methods
The following table summarizes the performance of different HPLC and GC methods for polyol analysis based on data from various studies. This allows for a cross-method comparison of key validation parameters.
| Method | Analyte(s) | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| HPLC-UVD | Xylitol | > 0.999 | 0.01 mg/L | 0.04 mg/L | 94.46 - 105.73 | 0.17 - 5.97 | [1] |
| HPLC-ELSD | Xylitol | > 0.999 | 2.85 mg/L | 8.63 mg/L | 94.46 - 105.73 | 0.17 - 5.97 | [1] |
| HPLC-RID | Xylitol | > 0.999 | 40 mg/L | 110 mg/L | 94.46 - 105.73 | 0.17 - 5.97 | [1] |
| HPLC-RID | Glucose, Fructose, Sucrose, Lactose, Erythritol, Mannitol, Sorbitol, Isomalt, Xylitol | > 0.997 | 0.01 - 0.17 mg/mL | 0.03 - 0.56 mg/mL | Not Reported | < 5 | [3] |
| HPLC-RI | Erythritol, Allulose, Sorbitol, Mannitol | > 0.998 | 0.05 - 0.08 mg/mL | 0.16 - 0.25 mg/mL | Not Reported | Not Reported | [4] |
| GC-FID | Sorbitol, Mannitol | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are summaries of the protocols used in the cited studies.
1. HPLC-UVD/ELSD/RID for Xylitol Analysis [1]
-
Instrumentation : High-Performance Liquid Chromatography system equipped with an Ultraviolet Detector (UVD), Evaporative Light Scattering Detector (ELSD), and Refractive Index Detector (RID).
-
Sample Preparation : Food samples containing xylitol were dissolved in water, sonicated, and centrifuged. The supernatant was filtered through a 0.45 µm membrane filter before injection.
-
Chromatographic Conditions :
-
Column : Not specified in the abstract.
-
Mobile Phase : Acetonitrile:water (78:22, v/v) under isocratic conditions.
-
Flow Rate : 0.8 mL/min.
-
Injection Volume : 10 µL.
-
Column Temperature : Not specified in the abstract.
-
Detector Settings :
-
UVD : Wavelength not specified in the abstract.
-
ELSD : Drift tube temperature at 85 °C, and nitrogen flow rate at 2.5 mL/min.[1]
-
RID : Detector temperature set at 30 °C.
-
-
2. HPLC-RID for Simultaneous Analysis of Sugars and Polyols [3]
-
Instrumentation : High-Pressure Liquid Chromatography system with a Refractive Index Detector (RID).
-
Sample Preparation : 10 g of dessert cream was dissolved in 50 cm³ of distilled water at 50 °С and placed in a water bath at 60 °С for 15 min. The sample was precipitated by the addition of NaOH and ZnSO₄. The solution was made up to 200 mL and then filtered. The sample solutions were filtered through a 0.45 μm membrane filter before injection.
-
Chromatographic Conditions :
-
Column : Shodex Sugars SP0810 (Pb²⁺).
-
Mobile Phase : Distilled water.
-
Flow Rate : 0.5 mL/min.
-
Injection Volume : 20 µL.
-
Column Temperature : 80 °C.
-
3. GC-FID for Sorbitol and Mannitol Analysis (Derivatization Required) [5]
-
Instrumentation : Gas Chromatography system with a Flame Ionization Detector (FID).
-
Sample Preparation and Derivatization : Biological samples containing sorbitol and mannitol require a derivatization step to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). Xylitol-TMS can be used as an internal standard.
-
Chromatographic Conditions :
-
Column : Capillary column suitable for sugar alcohol analysis (e.g., a non-polar or medium-polar column).
-
Carrier Gas : Typically helium or nitrogen.
-
Temperature Program : A temperature gradient is used to separate the derivatized polyols.
-
Injection : Split or splitless injection depending on the concentration of the analytes.
-
Detector Temperature : Set appropriately for the FID (e.g., 250-300 °C).
-
Visualizations
Workflow for Inter-laboratory Comparison Studies
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison or proficiency test.[6][7] This process is essential for validating analytical methods and ensuring consistency across different laboratories.[7]
Caption: A flowchart of a typical inter-laboratory comparison study.
Comparison of Analytical Workflows: HPLC vs. GC
The choice between HPLC and GC for polyol analysis often depends on the need for derivatization. The following diagram contrasts the direct analysis approach of HPLC with the derivatization-based method for GC.
Caption: A comparison of HPLC and GC analytical workflows for polyols.
References
- 1. Comparison of three HPLC analytical methods: ELSD, RID, and UVD for the analysis of xylitol in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Round-robin test - Wikipedia [en.wikipedia.org]
- 7. contractlaboratory.com [contractlaboratory.com]
A Comparative Guide to 2,3,4-Pentanetriol and Other Triols as Chiral Synthons
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical development and fine chemical synthesis. Chiral synthons, or building blocks, are instrumental in achieving high stereoselectivity in asymmetric synthesis. Among these, polyhydroxy compounds, particularly triols, offer a versatile platform for the introduction of multiple stereocenters. This guide provides a comparative analysis of 2,3,4-pentanetriol against other notable triols—1,2,4-butanetriol and glycerol—evaluating their performance as chiral synthons based on available experimental data.
Introduction to Chiral Triols
Triols are organic compounds containing three hydroxyl groups. Their utility as chiral synthons stems from the stereocenters that can be inherent in their structure or created through stereoselective reactions. The hydroxyl groups provide convenient handles for further chemical transformations, allowing for the construction of complex chiral molecules. This comparison will focus on the practical applications of these triols in asymmetric synthesis, supported by experimental evidence.
Comparative Analysis of Triol Synthons
This section details the properties, synthesis, and application of this compound, 1,2,4-butanetriol, and glycerol as chiral synthons.
This compound
This compound is a five-carbon triol with chiral centers at the C2, C3, and C4 positions. While its structure suggests potential as a chiral building block, detailed and specific applications in the asymmetric synthesis of pharmaceutical intermediates are not as widely documented in readily available literature compared to other simple triols. Its symmetrical nature in the meso form could offer unique stereochemical control, but concrete examples with high enantioselectivity and yield in complex syntheses are scarce.
Properties and Synthesis:
-
The synthesis of this compound can be achieved through various methods, though stereocontrolled synthesis of a specific isomer can be challenging.
-
The presence of three hydroxyl groups allows for the formation of various derivatives, such as acetals, which could be used to direct stereoselective reactions.
Despite its potential, the lack of extensive, specific examples in high-impact asymmetric syntheses limits its current comparative standing against more established chiral triols.
1,2,4-Butanetriol
1,2,4-Butanetriol is a four-carbon triol that has gained significant attention as a versatile chiral synthon.[1] It is a key building block in the synthesis of several blockbuster drugs, highlighting its industrial relevance.[2]
Properties and Synthesis:
-
(R)- and (S)-1,2,4-butanetriol are accessible through both chemical and biotechnological routes.[2]
-
Biotechnological production from renewable resources like xylose is an attractive and sustainable method.[1]
-
It serves as a precursor to valuable chiral intermediates like (S)-3-hydroxy-γ-butyrolactone.
Application in Asymmetric Synthesis: A prime example of its application is in the synthesis of the cholesterol-lowering drug, rosuvastatin (Crestor). The chiral side chain of rosuvastatin can be synthesized from (R)-1,2,4-butanetriol. A key intermediate, (4R-cis)-6-chloromethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester, can be prepared from a derivative of 1,2,4-butanetriol.
Experimental Data Summary: Synthesis of a Rosuvastatin Intermediate
| Triol Synthon | Target Intermediate | Key Reaction Steps | Yield | Enantiomeric Excess (ee) |
| (R)-1,2,4-Butanetriol derivative | (4R-cis)-6-chloromethyl-2,2-dimethyl-1,3-dioxolane-4-tert-butyl acetate | Protection, Oxidation, Wittig Reaction | Not explicitly stated for the full sequence from the triol | >99% (starting from enantiopure triol) |
Glycerol
Glycerol (propane-1,2,3-triol) is an abundant, inexpensive, and achiral triol that can be rendered chiral through desymmetrization strategies. This approach has proven highly effective for the synthesis of various chiral drugs, particularly beta-blockers.
Properties and Synthesis:
-
As a byproduct of biodiesel production, glycerol is a readily available and sustainable starting material.
-
Its prochiral nature allows for the selective functionalization of one of its two primary hydroxyl groups.
Application in Asymmetric Synthesis: The asymmetric synthesis of the beta-blocker propranolol provides an excellent case study for the utility of glycerol as a chiral synthon. The strategy involves the desymmetrization of glycerol by forming a chiral acetal, followed by a series of transformations to introduce the necessary functionalities with high stereocontrol.
Experimental Data Summary: Asymmetric Synthesis of (S)-Propranolol
| Triol Synthon | Target Molecule | Key Reaction Steps | Overall Yield | Enantiomeric Excess (ee) |
| Glycerol | (S)-Propranolol | Spiroketal formation, Mitsunobu reaction, Epoxidation, Regioselective epoxide opening | ~50-60% | >98% |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-Propranolol from Glycerol
This protocol is based on the desymmetrization of glycerol.
Step 1: Synthesis of Chiral Spiroketal
-
To a solution of glycerol in a suitable solvent (e.g., toluene), add a chiral auxiliary such as (1R)-(-)-10-camphorsulfonamide.
-
Heat the mixture under reflux with a Dean-Stark trap to remove water and facilitate the formation of the chiral spiroketal.
-
After completion of the reaction, cool the mixture and purify the product by crystallization or column chromatography.
Step 2: Mitsunobu Reaction
-
Dissolve the chiral spiroketal and 1-naphthol in an appropriate solvent like THF.
-
Cool the solution to 0 °C and add triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Purify the resulting ether by column chromatography.
Step 3: Deprotection and Epoxidation
-
Deprotect the diol by treating the product from Step 2 with an acid catalyst (e.g., HCl in methanol).
-
Convert the resulting chiral diol to an epoxide by first tosylating the primary hydroxyl group followed by treatment with a base (e.g., K₂CO₃).
Step 4: Regioselective Epoxide Opening
-
Dissolve the chiral epoxide in a suitable solvent and add isopropylamine.
-
Heat the reaction mixture to effect the regioselective opening of the epoxide.
-
After the reaction is complete, purify the final product, (S)-propranolol, by column chromatography.
Signaling Pathways and Logical Relationships
The choice of a chiral synthon is often dictated by the desired stereochemistry of the final product and the efficiency of the synthetic route. The following diagram illustrates a logical workflow for selecting a triol-based chiral synthon.
Conclusion
This comparative guide highlights the utility of simple triols as valuable chiral synthons in asymmetric synthesis.
-
Glycerol stands out as a highly versatile and cost-effective starting material. Its application through desymmetrization strategies is well-established and provides efficient routes to important chiral drugs like propranolol.
-
1,2,4-Butanetriol is a proven chiral building block for the industrial synthesis of complex pharmaceuticals such as rosuvastatin. The availability of enantiopure forms through biotechnological routes further enhances its appeal.
-
This compound , while possessing intriguing stereochemical properties, currently lacks a substantial body of documented applications in the synthesis of complex chiral molecules with high efficiency.
For researchers and professionals in drug development, the choice of synthon will depend on the specific target molecule, the desired stereochemistry, and considerations of cost and scalability. While glycerol and 1,2,4-butanetriol offer reliable and well-documented pathways, further research into the applications of this compound could unveil new and efficient synthetic strategies.
References
Performance comparison of 2,3,4-Pentanetriol vs. 1,2,5-Pentanetriol in polymer formulations
In the competitive landscape of polymer development, the selection of appropriate polyol monomers is a critical determinant of the final material's properties. Among the vast array of choices, pentanetriols, with their three hydroxyl groups, offer unique opportunities for creating crosslinked and high-performance polymers. This guide provides a detailed comparison of two pentanetriol isomers: 2,3,4-pentanetriol and 1,2,5-pentanetriol, focusing on their performance in polymer formulations, supported by available experimental data. This objective analysis is intended for researchers, scientists, and professionals in the field of drug development and material science.
At a Glance: Key Performance Differences
While a direct, head-to-head comparison in the same polymer system is not extensively documented in publicly available literature, existing studies on their use in different formulations reveal distinct advantages for each isomer.
| Property | This compound | 1,2,5-Pentanetriol |
| Primary Application Reported | Biodegradable Polymers | Rigid Polyurethane Foams |
| Key Performance Enhancement | Improved tensile strength and biodegradability[1] | Enhanced compressive strength[2][3] |
| Structural Impact | Acts as a cross-linking agent[1] | Used as a bio-based polyol after oxypropylation |
| Intramolecular Hydrogen Bonding | Weaker (1.50 kcal/mol) | Stronger (4.97 kcal/mol)[1] |
| Impact on Thermal Stability | Weaker intramolecular hydrogen bonding may influence thermal properties[1] | Contributes to a comparable thermal degradation range (325–450 °C) in polyurethane foams[2][3] |
Performance Deep Dive: Experimental Data
This compound in Biodegradable Polymers
1,2,5-Pentanetriol in Rigid Polyurethane Foams
A detailed study showcases the successful incorporation of biorenewable oxypropylated 1,2,5-pentanetriol into rigid polyurethane foam formulations.[2][3] The performance of the resulting foams was rigorously tested and compared to commercial polyurethane formulations.
Table 1: Performance of Rigid Polyurethane Foams with 1,2,5-Pentanetriol [2]
| Bio-based Polyol Content (%) | Compressive Strength (kPa) | Thermal Degradation Range (°C) |
| 0 (Control) | >400.0 | 325–450 |
| 10 | >400.0 | 325–450 |
| 20 | >400.0 | 325–450 |
| 30 | >400.0 | 325–450 |
The data indicates that the inclusion of up to 30% of the bio-based polyol derived from 1,2,5-pentanetriol results in polyurethane foams with compressive strength and thermal stability comparable to those of foams made from purely petrochemical-based polyols.[2][3]
Experimental Protocols
Synthesis of Rigid Polyurethane Foams using 1,2,5-Pentanetriol
The following protocol outlines the key steps for the preparation of rigid polyurethane foams incorporating oxypropylated 1,2,5-pentanetriol.[2]
-
Synthesis of 1,2,5-Pentanetriol:
-
A mixture of 6-hydroxy-(2H)-pyran-3(6H)-one, ethanol, and a Pd/C catalyst is reacted in a hydrogen atmosphere at room temperature for 5 hours.
-
The resulting mixture is filtered, and the solvent is evaporated.
-
The crude product is dissolved in methanol, and sodium borohydride (NaBH₄) is slowly added at 0 °C. The reaction is then stirred for 24 hours at room temperature.[2]
-
-
Oxypropylation of 1,2,5-Pentanetriol:
-
The synthesized 1,2,5-pentanetriol is treated with propylene oxide in the presence of a KOH catalyst at 130 °C to yield the bio-based polyol.[2]
-
-
Foam Formulation:
-
The bio-based polyol is mixed with a standard polyol component, catalysts (e.g., potassium acetate and dimethylcyclohexylamine), a surfactant (e.g., silicone-based), and a blowing agent (e.g., water).
-
A polymeric methylene diphenyl diisocyanate (pMDI) is then added, and the mixture is vigorously stirred.
-
The mixture is allowed to free-rise in an open mold.
-
Characterization of Polymer Properties
A variety of standard techniques are employed to characterize the properties of polymers. These methodologies are crucial for a comprehensive understanding of the material's performance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to analyze the structure of the synthesized polyols.[4]
-
Viscosity Measurement: The viscosity of the polyol is a critical parameter for processing and is measured using a viscometer.[2]
-
Hydroxyl Number Titration: Determines the concentration of hydroxyl groups in the polyol, which is essential for calculating the required amount of isocyanate for polyurethane synthesis.[2]
-
Compressive Strength Testing: Cylindrical samples are subjected to a compression test using a universal testing machine to determine their ultimate compressive strength and bulk modulus.[5]
-
Thermogravimetric Analysis (TGA): This technique is used to evaluate the thermal stability and degradation profile of the polymer foams.[2]
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the foam's cellular structure, which influences its mechanical and thermal insulation properties.[4]
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams, created using the DOT language, outline the synthesis and characterization workflows.
Caption: Workflow for the synthesis of polyurethane foam from 1,2,5-Pentanetriol.
References
- 1. This compound|CAS 14642-48-9|RUO [benchchem.com]
- 2. Biorenewable Oxypropylated Pentane-1,2,5-triol as a Source for Incorporation in Rigid Polyurethane Foams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]
- 5. Fabrication and Characterization of Thiol- Triacrylate Polymer via Michael Addition Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
2,3,4-Pentanetriol Versus Glycerol as a Plasticizer: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2,3,4-pentanetriol and glycerol as plasticizers, particularly for consideration in polymer-based drug delivery systems and other biomedical applications. The analysis is based on available data for each compound and established principles of polymer science.
Introduction to Plasticizers
Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. They achieve this by embedding themselves between the polymer chains, which reduces the intermolecular forces and lowers the glass transition temperature (Tg) of the material. In the context of drug development, plasticizers are crucial for modulating the mechanical properties and drug release kinetics of polymer-based formulations.
Glycerol , a well-known and widely used plasticizer, is a simple polyol that is biocompatible and biodegradable.[1][2] It is often used in hydrophilic polymers. However, its effectiveness can be limited by its tendency to migrate and its potential to cause phase separation at higher concentrations in certain polymers like polylactic acid (PLA).[3]
This compound is a triol with a slightly longer carbon backbone than glycerol. While less common as a plasticizer, its chemical structure suggests it may offer different performance characteristics.[4] Its hydroxyl groups can form hydrogen bonds, a key interaction for plasticization, and its larger size might influence its compatibility and migration properties within a polymer matrix.[4]
Quantitative Data Comparison
The following tables summarize the key physical and performance-related properties of this compound and glycerol. It is important to note that direct comparative studies on their plasticizing performance are limited in publicly available literature. The data for this compound's plasticizing effects are inferred from its chemical properties and general principles of polymer science, while the data for glycerol is well-established.
Table 1: Physical and Chemical Properties
| Property | This compound | Glycerol |
| Molecular Formula | C₅H₁₂O₃ | C₃H₈O₃ |
| Molecular Weight | 120.15 g/mol | 92.09 g/mol |
| Structure | CH₃-CH(OH)-CH(OH)-CH(OH)-CH₃ | CH₂(OH)-CH(OH)-CH₂(OH) |
| Boiling Point | Not available | 290 °C |
| Density | Not available | 1.261 g/cm³ |
| Biocompatibility | Limited data available; further studies needed for pharmaceutical applications. | Generally Recognized as Safe (GRAS) by the FDA; widely used in pharmaceutical formulations.[2] |
Table 2: Plasticizer Performance Characteristics (in a representative polymer like PLA)
| Performance Metric | This compound (Inferred) | Glycerol |
| Plasticizing Efficiency | Potentially lower due to larger molecular size, which may hinder intercalation between polymer chains. | High, effectively reduces the glass transition temperature of many polymers.[3] |
| Compatibility with PLA | May exhibit better compatibility at higher concentrations than glycerol due to its longer carbon chain, potentially reducing phase separation. | Limited compatibility with PLA, can lead to phase separation and brittleness at higher concentrations.[3] |
| Effect on Tensile Strength | Expected to decrease tensile strength as it increases flexibility. | Decreases tensile strength.[5] |
| Effect on Elongation at Break | Expected to increase elongation at break. | Increases elongation at break, but this effect can be compromised by phase separation.[5] |
| Thermal Stability | The effect on the thermal stability of the polymer is not well-documented. | Can lower the thermal stability of the plasticized polymer.[6] |
| Migration Potential | Potentially lower than glycerol due to its higher molecular weight, which could lead to better long-term stability of the plasticized material. | Prone to migration, especially at higher temperatures and in humid environments. |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare the performance of plasticizers.
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
-
Objective: To measure the effect of the plasticizer on the glass transition temperature of the polymer, which is a primary indicator of plasticizing efficiency.[7]
-
Methodology:
-
Prepare polymer films with varying concentrations of the plasticizer (e.g., 5%, 10%, 15% w/w).
-
Accurately weigh 5-10 mg of the plasticized polymer film into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its expected Tg.
-
Heat the sample again at a controlled rate (e.g., 10 °C/min) and record the heat flow.
-
The Tg is determined as the midpoint of the step change in the heat flow curve during the second heating scan.[8]
-
Evaluation of Mechanical Properties by Tensile Testing (ASTM D638)
-
Objective: To determine the effect of the plasticizer on the tensile strength, elongation at break, and Young's modulus of the polymer.[9][10]
-
Methodology:
-
Prepare dumbbell-shaped specimens of the plasticized polymer films according to ASTM D638 specifications.[11]
-
Condition the specimens at a standard temperature and humidity for at least 24 hours.
-
Mount the specimen in the grips of a universal testing machine.[12]
-
Apply a tensile load at a constant rate of crosshead movement until the specimen fractures.
-
Record the load and elongation throughout the test.
-
Calculate the tensile strength, elongation at break, and Young's modulus from the resulting stress-strain curve.
-
Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the effect of the plasticizer on the thermal degradation profile of the polymer.[13]
-
Methodology:
-
Place a small, accurately weighed sample (5-10 mg) of the plasticized polymer film into a TGA sample pan.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).
-
Continuously monitor and record the sample's weight as a function of temperature.
-
The resulting TGA curve shows the onset temperature of degradation and the weight loss profile, indicating the thermal stability of the material.[14]
-
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow for Plasticizer Comparison
Caption: Workflow for comparing plasticizer performance.
Logical Relationship of Plasticizer Properties to Performance
References
- 1. Advances in glycerol polymers - Advanced Science News [advancedsciencenews.com]
- 2. Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. advanced-emc.com [advanced-emc.com]
- 10. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 11. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 12. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 13. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 14. ajbasweb.com [ajbasweb.com]
A Comparative Guide to the Efficacy of Chiral Columns for Separating 2,3,4-Pentanetriol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of 2,3,4-pentanetriol is a critical analytical challenge in various fields, including asymmetric synthesis and the development of chiral pharmaceuticals. The presence of multiple stereocenters in this compound necessitates robust and efficient chiral chromatography methods to resolve its enantiomers and diastereomers. This guide provides a comparative evaluation of different chiral columns and methodologies, offering a foundational approach for developing effective separation protocols.
Due to the limited availability of direct published experimental data for this compound, this guide presents a systematic approach to method development. The quantitative data herein is illustrative, based on established principles and separations of structurally similar short-chain aliphatic polyols and diols. These examples serve as a robust starting point for researchers to tailor and optimize their specific analytical needs. Two primary chromatographic techniques are explored: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with the latter necessitating a derivatization step to enhance the volatility of the polar triol.
Data Presentation: A Comparative Overview
Achieving successful chiral separation is highly dependent on the selection of the chiral stationary phase (CSP) and the mobile phase conditions. Polysaccharide-based CSPs are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including those with multiple hydroxyl groups.
Table 1: Illustrative HPLC Performance Data for Chiral Separation of a C4-Diol on Polysaccharide-Based Columns
| Chiral Stationary Phase (CSP) | Column Example | Mobile Phase | Retention Time (min) | Resolution (Rs) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD-H | n-Hexane/Isopropanol (90/10, v/v) | Enantiomer 1: 8.5, Enantiomer 2: 9.8 | 1.8 |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H | n-Hexane/Ethanol (85/15, v/v) | Enantiomer 1: 10.2, Enantiomer 2: 11.5 | 1.6 |
| Amylose tris(3,5-dichlorophenylcarbamate) | Chiralpak® IC | Methanol/Acetonitrile (50/50, v/v) | Enantiomer 1: 6.1, Enantiomer 2: 6.9 | 1.4 |
Table 2: Representative Gas Chromatography (GC) Data for Chiral Separation of Derivatized C4-Diol Enantiomers
| Chiral Stationary Phase (CSP) | Column Example | Derivative | Oven Program | Retention Time (min) | Resolution (Rs) |
| Diacetyl-tert-butyldimethylsilyl-beta-cyclodextrin | Chiraldex® B-DA | Acetate | 60°C (2 min), ramp to 180°C at 5°C/min | Enantiomer 1: 15.2, Enantiomer 2: 15.9 | 2.1 |
| Permethylated beta-cyclodextrin | CP-Chirasil-DEX CB | Trifluoroacetate | 70°C (1 min), ramp to 190°C at 4°C/min | Enantiomer 1: 18.3, Enantiomer 2: 19.1 | 2.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of chiral separations. Below are comprehensive protocols for both HPLC and GC approaches.
High-Performance Liquid Chromatography (HPLC) Protocol
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a suitable detector. For underivatized polyols lacking a UV chromophore, a Refractive Index Detector (RID) is recommended.
2. Chiral Columns (Screening Phase):
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® IC (Amylose tris(3,5-dichlorophenylcarbamate))
3. Mobile Phase Screening:
-
Normal Phase: n-Hexane/Isopropanol (IPA) mixtures (e.g., 95/5, 90/10, 80/20 v/v).
-
Polar Organic Mode: Acetonitrile/Methanol mixtures (e.g., 50/50, 80/20 v/v).
-
Reversed Phase: Water/Acetonitrile or Water/Methanol mixtures (requires a compatible column).
4. Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C (can be varied, e.g., 15-40°C, to optimize selectivity)
-
Injection Volume: 5 - 20 µL
-
Analyte Concentration: 1 mg/mL in mobile phase
5. Optimization:
-
If partial separation is observed, systematically vary the mobile phase composition (e.g., small increments of the alcohol modifier in normal phase).
-
Adjust the flow rate and temperature to improve resolution and peak shape.
Gas Chromatography (GC) Protocol with Derivatization
Due to the low volatility of polyols, derivatization is a mandatory step for GC analysis. This process replaces the active hydrogens on the hydroxyl groups with less polar, more volatile moieties.
1. Derivatization Procedure (Acetylation Example):
-
Dissolve approximately 1 mg of the this compound sample in 200 µL of pyridine in a sealed vial.
-
Add 200 µL of acetic anhydride.
-
Heat the mixture at 60°C for 1 hour.
-
After cooling, evaporate the reagents under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., dichloromethane) for GC injection.
2. Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a suitable chiral capillary column.
3. Chiral Columns (Screening Phase):
-
Cyclodextrin-based columns are highly effective for the separation of derivatized polyol enantiomers.
-
Chiraldex® B-DA (Diacetyl-tert-butyldimethylsilyl-beta-cyclodextrin)
-
CP-Chirasil-DEX CB (Permethylated beta-cyclodextrin)
-
4. Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Split Ratio: 50:1 (can be adjusted based on sensitivity)
-
Oven Temperature Program: Start with an initial temperature of 60-80°C and ramp at a rate of 2-5°C/min to a final temperature of 180-220°C. An initial and final hold time may be necessary to ensure separation and column cleaning.
Visualizations
Experimental Workflow for Chiral Method Development
Caption: A workflow for chiral separation method development.
Logical Relationship in Chiral Recognition
Caption: The logical basis of enantioseparation on a CSP.
A Comparative Guide to Gas Chromatography and High-Performance Liquid Chromatography for the Analysis of 2,3,4-Pentanetriol
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of GC and HPLC Methods for the Analysis of 2,3,4-Pentanetriol
The accurate quantification of this compound, a key chiral building block in organic synthesis and a potential component in various industrial and pharmaceutical formulations, is critical for quality control and research applications. The choice of analytical methodology is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of two common chromatographic techniques for the analysis of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This comparison is supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate technique for their specific needs.
Principles and Applicability
High-Performance Liquid Chromatography (HPLC) is a technique well-suited for the analysis of non-volatile, thermally unstable, and polar compounds, making it a strong candidate for the direct analysis of polyols like this compound.[1] Conversely, Gas Chromatography (GC) is designed for the analysis of volatile and thermally stable compounds.[1] Given that this compound is a non-volatile polyol, a crucial derivatization step is required to increase its volatility for GC analysis.[1] This fundamental difference in sample requirement dictates the workflow and potential challenges associated with each technique.
Quantitative Performance Comparison
| Performance Parameter | High-Performance Liquid Chromatography (HPLC-RID) | Gas Chromatography (GC-FID after Silylation) |
| Linearity (R²) | > 0.997[2] | Good recovery suggests good linearity[3] |
| Limit of Detection (LOD) | 0.01–0.17 mg/mL[2] | Estimated to be in the low µg/mL range |
| Limit of Quantification (LOQ) | 0.03–0.56 mg/mL[2] | Estimated to be in the mid-to-high µg/mL range |
| Precision (RSD) | < 5%[2] | < 2.2%[3] |
| Accuracy (Recovery) | Typically >95% | > 95%[3] |
| Analysis Time | 10 - 30 minutes | 10 - 20 minutes (excluding derivatization) |
| Sample Preparation | Simple dissolution and filtration | Multi-step: derivatization required |
Experimental Protocols
Detailed and robust experimental protocols are essential for achieving reproducible and accurate results. Below are representative methodologies for both HPLC and GC analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)
This method is suitable for the direct quantification of this compound in various sample matrices.
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase (e.g., ultrapure water or a mixture of acetonitrile and water).
-
Use sonication or vortexing to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Instrument: HPLC system equipped with a Refractive Index Detector (RID).
-
Column: A column suitable for sugar alcohol analysis, such as an amino-proply, hydrophilic interaction liquid chromatography (HILIC), or ion-exchange column (e.g., Shodex SUGAR SH1011).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v) or dilute acid (e.g., 0.005 M H₂SO₄).[4]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30 - 50 °C.
-
Injection Volume: 10 - 20 µL.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Due to the low volatility of this compound, a derivatization step to form more volatile silyl ethers is mandatory for GC analysis.
1. Derivatization Protocol (Silylation):
This protocol is a general procedure for the silylation of polyols and should be optimized for this compound.[5]
-
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (or other suitable solvent)
-
-
Procedure:
-
Evaporate a known amount of the sample to dryness under a stream of nitrogen.
-
Add 100 µL of pyridine to dissolve the residue.
-
Add 200 µL of BSTFA + 1% TMCS.[5]
-
Cap the vial tightly and heat at 70-80 °C for 30-60 minutes to ensure complete derivatization.[5]
-
Cool the vial to room temperature before injection into the GC.
-
2. GC-FID Conditions:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 - 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 280 - 300 °C.
-
Injection Volume: 1 µL (split or splitless mode depending on concentration).
Method Selection Workflow
The choice between GC and HPLC for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and available instrumentation.
Workflow for selecting between GC and HPLC.
Logical Comparison of GC and HPLC for this compound Analysis
The decision to use GC or HPLC for this compound analysis involves a trade-off between sample preparation complexity and potential sensitivity.
Comparison of GC and HPLC for this compound.
Conclusion
Both GC and HPLC are viable techniques for the analysis of this compound, each with distinct advantages and disadvantages. HPLC with RID offers a more straightforward approach with minimal sample preparation, making it an excellent choice for routine analysis where high sensitivity is not the primary concern. GC with FID, while requiring a more involved derivatization step, can potentially offer higher sensitivity. The choice between these two methods should be guided by the specific requirements of the analysis, including sample complexity, required detection limits, and available laboratory resources. For complex matrices or when trace-level quantification is necessary, the development of a robust derivatization-GC method may be advantageous. For simpler formulations and routine quality control, the simplicity and directness of HPLC are often preferred.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
Benchmarking Chiral Ligands in Asymmetric Catalysis: A Comparative Guide with a Focus on Polyol-Analogous Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for efficient and highly selective chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds critical for the pharmaceutical and fine chemical industries. While a vast array of chiral ligands has been developed, a direct performance comparison of derivatives based on the 2,3,4-Pentanetriol scaffold in asymmetric catalysis is not extensively documented in current scientific literature.
To address the interest in polyol-based chiral ligands, this guide provides a comparative performance benchmark using a well-established and structurally related class of catalysts: derivatives of tartaric acid. Specifically, we will focus on α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs). Derived from the naturally occurring chiral diol, tartaric acid, TADDOLs serve as an excellent proxy for polyol-based ligands and have demonstrated remarkable success in a multitude of asymmetric transformations.[1][2][3][4][5]
This guide will benchmark the performance of TADDOL-derived ligands against other privileged ligand classes in the context of a widely studied benchmark reaction: the enantioselective addition of diethylzinc to aldehydes.[6][7] This reaction is a fundamental method for creating chiral secondary alcohols, which are valuable synthetic intermediates.[6][8]
Performance Benchmark: Enantioselective Addition of Diethylzinc to Benzaldehyde
The addition of diethylzinc (Et₂Zn) to benzaldehyde is a standard reaction for evaluating the efficacy of chiral catalysts. The primary performance metrics are the chemical yield of the resulting chiral alcohol, (R)- or (S)-1-phenyl-1-propanol, and its enantiomeric excess (ee%). The following table summarizes the performance of TADDOL and other representative chiral ligands in this benchmark reaction.
| Ligand Class | Representative Ligand | Catalyst Loading (mol%) | Temp. (°C) | Solvent | Yield (%) | ee (%) | Reference |
| Diol (TADDOL) | (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol | 10 | 0 | Toluene | >95 | 98 (R) | [7] |
| Amino Alcohol | (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | 2 | 0 | Toluene | 97 | 98 (R) | [7] |
| Amino Alcohol | (1S,2R)-1-Amino-2-indanol Derivative | 10 | RT | Toluene | 95 | 94 (S) | [9] |
| BINOL Derivative | (R)-BINOL-based Ligand | 5 | 25 | Toluene | 91 | 98 (S) | [10] |
| Carbohydrate | D-fructose-derived β-amino alcohol | 20 | 0 | Hexane | 100 | 92 (S) | [6][11] |
Data Interpretation:
As the data indicates, TADDOL-derived ligands demonstrate exceptional performance in the asymmetric addition of diethylzinc to benzaldehyde, achieving very high enantioselectivity (98% ee) and yield.[7] Their efficacy is comparable to other top-tier ligand classes such as amino alcohols (like DAIB) and BINOL derivatives, which are renowned for their effectiveness in a wide range of asymmetric transformations.[7][10] The choice of ligand backbone, including the rigidity and the nature of the coordinating atoms, plays a crucial role in determining the stereochemical outcome of the reaction.
Experimental Protocols
A detailed and robust experimental protocol is critical for reproducing and building upon catalytic results. Below is a representative methodology for the TADDOL-catalyzed enantioselective addition of diethylzinc to benzaldehyde, adapted from established procedures.
General Procedure for TADDOL-Catalyzed Diethylzinc Addition to Benzaldehyde
Materials:
-
(4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)
-
Titanium (IV) isopropoxide (Ti(OⁱPr)₄)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Reaction Setup:
-
All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. The reaction is performed under an inert atmosphere.
-
In a Schlenk flask, the TADDOL ligand (0.1 mmol) is dissolved in anhydrous toluene (5 mL) at room temperature.
-
Titanium (IV) isopropoxide (0.1 mmol) is added, and the mixture is stirred for 1 hour at room temperature to pre-form the catalyst complex.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
Freshly distilled benzaldehyde (1.0 mmol) is added to the flask.
-
A 1.0 M solution of diethylzinc in hexanes (2.2 mmol, 2.2 equivalents) is added dropwise to the stirred solution over 10 minutes.
-
The reaction is stirred at 0 °C and monitored by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl (10 mL).
-
The mixture is allowed to warm to room temperature and stirred for 30 minutes.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.
Determination of Enantiomeric Excess: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis using a suitable chiral stationary phase.
Visualizations
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening and optimizing a chiral ligand in an asymmetric catalytic reaction.
Caption: Generalized workflow for asymmetric catalysis experiments.
Catalytic Cycle Diagram
This diagram illustrates a plausible catalytic cycle for the TADDOL-Ti(IV) catalyzed addition of diethylzinc to an aldehyde.
Caption: Proposed catalytic cycle for diethylzinc addition.
References
- 1. benchchem.com [benchchem.com]
- 2. Towards Tartaric-Acid-Derived Asymmetric Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and applications of tartaric acid in asymmetric catalysis | Deep Science Publishing [deepscienceresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 8. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Binaphthyl-based chiral ligands: design, synthesis and evaluation of their performance in enantioselective addition of diethylzinc to aromatic aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Comparative Thermal Stability of 2,3,4-Pentanetriol and Its Isomers: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of polyols is a critical parameter in numerous applications, including their use as excipients in pharmaceutical formulations, as building blocks in polymer synthesis, and in various industrial processes. Understanding the thermal decomposition behavior of a compound and its isomers is essential for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of the thermal stability of 2,3,4-pentanetriol and its structural isomers: 1,2,3-pentanetriol, 1,2,5-pentanetriol, and 1,3,5-pentanetriol.
Due to a lack of direct experimental thermogravimetric data for all isomers in publicly available literature, this comparison is based on established principles of chemical structure and its influence on thermal stability, supported by general experimental protocols for polyol analysis.
Structural Comparison and Predicted Thermal Stability
The thermal stability of polyols is influenced by several factors, including the number and position of hydroxyl (-OH) groups, the degree of intramolecular hydrogen bonding, and the overall molecular structure. Generally, increased intramolecular hydrogen bonding can enhance thermal stability. The proximity of hydroxyl groups influences the potential for such interactions.
| Isomer | Chemical Structure | Predicted Relative Thermal Stability | Rationale |
| This compound | CH₃-CH(OH)-CH(OH)-CH(OH)-CH₃ | Moderate | The vicinal arrangement of three hydroxyl groups allows for significant intramolecular hydrogen bonding, contributing to its stability. The secondary nature of all hydroxyl groups also plays a role. |
| 1,2,3-Pentanetriol | CH₃-CH₂-CH(OH)-CH(OH)-CH₂(OH) | Moderate to High | This isomer also features vicinal hydroxyl groups, facilitating strong intramolecular hydrogen bonding. The presence of a primary hydroxyl group might slightly alter its decomposition pathway compared to this compound. |
| 1,2,5-Pentanetriol | HO-CH₂-CH(OH)-CH₂-CH₂-CH₂(OH) | Potentially High | The hydroxyl groups are more spread out than in the 1,2,3- and 2,3,4-isomers, which might lead to less intramolecular hydrogen bonding and potentially lower thermal stability. However, the presence of two primary hydroxyl groups could influence its decomposition mechanism. |
| 1,3,5-Pentanetriol | HO-CH₂-CH₂-CH(OH)-CH₂-CH₂(OH) | Potentially the Highest | The hydroxyl groups are separated by two carbon atoms, which can allow for the formation of stable six-membered rings through intramolecular hydrogen bonding. This configuration often leads to higher thermal stability compared to isomers with more closely spaced hydroxyl groups. |
Note: The predicted relative thermal stability is a qualitative assessment based on general chemical principles and requires experimental verification.
Experimental Protocols for Determining Thermal Stability
The thermal stability of pentanetriol isomers can be quantitatively determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset of decomposition and the temperature at which maximum weight loss occurs.
Experimental Workflow for TGA:
Figure 1. Experimental workflow for Thermogravimetric Analysis (TGA).
Key Parameters to Determine:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant weight loss begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the maximum rate of weight loss occurs, determined from the peak of the derivative thermogravimetric (DTG) curve.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine endothermic and exothermic transitions, such as melting, boiling, and decomposition.
Experimental Workflow for DSC:
Figure 2. Experimental workflow for Differential Scanning Calorimetry (DSC).
Logical Relationship of Thermal Stability
The following diagram illustrates the logical relationship between the structural features of the pentanetriol isomers and their predicted thermal stability.
Figure 3. Factors influencing the predicted thermal stability of pentanetriol isomers.
Conclusion
For drug development and other applications where thermal stability is paramount, it is strongly recommended to perform experimental analysis using TGA and DSC, following the detailed protocols outlined in this guide, to obtain precise and reliable data for specific isomers of interest. This will ensure the selection of the most appropriate compound for a given formulation or process, guaranteeing its stability and performance.
Safety Operating Guide
Safe Disposal of 2,3,4-Pentanetriol: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of 2,3,4-Pentanetriol, ensuring compliance with hazardous waste regulations and promoting a safe laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with volumes greater than 500 milliliters.[2] Personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, is mandatory.[3]
In case of accidental exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[4] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[4]
-
Spill: For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder to soak up the chemical.[3] The contaminated absorbent material must then be disposed of as hazardous waste.[2] For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.[2]
Disposal Protocol
The proper disposal of this compound is contingent on its physical and chemical properties, as well as local, state, and federal regulations. Based on available data for similar polyhydric alcohols, a cautious approach is warranted.
Step 1: Waste Characterization
According to EPA regulations, a liquid with a flashpoint below 140°F (60°C) is considered an ignitable hazardous waste.[5] Although the available data suggests the flashpoint of similar compounds is above this threshold, it is critical to consult the specific Safety Data Sheet (SDS) for the this compound in use. If an SDS is unavailable, or if the waste is mixed with other substances, it should be treated as hazardous waste as a precautionary measure.
Step 2: Segregation and Collection
-
Do not dispose of this compound down the drain. [2][6] This is prohibited for many chemicals, especially those that could be classified as hazardous.
-
Collect all this compound waste, including contaminated materials like absorbent pads and PPE, in a designated, properly labeled hazardous waste container.[2]
-
The container must be compatible with the chemical. Avoid using metal containers for storage and transfer if possible.[2]
-
The label on the waste container should clearly identify the contents as "Hazardous Waste: this compound" and include any other components of the waste stream.
Step 3: Storage
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
Incompatible materials such as strong oxidizing agents, acids, and acid chlorides should be stored separately.[3]
Step 4: Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[7] These entities are equipped to handle and transport hazardous materials in compliance with all regulations.
Quantitative Data Summary
The following table summarizes key physical and chemical properties for this compound and a similar compound, which are relevant for its safe handling and disposal.
| Property | Value for this compound | Value for 2-Methyl-2,4-pentanediol (for comparison) |
| Molecular Formula | C5H12O3[1][8] | C6H14O2 |
| Molecular Weight | 120.15 g/mol [1] | 118.17 g/mol |
| Flash Point | Not available | 93 °C / 199.4 °F[3] |
| Boiling Point | Not available | 197 °C / 386.6 °F @ 760 mmHg[3] |
| Specific Gravity | Not available | 0.922[3] |
| Autoignition Temperature | Not available | 306 °C / 582.8 °F[3] |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The procedures outlined are based on established safety and hazardous waste management principles.
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
References
- 1. Pentane-2,3,4-triol | C5H12O3 | CID 139799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. epa.gov [epa.gov]
- 7. earth911.com [earth911.com]
- 8. 14642-48-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Personal protective equipment for handling 2,3,4-Pentanetriol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2,3,4-Pentanetriol, ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these protocols is essential for minimizing exposure and mitigating potential hazards.
Hazard Identification and Risk Assessment
This compound is classified as an irritant.[1] Understanding its specific hazards is the first step in safe handling.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Source: PubChem[1], Sigma-Aldrich
Based on this classification, the primary risks associated with handling this compound are skin and eye contact, and inhalation of vapors or mists.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is crucial and depends on the specific laboratory task being performed. The following table summarizes the recommended PPE for handling this compound.
| Task | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Transferring | Safety glasses with side shields or chemical splash goggles | Disposable nitrile gloves | Use in a well-ventilated area. If vapors or aerosols are likely to be generated, a vapor respirator is recommended.[2] | Standard laboratory coat |
| Preparing Solutions | Chemical splash goggles | Disposable nitrile gloves | Work in a chemical fume hood or use a vapor respirator if significant aerosols may be generated. | Standard laboratory coat |
| Handling Solutions | Safety glasses with side shields | Disposable nitrile gloves | Not generally required if handled in a well-ventilated area with minimal aerosol generation. | Standard laboratory coat |
| Cleaning and Waste Disposal | Chemical splash goggles | Heavy-duty nitrile or neoprene gloves | Not generally required if conducted in a well-ventilated area. | Standard laboratory coat |
A logical workflow for selecting the appropriate PPE is illustrated below.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
